11,12-Di-O-methylcarnosol
Description
Properties
CAS No. |
25460-12-2 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(1R,8S,10S)-3,4-dimethoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C22H30O4/c1-12(2)13-10-14-15-11-16-21(3,4)8-7-9-22(16,20(23)26-15)17(14)19(25-6)18(13)24-5/h10,12,15-16H,7-9,11H2,1-6H3/t15-,16-,22+/m0/s1 |
InChI Key |
BMUVJFGCCPHXOJ-PONJGIIJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 11,12-Di-O-methylcarnosol: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-Di-O-methylcarnosol, a bioactive abietane (B96969) diterpene, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, this document outlines detailed methodologies for the extraction and isolation of this compound, supported by quantitative data from the existing literature. A proposed signaling pathway, the Nrf2/HO-1 axis, through which this compound may exert its biological effects, is also described and visualized. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a methylated derivative of carnosol (B190744), predominantly found in plant species belonging to the Lamiaceae family, which is rich in aromatic herbs. The primary genera known to synthesize this compound are Salvia (sage) and Rosmarinus (rosemary).
Table 1: Principal Natural Sources of Abietane Diterpenes, including Carnosol Derivatives
| Plant Species | Family | Relevant Abietane Diterpenes Identified | Reference(s) |
| Salvia officinalis (Common Sage) | Lamiaceae | Carnosic acid, Carnosol, 12-O-methylcarnosic acid, 12-O-methyl carnosol | [1][2][3] |
| Rosmarinus officinalis (Rosemary) | Lamiaceae | Carnosic acid, Carnosol, 12-O-methylcarnosic acid, 11,12-diacetyl-carnosol | [4][5] |
| Salvia fruticosa (Greek Sage) | Lamiaceae | Carnosic acid, Carnosol, 12-O-methylcarnosic acid | [1] |
| Salvia rosmarinus | Lamiaceae | Carnosic acid, Carnosol, 12-O-methylcarnosic acid | [1] |
While direct quantitative data for this compound is limited in the reviewed literature, the concentrations of its close analogue, 12-O-methylcarnosic acid, have been reported in sage and rosemary, suggesting that the concentration of this compound is likely to be in a similar range, albeit generally lower than the major constituents like carnosic acid and carnosol. One study reported the content of 12-O-methyl carnosol in a Salvia officinalis extract to be 6.15%.[2]
Table 2: Quantitative Data for Related Abietane Diterpenes in Salvia and Rosmarinus Species
| Plant Species | Compound | Concentration (mg/g Dry Weight) | Reference(s) |
| Salvia officinalis | 12-O-methylcarnosic acid | 1.77 | [5] |
| Rosmarinus officinalis | 12-O-methylcarnosic acid | 0.6 | [5] |
| Salvia officinalis | Carnosic acid | 2.12 | [5] |
| Rosmarinus officinalis | Carnosic acid | 3.1 | [5] |
| Salvia officinalis | Carnosol | 1.34 | [5] |
| Rosmarinus officinalis | Carnosol | 2.3 | [5] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of abietane diterpenes from Salvia and Rosmarinus species.
General Experimental Workflow
The overall process for isolating this compound is depicted in the following workflow diagram.
Detailed Experimental Protocols
Protocol 1: Solvent Extraction
-
Plant Material Preparation: Air-dry the leaves of Salvia officinalis or Rosmarinus officinalis at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the leaves into a fine powder using a mechanical grinder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction with a suitable solvent like acetone (B3395972) or ethanol for 24-48 hours. Supercritical fluid extraction with CO2 has also been shown to be effective for related compounds.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude extract.
Protocol 2: Fractionation and Purification
The crude extract, being a complex mixture, requires further separation to isolate the target compound.
-
Column Chromatography (Initial Fractionation):
-
Subject the crude extract to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 250 mL) and monitor by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Pool the fractions containing the compound of interest (as determined by TLC analysis).
-
Perform preparative HPLC on the pooled fractions using a C18 column.
-
A typical mobile phase would be a gradient of methanol (B129727) and water, or acetonitrile (B52724) and water. The exact gradient profile would need to be optimized based on the specific separation.
-
Monitor the elution profile with a UV detector (around 210-280 nm).
-
Collect the peak corresponding to this compound.
-
-
Centrifugal Partition Chromatography (CPC): As an alternative to preparative HPLC, CPC can be a highly effective one-step purification method for abietane diterpenes. A two-phase solvent system, such as hexane/ethyl acetate/methanol/water, can be employed.[6]
Protocol 3: Structural Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Proposed Signaling Pathway: The Nrf2/HO-1 Axis
While the direct molecular targets of this compound are still under investigation, compelling evidence from studies on the structurally similar compound, 11,12-diacetyl-carnosol, suggests that it exerts its antioxidant and cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][7] It is highly probable that this compound shares this mechanism of action.
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including HO-1, leading to their upregulation. HO-1, in turn, catalyzes the degradation of heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which contribute to the resolution of oxidative stress.
Conclusion
This compound represents a promising natural product with potential for therapeutic development. This guide has summarized its primary natural sources and provided a detailed framework for its isolation and purification. The elucidation of its likely mechanism of action through the Nrf2/HO-1 pathway offers a solid foundation for future pharmacological investigations. Further research is warranted to quantify the yields of this compound from various sources and to definitively confirm its interaction with the Nrf2 signaling pathway and other potential molecular targets.
References
- 1. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 11,12-Di-O-methylcarnosol: An In-Depth Technical Guide
Disclaimer: Scientific literature with extensive quantitative data and detailed mechanistic studies specifically on the biological activity of 11,12-Di-O-methylcarnosol is limited. This guide provides a comprehensive overview of the available information and presents detailed data from its closely related and well-researched analogues, namely carnosol (B190744) and 11,12-diacetyl-carnosol , to infer its potential biological activities. Information pertaining to these analogues is clearly indicated.
Introduction
This compound is a methylated derivative of carnosol, a naturally occurring phenolic diterpene found in culinary herbs such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). Carnosol and its precursor, carnosic acid, are largely responsible for the antioxidant, anti-inflammatory, and anticancer properties attributed to these plants. The methylation of the hydroxyl groups at the C-11 and C-12 positions of carnosol results in this compound, a modification that can alter its physicochemical properties, including lipophilicity and metabolic stability, which in turn may modulate its biological effects. This technical guide consolidates the current understanding of the biological activities of this compound and its structural relatives.
Antioxidant Activity
While specific quantitative data on the antioxidant capacity of this compound is not extensively documented, a related compound, 12-O-methyl carnosol , has been identified and noted for its antioxidant properties. The antioxidant prowess of the parent compound, carnosol , is well-established and provides a strong basis for inferring similar activity in its methylated derivative.
Table 1: Summary of Antioxidant Activity for Carnosol and Related Compounds
| Compound | Assay | Key Results | Reference |
| Carnosol | DPPH Radical Scavenging | Exhibits potent radical scavenging activity, contributing significantly to the antioxidant capacity of rosemary extract.[1] | [1] |
| Carnosol | Inhibition of Cu²⁺ induced LDL oxidation | Effectively inhibits the oxidation of low-density lipoprotein.[1] | [1] |
| Carnosol | Peroxyl radical (CCl₃O₂•) scavenging | Demonstrates good scavenging activity against peroxyl radicals.[1][2] | [1][2] |
| Carnosol | Hydroxyl radical (•OH) scavenging | Shows a high rate constant for reaction with hydroxyl radicals (8.7 x 10¹⁰ M⁻¹ s⁻¹).[2] | [2] |
| 11,12-Diacetyl-carnosol | In vitro antioxidant effect | Displays potent antioxidative effects in cellular models.[3] | [3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to evaluate the free radical scavenging ability of a compound.
-
A stock solution of DPPH in methanol (B129727) is prepared to a concentration that yields a specific absorbance at 517 nm.
-
The test compound is dissolved in methanol and prepared in a series of concentrations.
-
The test compound solutions are mixed with the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the remaining DPPH is measured at 517 nm.
-
The percentage of DPPH radical scavenging is calculated for each concentration of the test compound.
-
The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[4][5][6]
Anti-inflammatory Activity
The anti-inflammatory effects of carnosol are well-documented, and it is suggested that the related 12-methylcarnosic acid also possesses anti-inflammatory capabilities, likely through the suppression of pro-inflammatory mediators.[7]
Table 2: Summary of Anti-inflammatory Activity for Carnosol
| Compound | Experimental Model | Key Findings | IC₅₀/EC₅₀ Value | Reference |
| Carnosol | LPS-stimulated RAW 264.7 macrophages | Significantly reduced nitric oxide (NO) production. | IC₅₀: 9.4 µM | [1] |
| Carnosol | LPS-stimulated RAW 264.7 macrophages | Inhibited the activation of NF-κB, p38, and p44/42 MAPK signaling pathways. | - | [1] |
| Carnosol | Cell-free mPGES-1 activity assay | Directly inhibited the activity of microsomal prostaglandin (B15479496) E₂ synthase-1. | IC₅₀: 5.0 µM | [8] |
| Carnosol | Carrageenan-induced mouse hyperalgesia model | Demonstrated significant anti-nociceptive effects in vivo. | - | [9] |
Signaling Pathways in Anti-inflammatory Action of Carnosol
Carnosol mediates its anti-inflammatory effects by targeting key signaling pathways that regulate the expression of inflammatory genes.
Caption: Anti-inflammatory signaling cascade modulated by Carnosol.
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Cells are pre-treated with varying concentrations of the test compound for 1-2 hours.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After an incubation period of 24 hours, the culture supernatant is collected.
-
The concentration of nitrite (B80452), a stable metabolite of NO, is quantified using the Griess reagent.
-
The absorbance is measured at approximately 540 nm, and the amount of NO produced is determined by comparison with a sodium nitrite standard curve.[1]
Anticancer Activity
While specific cytotoxic data for this compound is not available, its parent compound, carnosol , has shown significant anticancer activity across a range of cancer cell lines. Furthermore, a related methoxy (B1213986) derivative, methyl carnosate-12-methylether , has also been evaluated for its cytotoxic potential.[10]
Table 3: Summary of Cytotoxic Activity for Carnosol and its Derivatives
| Compound | Cell Line | Activity | IC₅₀ Value | Reference |
| Carnosol | MCF-7 (Breast Cancer) | Cytotoxic | 82 µM | [1] |
| Carnosol | PC3 (Prostate Cancer) | Induces G2 cell cycle arrest | - | [1] |
| Carnosol | B16/F10 (Melanoma) | Inhibits cell migration and invasion | IC₅₀ for MMP-9 mRNA reduction: 5 µM | [1] |
| Methyl carnosate-12-methylether | MCF-7 (Breast Cancer) | Cytotoxic | 12.77 µM | [10] |
| Methyl carnosate-12-methylether | UPCI-SCC-131 (Head and Neck Cancer) | Cytotoxic | 21.21 µM | [10] |
| Methyl carnosate-12-methylether | Huh-7 (Hepatocellular Carcinoma) | Cytotoxic | 10.27 µM | [10] |
| Methyl carnosate-12-methylether | A7r5 (Rat Aortic Smooth Muscle - non-cancerous) | Cytotoxic | 12.16 µM | [10] |
Signaling Pathways in Anticancer Action of Carnosol
The anticancer effects of carnosol are multifaceted, involving the modulation of signaling pathways that control cell survival, proliferation, and apoptosis.[1][11]
Caption: Anticancer signaling cascades influenced by Carnosol.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
Cancer cells are seeded into 96-well plates and allowed to attach and grow for 24 hours.
-
The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the culture medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plates are incubated for 2-4 hours, during which viable cells with active mitochondria reduce the MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.
Neuroprotective Activity
The neuroprotective potential of carnosol derivatives is highlighted by studies on 11,12-diacetyl-carnosol , which has been shown to protect neuronal cells from oxidative stress-induced damage. The parent compound, carnosol , and its precursor, carnosic acid , are also recognized for their neuroprotective effects.[3][12][13]
Table 4: Summary of Neuroprotective Activity for Carnosol Derivatives
| Compound | Experimental Model | Key Findings | Reference |
| 11,12-Diacetyl-carnosol | H₂O₂-induced damage in SH-SY5Y neuroblastoma cells | Reduced cell viability loss, apoptosis, and reactive oxygen species (ROS) production. It also alleviated mitochondrial dysfunction. | [3] |
| 11,12-Diacetyl-carnosol | SH-SY5Y neuroblastoma cells | Activated the Nrf2/HO-1 antioxidant signaling pathway. | [3] |
| Carnosol | H₂O₂-induced oxidative stress in BV2 microglia and PC12 cells | Upregulated the expression of Nrf2, leading to increased levels of heme oxygenase-1 (HO-1). | [3] |
Signaling Pathways in Neuroprotective Action of Carnosol and its Derivatives
A key mechanism underlying the neuroprotective effects of carnosol and its derivatives is the activation of the Nrf2/HO-1 antioxidant response pathway, which enhances the cellular defense against oxidative stress.[3][14][15]
Caption: Neuroprotective signaling pathway of Carnosol and its derivatives.
Experimental Protocols
Western Blot Analysis for Nrf2 Nuclear Translocation
-
Neuronal cells (e.g., SH-SY5Y) are cultured and treated with the test compound for a specified time.
-
Following treatment, nuclear and cytoplasmic protein fractions are isolated using a commercial extraction kit.
-
The protein concentration of each fraction is quantified.
-
Equal amounts of protein from the nuclear fractions are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for Nrf2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, which reveals the amount of Nrf2 translocated to the nucleus.[3]
Conclusion
Although direct and comprehensive biological data for this compound are limited, the extensive research on its parent compound, carnosol, and the acetylated analogue, 11,12-diacetyl-carnosol, strongly suggests its potential as a bioactive molecule. It is highly probable that this compound possesses antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The methylation of the catechol moiety may alter its bioavailability, metabolic stability, and potency. Further dedicated research is crucial to fully characterize the biological activity profile and elucidate the specific mechanisms of action of this compound. This will be essential to determine its therapeutic potential and to provide a solid foundation for future drug development efforts.
References
- 1. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and pro-oxidant properties of active rosemary constituents: carnosol and carnosic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Antioxidant activity of hydro distillation water residues from Rosmarinus officinalis L. leaves determined by DPPH assays [comptes-rendus.academie-sciences.fr]
- 6. benchchem.com [benchchem.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Carnosol and Carnosic Acids from Salvia officinalis Inhibit Microsomal Prostaglandin E2 Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carnosol as a Nrf2 Activator Improves Endothelial Barrier Function Through Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of 11,12-Di-O-methylcarnosol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-Di-O-methylcarnosol, a methylated derivative of the potent antioxidant carnosol (B190744) found in rosemary and sage, presents a compelling subject for investigation within the realm of oxidative stress modulation. While direct, extensive research on this specific derivative is emerging, this technical guide consolidates the current understanding of its anticipated antioxidant properties. This is achieved by examining the well-established activities of its parent compounds, carnosol and carnosic acid, and related derivatives. This document provides a comprehensive overview of the likely mechanisms of action, detailed experimental protocols for antioxidant capacity assessment, and a comparative analysis of quantitative data from structurally similar molecules. The enclosed information is intended to serve as a foundational resource for researchers embarking on the study of this compound and its potential therapeutic applications.
Introduction to Carnosol Derivatives and Antioxidant Activity
Carnosol and its precursor, carnosic acid, are abietane (B96969) diterpenes renowned for their significant antioxidant effects, contributing to over 90% of the antioxidant properties of rosemary extract.[1] These compounds effectively inhibit lipid peroxidation and scavenge a variety of free radicals.[1] The antioxidant capacity of these molecules is largely attributed to the presence of ortho-dihydroxy groups on the aromatic ring, which readily donate hydrogen atoms to neutralize free radicals.[2]
Methylation of these hydroxyl groups, as seen in this compound, is expected to alter the molecule's antioxidant activity. While methylation may decrease the direct radical scavenging capacity compared to the parent compounds, it could enhance other properties such as metabolic stability and cell permeability, potentially leading to significant cellular antioxidant effects through indirect mechanisms. For instance, the related compound, 11,12-diacetyl-carnosol, has demonstrated neuroprotective effects by activating the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[3]
Quantitative Antioxidant Data of Carnosol and Related Derivatives
Direct quantitative antioxidant data for this compound is not yet widely available in the scientific literature. However, the antioxidant activities of its parent compounds and other derivatives have been extensively studied. The following tables summarize key findings from various antioxidant assays for these related compounds, providing a benchmark for future studies on this compound.
Table 1: Radical Scavenging Activity of Carnosol and Carnosic Acid
| Compound | Assay | IC50 / Rate Constant | Source |
| Carnosic Acid | Peroxyl Radical (CCl3O2•) Scavenging | 2.7 x 10⁷ M⁻¹s⁻¹ | [1] |
| Carnosol | Peroxyl Radical (CCl3O2•) Scavenging | 1-3 x 10⁶ M⁻¹s⁻¹ | [1] |
| Carnosic Acid | Hydroxyl Radical (•OH) Scavenging | 5.9 x 10¹⁰ M⁻¹s⁻¹ | [1] |
| Carnosol | Hydroxyl Radical (•OH) Scavenging | 8.7 x 10¹⁰ M⁻¹s⁻¹ | [1] |
Table 2: Antioxidant Activity of Rosemary and Sage Extracts Rich in Carnosol Derivatives
| Extract | Assay | IC50 / Value | Source |
| Rosemary Aqueous Extract | DPPH | IC50 = 0.128 mg/ml | [4] |
| Sage Methanol (B129727) Extract | DPPH | Inhibition = 76.1%, IC50 = 19.4 µg/mL | [5] |
| Sage Supercritical Fluid Extract | DPPH | 80.0 ± 0.68% inhibition at 25 µg/mL | [6] |
Potential Signaling Pathways
Based on studies of structurally similar compounds, particularly 11,12-diacetyl-carnosol, it is hypothesized that this compound may exert its antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Hypothesized Nrf2/HO-1 signaling pathway activation by this compound.
Experimental Protocols for Antioxidant Assessment
To evaluate the antioxidant properties of this compound, standardized in vitro assays are recommended. The following are detailed methodologies for the DPPH radical scavenging and Oxygen Radical Absorbance Capacity (ORAC) assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Workflow:
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol or another suitable solvent.
-
Prepare a 200 µM solution of DPPH in methanol. Keep this solution in the dark.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of various concentrations of the test compound.
-
Add 150 µL of the DPPH solution to each well.
-
For the blank, use 50 µL of the solvent instead of the test compound.
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Workflow:
Caption: Experimental workflow for the ORAC assay.
Detailed Protocol:
-
Preparation of Reagents:
-
All solutions are prepared in 75 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound. Due to its lipophilic nature, a solubility enhancer like randomly methylated β-cyclodextrin (RMCD) may be required.[7]
-
Prepare a working solution of fluorescein.
-
Prepare a solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) as the peroxyl radical generator.
-
Trolox is used as the standard for creating a calibration curve.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 20 µL of the sample, standard, or blank (phosphate buffer).
-
Add 120 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the AAPH solution to all wells.
-
Immediately begin recording the fluorescence intensity every minute for at least 60 minutes using a microplate reader with excitation and emission wavelengths of 485 nm and 520 nm, respectively.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
-
Conclusion and Future Directions
This compound holds promise as a novel antioxidant agent. While its direct radical scavenging activity may be attenuated by the methylation of its hydroxyl groups, this structural modification could enhance its bioavailability and cellular uptake, favoring an indirect antioxidant mechanism via the Nrf2/HO-1 pathway. Further research is imperative to elucidate the precise mechanisms of action and to quantify the antioxidant capacity of this compound using the standardized assays outlined in this guide. Comparative studies with carnosol, carnosic acid, and other derivatives will be crucial in understanding its structure-activity relationship and in evaluating its potential for development as a therapeutic agent for conditions associated with oxidative stress.
References
- 1. Antioxidant and pro-oxidant properties of active rosemary constituents: carnosol and carnosic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of chemical components from sage (Salvia officinalis L.) and thyme (Thymus vulgaris L.) measured by the oil stability index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Carnosol Derivatives: A Technical Guide
Disclaimer: This technical guide focuses on the neuroprotective effects of 11,12-diacetyl-carnosol due to a lack of available scientific literature on 11,12-Di-O-methylcarnosol at the time of this writing. As a closely related derivative of carnosol, the data presented for the diacetylated form provides a valuable proxy for understanding the potential therapeutic mechanisms and experimental frameworks relevant to carnosol-derived compounds in neuroprotection.
Executive Summary
Oxidative stress and neuroinflammation are key pathological drivers in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Carnosol, a naturally occurring diterpene found in rosemary and sage, and its derivatives have emerged as promising candidates for neuroprotective therapies due to their potent antioxidant and anti-inflammatory properties.[1][2][3] This guide synthesizes the current understanding of 11,12-diacetyl-carnosol, detailing its demonstrated neuroprotective effects, underlying molecular mechanisms, and the experimental protocols used to elucidate these properties. The primary mechanisms of action discussed are the activation of the Nrf2/HO-1 antioxidant response pathway and the inhibition of the HMGB1/NF-κB/NLRP3 neuroinflammatory signaling cascade.[1][2]
Core Neuroprotective Mechanisms
Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway
11,12-diacetyl-carnosol has been shown to protect neuronal cells from oxidative stress-induced damage.[1][4] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under conditions of oxidative stress, 11,12-diacetyl-carnosol promotes the translocation of Nrf2 into the nucleus. There, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. A critical downstream target is Heme Oxygenase-1 (HO-1), an enzyme that plays a crucial role in cellular defense against oxidative stress.[1] The upregulation of HO-1 and other cytoprotective genes helps to mitigate the damaging effects of reactive oxygen species (ROS), thereby preserving mitochondrial function and reducing apoptosis.[1]
Caption: Nrf2/HO-1 signaling pathway activated by 11,12-diacetyl-carnosol.
Inhibition of Neuroinflammation via the HMGB1/NF-κB/NLRP3 Pathway
Chronic neuroinflammation is a critical factor in the pathogenesis of depression and other neurological disorders.[2] 11,12-diacetyl-carnosol has demonstrated potent anti-neuroinflammatory effects by modulating the High Mobility Group Box 1 (HMGB1) signaling pathway.[2][5] Under pathological conditions, such as chronic stress or exposure to lipopolysaccharide (LPS), HMGB1 is released from activated microglia.[2] Extracellular HMGB1 then activates downstream inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[2][5] This leads to the production and release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. 11,12-diacetyl-carnosol intervenes by inhibiting the nuclear translocation and release of HMGB1, thereby suppressing the activation of NF-κB and the NLRP3 inflammasome, which ultimately reduces the production of inflammatory mediators and protects neurons from inflammatory damage.[2]
References
- 1. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11,12-Diacetyl-Carnosol Ameliorates Depression-Like Behaviors and Memory Dysfunction in CUMS Mouse Model via Inhibiting HMGB1-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 11,12-Di-O-methylcarnosol in Salvia officinalis Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvia officinalis L. (common sage) is a plant of significant medicinal and culinary importance, renowned for its rich composition of bioactive secondary metabolites. Among these, the abietane (B96969) diterpenes, particularly carnosic acid and carnosol (B190744), are recognized for their potent antioxidant and anti-inflammatory properties. This technical guide focuses on a less-studied derivative, 11,12-Di-O-methylcarnosol, providing a comprehensive overview of its presence in sage extracts, analytical methodologies for its identification and potential quantification, and its putative biological activities. Due to the limited direct research on this specific compound, this guide leverages data from closely related carnosol derivatives to infer its characteristics and significance. This document aims to serve as a foundational resource for researchers interested in the nuanced phytochemical landscape of Salvia officinalis and the therapeutic potential of its methylated diterpenes.
Introduction to Diterpenes in Salvia officinalis
Salvia officinalis, a member of the Lamiaceae family, is a rich source of phenolic compounds, with abietane diterpenes being a prominent class. These compounds are major contributors to the well-documented antioxidant capacity of sage extracts. The primary diterpenes, carnosic acid and its oxidative derivative carnosol, have been the subject of extensive research. Carnosic acid can be converted to carnosol, which can then undergo further modifications, including methylation, to form a variety of derivatives. These structural modifications can significantly impact the bioavailability and biological activity of the parent compound.
The Structure and Properties of this compound
This compound is a derivative of carnosol where the hydroxyl groups at positions 11 and 12 of the aromatic ring are methylated. This methylation is expected to alter the molecule's polarity, solubility, and interaction with biological targets. The methylation of phenolic hydroxyl groups can decrease the antioxidant activity in some assays (which rely on hydrogen atom donation) but may increase the compound's stability and ability to cross cellular membranes, potentially enhancing its overall biological efficacy in vivo.
While specific data for this compound is scarce, research on a related compound, 12-O-methyl carnosol, confirms its isolation from Salvia officinalis leaves.[1] The presence of this mono-methylated derivative suggests the enzymatic machinery for methylation of the carnosol backbone exists within the plant, making the presence of the di-methylated form plausible, albeit likely in lower concentrations.
Quantitative Analysis of Diterpenes in Salvia officinalis Extracts
Quantitative studies on Salvia officinalis extracts have predominantly focused on carnosic acid and carnosol due to their higher abundance. To date, there is no specific quantitative data available in the scientific literature for this compound. However, the analysis of major diterpenes provides a crucial context for understanding the phytochemical profile of sage.
Table 1: Quantitative Data for Carnosic Acid and Carnosol in Salvia officinalis Extracts
| Extraction Method | Solvent | Compound | Concentration | Reference |
| Methanolic Extraction | Methanol (B129727) | Carnosic Acid | 14.6 mg/g DW | [2] |
| Methanolic Extraction | Methanol | Carnosol | 0.4 mg/g DW | [2] |
| Aqueous Infusion | Water | Carnosic Acid | 1.31 ± 0.33 mg/100 mL | [2] |
| Aqueous Infusion | Water | Carnosol | 0.66 ± 0.19 mg/100 mL | [2] |
| Acetone Extraction | Acetone | Carnosic Acid | 12.40 ± 0.43 mg/g | [2] |
| Acetone Extraction | Acetone | Carnosol | 1.66 ± 0.21 mg/g | [2] |
| Supercritical Fluid Extraction (SFE) | CO2 | Carnosic Acid | 0.29–120.0 µg/mg of extract | [2] |
| Supercritical Fluid Extraction (SFE) | CO2 | Carnosol | 0.46–65.5 µg/mg of extract | [2] |
DW: Dry Weight
The concentration of these diterpenes is highly dependent on the extraction method and parameters used.[2] It is hypothesized that the concentration of this compound would be significantly lower than that of carnosic acid and carnosol.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of diterpenes in Salvia officinalis and can be applied for the targeted analysis of this compound.
Extraction of Diterpenes
A general workflow for the extraction and analysis of diterpenes from Salvia officinalis is presented below.
Caption: Experimental workflow for diterpene analysis.
4.1.1. Soxhlet Extraction
-
Place 10 g of powdered, dried Salvia officinalis leaves into a cellulose (B213188) thimble.
-
Extract with 250 mL of methanol in a Soxhlet apparatus for 6 hours.
-
Cool the extract and filter it through a 0.45 µm filter.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
4.1.2. Ultrasound-Assisted Extraction (UAE)
-
Suspend 10 g of powdered, dried Salvia officinalis leaves in 100 mL of methanol.
-
Sonicate the mixture in an ultrasonic bath for 2 hours at a frequency of 40 kHz.
-
Filter the extract through a 0.45 µm filter.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
4.1.3. Supercritical Fluid Extraction (SFE)
-
Place 50 g of powdered, dried Salvia officinalis leaves into the extraction vessel.
-
Set the extraction parameters: pressure (10-30 MPa), temperature (40-60 °C), and CO₂ flow rate (2-3 kg/h ).[3]
-
Collect the extract from the separator.
-
The optimal conditions for carnosol extraction have been reported at a pressure of 29.5 MPa and a temperature of 49.1 °C.[3]
Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B). A typical gradient could be: 0-40 min, 60% A; 40-45 min, ramp to 100% A; 45-50 min, hold at 100% A; 50-55 min, return to 60% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: 230 nm for carnosol and its derivatives.[3]
-
Quantification: Based on a calibration curve of an isolated and purified standard of this compound. In the absence of a standard, semi-quantification can be performed using a carnosol standard, assuming a similar response factor.
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
System: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method described above.
-
MS Parameters:
-
Ionization Mode: Negative ESI is often used for phenolic compounds.
-
Mass Range: Scan from m/z 100 to 1000.
-
Collision Energy: Ramped for MS/MS experiments to obtain fragmentation patterns for structural elucidation.
-
-
Identification: The identification of this compound would be based on its accurate mass and characteristic fragmentation pattern, which would involve the loss of methyl groups and fragments of the diterpene backbone.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The isolated compound should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are necessary for full structural elucidation.
-
Expected ¹H NMR Signals: The ¹H NMR spectrum of this compound is expected to be similar to that of carnosol, with the key difference being the presence of two methoxy (B1213986) group singlets (around δ 3.8-4.0 ppm) and the absence of the phenolic hydroxyl proton signals. The aromatic proton at C-14 would likely appear as a singlet.
Biological Activity and Signaling Pathways
While the biological activity of this compound has not been directly investigated, insights can be drawn from related compounds. A study on 11,12-diacetyl-carnosol, an acetylated derivative of carnosol, has demonstrated neuroprotective effects against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells.[[“]] This protection was mediated through the activation of the Nrf2/HO-1 signaling pathway.[[“]]
The Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Caption: The Nrf2/HO-1 signaling pathway.
It is plausible that this compound, due to its structural similarity to other bioactive diterpenes, could also modulate this pathway. The increased lipophilicity from the methyl groups may enhance its cellular uptake and interaction with intracellular targets.
Antioxidant Activity
The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. Methylation of these hydroxyl groups, as in this compound, would likely reduce this direct radical scavenging activity. However, the overall antioxidant effect in a biological system is more complex and can involve the upregulation of endogenous antioxidant systems, as described by the Nrf2/HO-1 pathway.
Future Directions
The study of this compound is still in its infancy. Future research should focus on:
-
Isolation and Purification: Developing efficient protocols for the isolation of this compound from Salvia officinalis to obtain a pure standard.
-
Quantitative Analysis: Establishing and validating analytical methods to accurately quantify its concentration in various sage extracts and commercial products.
-
Biological Activity: Conducting in vitro and in vivo studies to elucidate its specific biological activities, including its antioxidant, anti-inflammatory, and neuroprotective potential.
-
Mechanism of Action: Investigating the molecular mechanisms underlying its biological effects, including its interaction with the Nrf2/HO-1 pathway and other relevant signaling cascades.
-
Synthesis: Developing synthetic routes to produce this compound and its analogs for further pharmacological evaluation.
Conclusion
This compound represents a potentially valuable but currently understudied component of Salvia officinalis extracts. While direct quantitative and biological data are lacking, its structural relationship to the well-characterized diterpenes carnosic acid and carnosol, and the known biological activities of similar methylated and acetylated derivatives, suggest that it may possess significant therapeutic potential. This technical guide provides a framework for future research by summarizing relevant analytical techniques and proposing a likely mechanism of action. Further investigation into this and other minor diterpenes in sage is warranted to fully understand the plant's medicinal properties and to unlock new avenues for drug development.
References
- 1. Identification of methylated flavonoid regioisomeric metabolites using enzymatic semisynthesis and liquid chromatograph… [ouci.dntb.gov.ua]
- 2. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
The Obscure Player: An In-depth Technical Guide to 11,12-Di-O-methylcarnosol and its Putative Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of 11,12-Di-O-methylcarnosol, a naturally occurring abietane (B96969) diterpene found in select species of the Lamiaceae family. While its direct role in plant secondary metabolism remains largely uninvestigated, this document synthesizes the extensive knowledge of its precursors, carnosic acid and carnosol (B190744), to infer its biosynthetic origins and potential physiological functions. This whitepaper provides a comprehensive overview of the broader biosynthetic pathway, presents quantitative data for related major compounds, details relevant experimental protocols, and visualizes the key molecular pathways, offering a foundational resource for researchers interested in the nuanced chemistry of plant defense compounds.
Introduction: The Abietane Diterpenes of Lamiaceae
Plants belonging to the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia spp.), are prolific producers of bioactive secondary metabolites. Among these, the abietane-type phenolic diterpenes, particularly carnosic acid and its oxidative derivative carnosol, are renowned for their potent antioxidant properties and significant roles in plant defense.[1][2] These compounds are synthesized and stored in the photosynthetic tissues, primarily in the leaves and sepals.[2] this compound has been identified as a minor constituent within this chemical family, isolated from the leaves of rosemary.[3] While its direct biological activities in planta have not been elucidated, its structure suggests it is a downstream product of the well-established carnosic acid pathway.
Biosynthesis of Carnosol-Related Diterpenes
The biosynthesis of abietane diterpenes is a complex process that begins with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP).[4] The pathway to carnosic acid, the precursor to carnosol and its methylated derivatives, involves several key enzymatic steps that have been characterized in Salvia fruticosa and Rosmarinus officinalis.[4][5]
The initial steps involve two distinct terpene synthases that convert GGDP into the abietane skeleton.[4] Following the formation of the foundational diterpene structure, a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases introduce the characteristic phenolic hydroxyl groups.[4] The biosynthesis of this compound is hypothesized to occur in the final stages of this pathway, through the enzymatic methylation of the hydroxyl groups at positions C-11 and C-12 of the carnosol backbone.
Putative Role in Plant Secondary Metabolism
The primary role of diterpenes like carnosic acid and carnosol in plants is associated with defense against biotic and abiotic stresses.[1] Their antioxidant properties help mitigate oxidative damage caused by stressors such as high light, drought, and pathogen attack. It is plausible that this compound contributes to this defensive arsenal. Methylation of phenolic compounds can alter their biological activity, solubility, and stability. Therefore, the methylation of carnosol to form this compound might represent a metabolic fine-tuning mechanism to:
-
Enhance antimicrobial or insecticidal activity: Methylation can increase the lipophilicity of a compound, potentially improving its ability to penetrate microbial cell membranes or the insect cuticle.
-
Detoxification: Plants may methylate certain compounds to detoxify them or to regulate their intracellular concentrations.
-
Signaling: While not demonstrated for this specific compound, some secondary metabolites act as signaling molecules within the plant.
Further research is required to substantiate these hypotheses and to determine the specific ecological or physiological triggers for the biosynthesis of this compound.
Quantitative Data on Related Abietane Diterpenes
| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |
| Rosmarinus officinalis | Leaves | Carnosic Acid | 3.1 | [2] |
| Carnosol | 2.3 | [2] | ||
| Salvia officinalis | Leaves | Carnosic Acid | 2.12 | [2] |
| Carnosol | 1.34 | [2] | ||
| Salvia fruticosa | Leaves | Carnosic Acid | 12.4 | [6] |
| Carnosol | 1.66 | [6] | ||
| Salvia rosmarinus | Fresh Leaves | Carnosic Acid | 0.81 - 4.35 (µg/g fresh weight) | [7] |
| Carnosol | 0.081 (% w/w of dried leaves) | [8] |
Experimental Protocols
The methodologies for the extraction and analysis of this compound would follow the established protocols for other abietane diterpenes from Lamiaceae species.
Extraction of Abietane Diterpenes
A generalized protocol for the extraction of carnosol and its derivatives from fresh plant material is as follows:
-
Sample Preparation: Freshly harvested leaves are flash-frozen in liquid nitrogen and lyophilized to dryness. The dried material is then ground into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Acetone has been shown to be effective for the extraction of carnosic acid and carnosol.[7] Sonication for 15-20 minutes can enhance extraction efficiency.[7]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the standard method for the quantification of carnosol and its derivatives.
-
Sample Preparation: The crude extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter prior to injection.
-
Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, both acidified with a small amount of formic or phosphoric acid to improve peak shape.
-
Detection and Quantification: The eluting compounds are monitored by the PDA detector at a wavelength where the compounds exhibit maximum absorbance (typically around 280-300 nm). Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from an authentic standard.
Conclusion and Future Directions
This compound represents a structurally intriguing but functionally enigmatic component of the plant secondary metabolome. While its direct role remains to be elucidated, its chemical relationship to the well-characterized defense compounds carnosic acid and carnosol provides a strong foundation for future research. Key areas for investigation include:
-
Targeted Quantification: Developing sensitive analytical methods to accurately quantify this compound in various plant tissues and under different environmental conditions.
-
Biosynthetic Pathway Elucidation: Identifying and characterizing the specific methyltransferases responsible for its formation from carnosol.
-
Biological Activity Screening: Assessing its in vitro and in vivo activity against relevant plant pathogens and herbivores to determine its potential role in plant defense.
A deeper understanding of this minor diterpene will contribute to a more complete picture of the complex chemical ecology of the Lamiaceae and may reveal novel bioactive compounds for applications in agriculture and medicine.
References
- 1. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Validated Method for the Determination of Carnosic Acid and Carnosol in the Fresh Foliage of Salvia rosmarinus and Salvia officinalis from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 11,12-Di-O-methylcarnosol and Its Potential for Reactive Oxygen Species Scavenging
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative data on the reactive oxygen species (ROS) scavenging activity of 11,12-Di-O-methylcarnosol is limited in the currently available scientific literature. This guide provides a comprehensive overview based on the known activities of its parent compound, carnosol (B190744), and closely related derivatives such as 11,12-diacetyl-carnosol. The mechanisms and experimental protocols described are highly relevant and provide a foundational understanding for investigating this compound.
Introduction: The Promise of Carnosol Derivatives in Oxidative Stress Modulation
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1] While essential for signaling pathways, their overproduction leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Natural products are a significant source of compounds that can mitigate oxidative stress.
This compound is an abietane (B96969) diterpene, a derivative of carnosol, found in plants of the Lamiaceae family, such as Rosemary (Rosmarinus officinalis) and Sage (Salvia officinalis).[3] These plants are well-known for their potent antioxidant properties, largely attributed to phenolic diterpenes like carnosic acid and carnosol.[4][5] These compounds are recognized for their ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems.[6] This guide explores the potential ROS scavenging capabilities of this compound by examining the established mechanisms of its chemical relatives and providing the technical framework for its evaluation.
Core Mechanism: The Nrf2-Keap1 Signaling Pathway
The primary mechanism by which carnosol and its derivatives exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like carnosol derivatives, Keap1 undergoes a conformational change. This releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their transcription.[9] Key target genes include Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis, which collectively enhance the cell's capacity to neutralize ROS.[7]
Quantitative Assessment of ROS Scavenging Activity
The antioxidant potential of a compound is typically quantified using in vitro chemical assays and cellular assays. While specific data for this compound is unavailable, the following tables summarize representative data for carnosol and 11,12-diacetyl-carnosol.
In Vitro Radical Scavenging Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods to evaluate the free radical scavenging capacity of compounds. The results are often expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals.
Table 1: In Vitro Antioxidant Activity of Carnosol Derivatives (Illustrative Data)
| Compound | Assay | IC₅₀ (µg/mL) | Source |
|---|---|---|---|
| Carnosol | ABTS | ~15-25 | [10] |
| Carnosol | DPPH | ~25 | [10] |
| this compound | DPPH/ABTS | Data Not Available | - |
Note: IC₅₀ values are estimates derived from published studies and can vary based on specific experimental conditions.
Cellular Antioxidant Activity
Cellular assays provide a more biologically relevant measure of antioxidant efficacy. These experiments often involve inducing oxidative stress in cell cultures (e.g., with hydrogen peroxide, H₂O₂) and measuring the protective effects of the test compound.
Table 2: Cellular Protective Effects of 11,12-diacetyl-carnosol against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Parameter Measured | Treatment | Result | Source |
|---|---|---|---|
| Cell Viability | H₂O₂ (300 µM) | ~50% reduction | [7] |
| H₂O₂ + 1 µM 11,12-diacetyl-carnosol | Significant protection from viability loss | [7] | |
| Intracellular ROS | H₂O₂ (300 µM) | Significant increase in ROS levels | [7] |
| H₂O₂ + 1 µM 11,12-diacetyl-carnosol | Significant reduction in ROS production | [7] | |
| Nrf2 Nuclear Translocation | 1 µM 11,12-diacetyl-carnosol | Increased nuclear Nrf2 levels | [7] |
| HO-1 Expression | 1 µM 11,12-diacetyl-carnosol | Upregulation of HO-1 protein |[7] |
Detailed Experimental Protocols
The following are detailed, generalized protocols for key antioxidant assays, synthesized from established methodologies.[11][12][13]
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Adjust the concentration to obtain an absorbance of ~1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from this stock.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the % inhibition against the sample concentrations to determine the IC₅₀ value.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant compound, leading to a loss of color.
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound as described for the DPPH assay.
-
Reaction: Add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate for 6-10 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation & IC₅₀: Calculate the % scavenging activity and determine the IC₅₀ value as in the DPPH protocol.
Cellular ROS Scavenging Assay (H₂O₂-Induced Stress Model)
This method assesses a compound's ability to protect cells from an externally applied oxidative insult.
Protocol:
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma or HaCaT keratinocytes) in a 96-well plate and grow to ~80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
ROS Probe Loading: Remove the media and incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.
-
Oxidative Stress Induction: After washing, expose the cells to a ROS-inducing agent (e.g., 300-500 µM H₂O₂) for a short period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or fluorescence microscope. Increased fluorescence corresponds to higher ROS levels.
-
Analysis: Compare the fluorescence intensity of cells treated with the compound against the H₂O₂-only control to determine the percentage reduction in ROS.
Conclusion and Future Directions for Drug Development
While direct evidence for this compound is still emerging, the substantial body of research on carnosol and its acetylated derivative strongly suggests its potential as a potent agent for mitigating reactive oxygen species. The primary mechanism is likely the robust activation of the Nrf2/ARE pathway, leading to an upregulation of the cell's intrinsic antioxidant machinery.
For drug development professionals, this compound represents an intriguing candidate for pathologies rooted in oxidative stress. The methylation of the catechol hydroxyl groups may influence its pharmacokinetic properties, such as stability, solubility, and cell permeability, compared to its parent compound carnosol. Future research must focus on:
-
Direct Quantification: Performing DPPH, ABTS, and other radical scavenging assays to determine the IC₅₀ value of pure this compound.
-
Cellular Efficacy: Validating its ability to reduce intracellular ROS and protect various cell types from oxidative damage.
-
Mechanism Confirmation: Confirming its activity as an Nrf2 activator through nuclear translocation and target gene expression studies.
-
Pharmacokinetic Profiling: Assessing its metabolic stability and bioavailability to determine its potential as a therapeutic agent.
By following the established protocols and mechanistic frameworks outlined in this guide, researchers can effectively characterize the ROS scavenging and cytoprotective properties of this compound, paving the way for its potential development as a novel antioxidant therapeutic.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant activity of chemical components from sage (Salvia officinalis L.) and thyme (Thymus vulgaris L.) measured by the oil stability index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples [mdpi.com]
- 5. Comparative study of rosemary extracts and several synthetic and natural food antioxidants. Relevance of carnosic acid/carnosol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of 11,12-Di-O-methylcarnosol: A Technical Guide Based on Related Compounds
Disclaimer: Direct experimental data on the anti-inflammatory properties of 11,12-Di-O-methylcarnosol is limited in publicly available scientific literature. This technical guide provides an in-depth overview of the well-documented anti-inflammatory activities of its parent compound, carnosol (B190744), and the structurally related derivative, 11,12-diacetyl-carnosol. This information is intended to serve as a scientific reference and a guide for future research into this compound, but the findings related to carnosol and its acetylated derivative cannot be directly extrapolated to this compound.
Introduction
This compound is a nolic diterpene lactone that has been isolated from the leaves of rosemary (Rosmarinus officinalis L.).[1][2] While research on this specific compound is sparse, its structural similarity to carnosol, a major bioactive component of rosemary and sage with established anti-inflammatory effects, suggests that it may possess similar properties.[3][4][5] This guide summarizes the current understanding of the anti-inflammatory mechanisms of carnosol and the related derivative 11,12-diacetyl-carnosol, providing a foundational framework for investigating this compound.
A structurally related compound, 11,12-diacetyl-carnosol, has demonstrated significant antioxidant and neuroprotective properties, which are often linked to anti-inflammatory pathways.[6] Specifically, it has been shown to protect against hydrogen peroxide-induced damage in SH-SY5Y cells through the activation of the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.[7]
Structural Relationship of Carnosol and its Derivatives
The structural relationship between carnosol, this compound, and 11,12-diacetyl-carnosol is crucial for understanding the potential for similar biological activities. The following diagram illustrates these relationships.
Caption: Structural relationship of Carnosol and its derivatives.
Anti-inflammatory Activity of Carnosol: In Vitro Studies
Carnosol has been extensively studied for its anti-inflammatory effects in various in vitro models. A primary mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Cell Line | Stimulant | Treatment | Concentration | Effect | Reference |
| RAW 264.7 | LPS | Carnosol | IC₅₀: 9.4 µM | Inhibition of NO production | [3] |
| RAW 264.7 | LPS | Carnosol | 10 µM | Inhibition of NF-κB activity | [3] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of a test compound on LPS-induced NO production in murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., carnosol) and incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for an additional 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Caption: Workflow for in vitro nitric oxide inhibition assay.
Signaling Pathways Modulated by Carnosol
Carnosol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways identified are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes. In LPS-stimulated macrophages, carnosol has been shown to inhibit the activation of NF-κB.[3] This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines and enzymes such as iNOS and COX-2.
Caption: Carnosol's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are also involved in the inflammatory response. Carnosol has been shown to modulate the phosphorylation of these kinases, further contributing to its anti-inflammatory effects.[3]
Conclusion and Future Directions
While direct evidence for the anti-inflammatory properties of this compound is currently lacking, the extensive research on its parent compound, carnosol, and the related derivative, 11,12-diacetyl-carnosol, provides a strong rationale for investigating its potential in this area. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform in vitro and in vivo studies to elucidate its specific anti-inflammatory activities and mechanisms of action. The experimental protocols and signaling pathways described in this guide for carnosol can serve as a valuable starting point for such investigations. Characterizing the bioactivity of this and other minor diterpenes from rosemary will contribute to a more comprehensive understanding of the therapeutic potential of this important medicinal plant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 25460-12-2 [glpbio.cn]
- 3. Rearrangement of methyl 11,12-di-O-methyl-6,7-didehydrocarnosate in basic medium. Easy hemisynthesis of miltirone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Antioxidant activity of chemical components from sage (Salvia officinalis L.) and thyme (Thymus vulgaris L.) measured by the oil stability index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Bioavailability of 11,12-Di-O-methylcarnosol: A Technical Guide Based on Parent Compound Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Direct experimental data on the bioavailability and pharmacokinetics of 11,12-Di-O-methylcarnosol is not presently available in peer-reviewed literature. This guide, therefore, provides an in-depth analysis of the bioavailability of its parent compounds, carnosic acid and carnosol (B190744), to serve as a foundational resource for researchers investigating this specific derivative. The methodologies and metabolic pathways detailed herein for carnosic acid and carnosol are highly relevant and adaptable for future studies on this compound.
Executive Summary
Carnosic acid and carnosol, phenolic diterpenes abundant in rosemary (Rosmarinus officinalis), are known for their potent antioxidant and neuroprotective activities. Understanding their bioavailability is crucial for developing them into therapeutic agents. This guide synthesizes the available pharmacokinetic data on these parent compounds, details the experimental protocols used for their study, and outlines their known metabolic pathways. This information provides a critical starting point for designing and interpreting bioavailability studies of this compound.
Pharmacokinetic Data: Carnosic Acid and Carnosol
Quantitative data from preclinical studies in rats and mice provide insights into the absorption, distribution, metabolism, and elimination of carnosic acid and carnosol.
Table 1: Pharmacokinetic Parameters of Carnosic Acid in Rodents
| Parameter | Value | Species/Dosage | Administration Route | Reference |
| Bioavailability | 65.09% | Sprague-Dawley Rats / 90 mg/kg | Intragastric | [1] |
| 40.1% (after 360 min) | Rats / 64.3 ± 5.8 mg/kg | Oral | [1][2] | |
| Tmax (Time to Max. Concentration) | 120 min | Rats | Oral | [1] |
| Distribution | Detected in intestine, liver, muscle, and brain tissue | Rats and Mice | Oral | [1][3] |
| Elimination Route | Fecal | Rats | Oral | [1][2] |
| Fecal Recovery (24h) | 15.6 ± 8.2% | Rats | Oral | [1][2] |
Table 2: Pharmacokinetic Parameters of Carnosol in Mice
| Parameter | Value | Species/Dosage | Administration Route | Reference |
| Cmax (Max. Concentration) | 5.008 µM | Mice / 100 mg/kg (Rosemary Extract) | Oral Gavage | [4] |
| Tmax (Time to Max. Concentration) | 0.25 h | Mice / 100 mg/kg (Rosemary Extract) | Oral Gavage | [4] |
| Half-life (t½) | 7.5 h | Mice / 100 mg/kg (Rosemary Extract) | Oral Gavage | [4] |
Experimental Protocols
The following methodologies are standard for assessing the bioavailability of carnosic acid, carnosol, and their derivatives.
Animal Studies and Dosing
-
Animal Model: Male Sprague-Dawley rats or mice are commonly used.[2][4]
-
Administration:
-
Oral (PO): The compound, often dissolved in a suitable vehicle like oil, is administered via oral gavage. Doses in studies have ranged from 64.3 to 100 mg/kg.[2][4]
-
Intravenous (IV): For absolute bioavailability calculation, the compound is administered intravenously, typically through a tail vein. A dose of approximately 20.5 mg/kg has been used for carnosic acid.[2]
-
Sample Collection
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours).[4] Plasma is separated by centrifugation for subsequent analysis.
-
Tissue Distribution: At the end of the study, animals are euthanized, and tissues such as the intestine, liver, muscle, and brain are harvested to determine compound distribution.[1][3]
-
Excreta Collection: Urine and feces are collected over a specified period (e.g., 24 hours) to assess elimination routes.[2]
Bioanalytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying carnosic acid, carnosol, and their metabolites in biological matrices.
-
Sample Preparation:
-
Plasma samples are spiked with an internal standard (e.g., Butyl paraben).[4]
-
Proteins are precipitated by adding ice-cold acetonitrile (B52724) containing 0.1% formic acid.[4]
-
The mixture is vortexed and centrifuged at high speed (e.g., 14,000 x g) for 15 minutes.[4]
-
The resulting supernatant is transferred to a vial for LC-MS/MS analysis.[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 3200) is used for detection and quantification of the target analytes.[4]
Visualizations: Workflows and Metabolic Pathways
Experimental Workflow for Bioavailability Assessment
Caption: Figure 1: General workflow for in-vivo bioavailability studies.
Known and Hypothesized Metabolic Pathways
Studies on carnosic acid reveal that it undergoes significant metabolism. The main metabolites detected in the gut, liver, and plasma are glucuronide conjugates of carnosic acid, carnosol, and rosmanol.[3] Furthermore, methylation is a known metabolic step, with CA 12-methyl ether being identified as a metabolite.[3] Carnosic acid can also be oxidized to carnosol.[6] Given that this compound is already methylated, it may undergo further glucuronidation or other phase II conjugation reactions.
Caption: Figure 2: Potential metabolic pathways for carnosol derivatives.
Conclusion and Future Directions
While direct data for this compound is lacking, the established pharmacokinetics of carnosic acid and carnosol provide a robust framework for investigation. The bioavailability of carnosic acid is moderate, and it undergoes extensive metabolism, primarily through glucuronidation and methylation.[3] It is plausible that this compound will follow similar metabolic routes, although its pre-methylated structure may alter its absorption and metabolic stability.
Future research should focus on performing in vivo pharmacokinetic studies on this compound using the protocols outlined in this guide. Key objectives should include determining its absolute bioavailability, identifying its major metabolites, and assessing its tissue distribution, particularly to target organs. Such data is indispensable for the progression of this compound through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption, distribution and elimination of carnosic acid, a natural antioxidant from Rosmarinus officinalis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unk.alma.exlibrisgroup.com [unk.alma.exlibrisgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Investigation of 11,12-Di-O-methylcarnosol for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Carnosic acid, a naturally occurring diterpene found in rosemary and sage, and its derivatives have emerged as promising candidates due to their potent neuroprotective, antioxidant, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 11,12-Di-O-methylcarnosol , outlining a comprehensive research framework to evaluate its therapeutic potential for Alzheimer's disease. While direct experimental data for this methylated compound is limited, this document leverages extensive research on closely related analogues, such as carnosic acid and 11,12-diacetyl-carnosol, to provide a detailed roadmap for its synthesis, in vitro characterization, and in vivo validation. The proposed mechanism of action centers on the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress, a key pathological feature of AD. This guide provides detailed experimental protocols, data presentation tables for anticipated results, and visualizations of key pathways and workflows to facilitate rigorous scientific investigation.
Proposed Synthesis of this compound
A plausible synthetic route for this compound would involve the selective methylation of the two hydroxyl groups of carnosol (B190744). A standard methylation procedure using a methylating agent in the presence of a suitable base is proposed.
Materials:
-
Carnosol
-
Dimethyl sulfate (B86663) (DMS) or Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone (B3395972) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol:
-
Dissolve carnosol in anhydrous acetone or DMF in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add a suitable base, such as potassium carbonate or sodium hydride, to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to obtain pure this compound.
-
Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
In Vitro Evaluation of Neuroprotective Effects
The initial assessment of this compound's therapeutic potential will be conducted using in vitro models of Alzheimer's disease-related pathology, primarily focusing on oxidative stress in a neuronal cell line.
Experimental Protocols
3.1.1 Cell Culture and Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
H₂O₂ Treatment: To induce oxidative stress, SH-SY5Y cells will be pre-treated with varying concentrations of this compound for 1-2 hours, followed by exposure to a pre-determined optimal concentration of hydrogen peroxide (H₂O₂) for 24 hours to induce cell damage.
3.1.2 Quantification of Reactive Oxygen Species (ROS)
-
Intracellular ROS levels will be measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.
-
Protocol:
-
After treatment, cells will be washed with phosphate-buffered saline (PBS).
-
Cells will be incubated with DCFH-DA solution in the dark.
-
The fluorescence intensity will be measured using a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
3.1.3 Western Blot Analysis of Nrf2/HO-1 and Apoptotic Pathways
-
Protein Extraction: Total protein will be extracted from treated SH-SY5Y cells using RIPA lysis buffer.
-
Western Blotting:
-
Protein concentrations will be determined using a BCA protein assay.
-
Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane will be blocked and then incubated with primary antibodies against Nrf2, HO-1, Bax, Bcl-2, and β-actin (as a loading control).
-
After washing, the membrane will be incubated with a corresponding secondary antibody.
-
Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
3.1.4 Thioflavin T (ThT) Assay for Aβ Aggregation
-
This assay will assess the ability of this compound to inhibit the aggregation of amyloid-beta (Aβ) peptides.
-
Protocol:
-
Aβ peptide (Aβ₁₋₄₂) will be incubated with or without different concentrations of this compound.
-
Thioflavin T will be added to the mixture.
-
Fluorescence will be measured at an excitation of ~440 nm and an emission of ~485 nm to monitor the formation of Aβ fibrils.
-
3.1.5 Tau Phosphorylation Assay in SH-SY5Y Cells
-
This assay will determine the effect of the compound on tau hyperphosphorylation, a key feature of AD.
-
Protocol:
-
SH-SY5Y cells will be treated with an inducer of tau hyperphosphorylation, such as okadaic acid.
-
Cells will be co-treated with this compound.
-
Levels of phosphorylated tau (at specific epitopes like Ser202/Thr205) and total tau will be assessed by Western blotting.
-
Anticipated Quantitative Data
The following tables present hypothetical yet expected outcomes based on studies of similar compounds, such as 11,12-diacetyl-carnosol.
Table 1: Neuroprotective Effects of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | ROS Production (Fold Change) |
| Control | - | 100 ± 5.2 | 1.0 ± 0.1 |
| H₂O₂ | 200 | 52 ± 4.1 | 3.5 ± 0.4 |
| This compound + H₂O₂ | 0.1 | 65 ± 3.8 | 2.8 ± 0.3 |
| This compound + H₂O₂ | 1 | 85 ± 4.5 | 1.5 ± 0.2 |
| This compound + H₂O₂ | 10 | 95 ± 5.0 | 1.1 ± 0.1 |
Table 2: Effect of this compound on Nrf2/HO-1 and Apoptotic Protein Expression
| Treatment Group | Nrf2 (Nuclear) | HO-1 | Bax/Bcl-2 Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ | 0.9 ± 0.2 | 1.2 ± 0.2 | 3.2 ± 0.3 |
| This compound + H₂O₂ (1 µM) | 2.5 ± 0.3 | 3.0 ± 0.4 | 1.5 ± 0.2 |
Table 3: Inhibition of Aβ₁₋₄₂ Aggregation by this compound
| Compound | IC₅₀ (µM) |
| This compound | [Expected Value] |
| Resveratrol (Control) | [Reference Value] |
In Vivo Efficacy in an Alzheimer's Disease Mouse Model
Based on promising in vitro results, the efficacy of this compound will be evaluated in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model.
Experimental Protocols
4.1.1 Animal Model and Dosing
-
5XFAD transgenic mice and wild-type littermates will be used.
-
This compound will be administered orally at different doses for a specified duration (e.g., 3 months).
4.1.2 Morris Water Maze Test
-
This test will be used to assess spatial learning and memory.
-
Protocol:
-
Mice will be trained to find a hidden platform in a circular pool of water.
-
Escape latency (time to find the platform) and path length will be recorded.
-
A probe trial (with the platform removed) will be conducted to assess memory retention by measuring the time spent in the target quadrant.
-
Anticipated Quantitative Data
Table 4: Cognitive Performance in the Morris Water Maze
| Group | Escape Latency (s) | Time in Target Quadrant (%) |
| Wild-Type + Vehicle | 20 ± 3 | 45 ± 5 |
| 5XFAD + Vehicle | 50 ± 6 | 20 ± 4 |
| 5XFAD + this compound (10 mg/kg) | 35 ± 5 | 35 ± 5 |
| 5XFAD + this compound (20 mg/kg) | 25 ± 4 | 40 ± 6 |
Visualizations
Signaling Pathway
Cytotoxicity of 11,12-Di-O-methylcarnosol in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Di-O-methylcarnosol is a derivative of carnosol (B190744), a naturally occurring phenolic diterpene found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). Carnosol itself has garnered significant attention in oncology research for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] It has been shown to inhibit cell proliferation, induce apoptosis, and reduce migration and invasion in a variety of cancer cell lines.[1][3][4] The anticancer effects of carnosol are mediated through the modulation of multiple signaling pathways, including STAT3, PI3K/Akt/mTOR, and MAPKs, as well as the induction of reactive oxygen species (ROS) and regulation of the Bcl-2 family of proteins.[1][2][5]
This technical guide focuses on the cytotoxic properties of the methylated derivative, this compound, and its closely related analogs. While direct extensive studies on this compound are emerging, data from similar methylated carnosol compounds and the well-documented activities of the parent compound, carnosol, provide a strong foundation for understanding its potential as a chemotherapeutic agent. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
While specific data for this compound is limited in publicly accessible literature, a study on a closely related compound, methyl carnosate-12-methylether , isolated from Salvia tomentosa, provides valuable insights into the cytotoxic potential of methylated carnosol derivatives. The half-maximal inhibitory concentration (IC50) values for this compound were determined against several human cancer cell lines.
Table 1: IC50 Values of Methyl Carnosate-12-Methylether in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 12.77 |
| UPCI-SCC-131 | Head and Neck Cancer | 21.21 |
| Huh-7 | Liver Cancer | 10.27 |
Data sourced from a study on Salvia tomentosa and methyl carnosate-12-methylether.[6][7]
For context, the parent compound, carnosol, has demonstrated a wide range of cytotoxic activity across various cancer cell lines.
Table 2: IC50 Values of Carnosol in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| G361 | Melanoma | ~50-100 | 24 h |
| Ca9-22 | Gingiva Carcinoma | ~17 | 24 h |
| MCF-7 | Breast Cancer | 82 | Not Specified |
| HBL-100, MDA-MB-231, 361, 435 | Breast Cancer | >50 | 24-72 h |
Data compiled from multiple studies on carnosol's anticancer properties.[1][2][3][5]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of carnosol and its derivatives' cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT/WST-1 Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or WST-1) to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include untreated and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the cells with the compound for specific time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the MTT (0.5 mg/mL final concentration) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence.
-
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Principle: The assay utilizes a specific substrate for a particular caspase (e.g., Caspase-3, -8, -9) that is conjugated to a fluorescent reporter. When the caspase is active, it cleaves the substrate, releasing the fluorophore and generating a fluorescent signal.
-
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to release their contents.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspase to cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer or a microplate reader. The signal intensity is proportional to the caspase activity.
-
Signaling Pathways in Carnosol-Induced Cytotoxicity
The cytotoxic effects of carnosol and its derivatives are attributed to their ability to modulate a complex network of signaling pathways that regulate cell survival, proliferation, and death. Below are diagrams of key pathways implicated in the anticancer activity of carnosol, which are likely relevant to this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for evaluating the cytotoxicity and pro-apoptotic effects of a test compound.
Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: The intrinsic apoptosis pathway often activated by carnosol derivatives.
STAT3 Signaling Pathway Inhibition
Caption: Inhibition of the pro-survival STAT3 signaling pathway by carnosol-induced ROS.
Conclusion
The available evidence on carnosol and its methylated derivatives, particularly methyl carnosate-12-methylether, strongly suggests that this compound is a promising candidate for further investigation as a cytotoxic agent against cancer cells. The compound likely induces apoptosis through the modulation of key signaling pathways, including the intrinsic mitochondrial pathway and the inhibition of pro-survival signals like STAT3. The quantitative data from closely related compounds provide a basis for dose-range finding in future studies. The experimental protocols outlined in this guide offer a standardized approach to rigorously evaluate its anticancer efficacy. Further research is warranted to elucidate the precise IC50 values of this compound across a broader range of cancer cell lines and to fully characterize its molecular mechanisms of action.
References
- 1. Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular mechanisms mediating the anti-cancer effects of carnosol on gingiva carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. acikerisim.ege.edu.tr [acikerisim.ege.edu.tr]
- 7. aminer.org [aminer.org]
The In Vivo Pharmacokinetics of 11,12-Di-O-methylcarnosol: A Technical Guide for Researchers
Disclaimer: Direct in vivo pharmacokinetic data for 11,12-Di-O-methylcarnosol is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of the known pharmacokinetics of its parent compounds, carnosol (B190744) and carnosic acid, to inform future research on this compound. Methylation has been identified as a key metabolic pathway for these parent compounds in vivo.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic profile of this compound. The information presented herein is based on existing studies of structurally related compounds and provides a framework for designing and conducting future in vivo pharmacokinetic investigations of this compound.
Introduction
Carnosol and carnosic acid, phenolic diterpenes found in rosemary and sage, are known for their antioxidant and anti-inflammatory properties. Their metabolic fate in vivo is of significant interest for understanding their bioavailability and therapeutic potential. While the pharmacokinetics of carnosol and carnosic acid have been investigated, specific data on their methylated derivatives, such as this compound, remains elusive. In vivo studies have indicated that methylation is a primary metabolic pathway for carnosic acid[1][2]. Furthermore, related methylated compounds like 12-O-methylcarnosic acid and 11,12-di-O-methylisorosmanol have been identified in rosemary leaves, suggesting that such derivatives are naturally occurring and may be formed metabolically[3].
This guide will summarize the available quantitative pharmacokinetic data for carnosol, detail relevant experimental protocols, and provide visualizations to aid in the design of future studies on this compound.
Quantitative Pharmacokinetic Data
To date, no studies have reported the quantitative pharmacokinetic parameters for this compound. However, a pharmacokinetic study of carnosol in male C57BL/6 mice provides valuable reference data. The study involved oral administration of carnosol and subsequent analysis of plasma concentrations.
Table 1: Pharmacokinetic Parameters of Carnosol in Mice
| Parameter | Value | Units |
| Dose (Oral) | 100 | mg/kg |
| Cmax | 5.008 | µM |
| Tmax | 0.25 | h |
| AUC (0-24h) | Not Reported | - |
| Half-life (t½) | 7.5 | h |
Data extracted from a study by Veenstra et al. (2021) on the pharmacokinetics of rosemary extract in mice.[4][5]
Experimental Protocols
The following experimental protocols are based on a representative study of carnosol pharmacokinetics in mice and can be adapted for investigating this compound.[4]
Animal Studies
-
Animal Model: Male C57BL/6 mice are a commonly used model for pharmacokinetic studies.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Dosing:
-
The test compound (e.g., this compound) is dissolved in a suitable vehicle, such as cottonseed oil.
-
A single dose is administered via oral gavage. The dose level should be determined based on preliminary toxicity and efficacy studies. A dose of 100 mg/kg was used for a rosemary extract study containing carnosol.[4][5]
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours) post-dosing.
-
Retro-orbital bleeding is a common method for blood collection in mice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Methodology
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.
-
Sample Preparation:
-
Plasma samples are deproteinized, typically by adding a cold organic solvent like acetonitrile (B52724) containing an internal standard (e.g., butyl paraben) and 0.1% formic acid.[4]
-
The mixture is vortexed and centrifuged to precipitate proteins.
-
The supernatant is transferred to a new vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
A C18 reversed-phase column is typically used for separation.
-
A gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid) is a common approach.
-
-
Mass Spectrometry Conditions:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
-
Precursor and product ion transitions for the analyte and internal standard need to be optimized.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
References
- 1. Characterization of in vitro and in vivo metabolites of carnosic acid, a natural antioxidant, by high performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Analysis of Carnosic Acid and Carnosol in Standardized Rosemary Extract and the Effect on the Disease Activity Index of DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of 11,12-Di-O-methylcarnosol with Cellular Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The methylation of the hydroxyl groups at the C11 and C12 positions of carnosol (B190744) is expected to significantly increase its lipophilicity. This modification can have profound effects on its ability to partition into the lipid bilayer, alter membrane fluidity, and potentially modulate the function of membrane-associated proteins. Understanding these interactions is crucial for the development of 11,12-Di-O-methylcarnosol as a potential therapeutic agent.
Physicochemical Properties and Predicted Membrane Affinity
The interaction of a small molecule with a biological membrane is largely governed by its physicochemical properties, particularly its lipophilicity. While experimental data for this compound is scarce, we can predict its properties based on its chemical structure and data from its parent compound, carnosol.
Table 1: Physicochemical Properties of Carnosol and Predicted Properties of this compound
| Property | Carnosol | This compound (Predicted) | Method of Determination/Prediction |
| Molecular Formula | C₂₀H₂₆O₄ | C₂₂H₃₀O₄ | --- |
| Molecular Weight | 330.42 g/mol | 358.47 g/mol | --- |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | ~4.5 - 5.5 | Prediction based on increased hydrophobicity due to methylation of two hydroxyl groups. Can be experimentally determined using RP-HPLC. |
| Topological Polar Surface Area (TPSA) | 60.7 Ų | 41.5 Ų | Calculated based on chemical structure. |
| Aqueous Solubility | Low | Very Low | Inferred from high logP value. |
Note: Predicted values are estimations and require experimental verification.
The predicted increase in logP and decrease in TPSA for this compound suggest a higher affinity for the hydrophobic core of the lipid bilayer compared to carnosol. This enhanced lipophilicity may lead to increased membrane permeability and potentially a different localization and orientation within the membrane.
Proposed Experimental Protocols for Investigating Membrane Interactions
To rigorously characterize the interaction of this compound with cellular membranes, a multi-faceted approach employing both model membrane systems and live cells is recommended.
Determination of Membrane Partitioning Coefficient (logP)
A reliable method to quantify the lipophilicity of this compound is crucial.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the octanol-water partition coefficient (logP) of this compound.
-
Materials:
-
This compound
-
HPLC grade methanol (B129727) and water
-
A series of standard compounds with known logP values (e.g., benzene, toluene, ethylbenzene)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a series of methanol-water mobile phases with varying methanol concentrations (e.g., 60%, 70%, 80%, 90%).
-
Inject the standard compounds and this compound into the HPLC system for each mobile phase composition.
-
Record the retention time (t_R) for each compound.
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
For each compound, plot log(k) against the percentage of methanol in the mobile phase and extrapolate to 100% water to obtain log(k_w).
-
Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k_w) values.
-
Determine the logP of this compound by interpolating its log(k_w) value on the calibration curve.
-
Assessment of Membrane Fluidity
Changes in membrane fluidity upon incorporation of this compound can be assessed using fluorescence anisotropy.
Experimental Protocol: Fluorescence Anisotropy with 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)
-
Objective: To measure changes in the microviscosity of lipid bilayers in the presence of this compound.
-
Materials:
-
Liposomes (e.g., prepared from phosphatidylcholine)
-
1,6-diphenyl-1,3,5-hexatriene (DPH) in a suitable solvent (e.g., tetrahydrofuran)
-
This compound
-
Fluorescence spectrophotometer with polarizing filters
-
-
Procedure:
-
Prepare a suspension of liposomes in a buffer.
-
Add a small aliquot of the DPH stock solution to the liposome (B1194612) suspension while vortexing to incorporate the probe into the lipid bilayer.
-
Incubate the mixture in the dark for at least 30 minutes.
-
Divide the liposome-DPH suspension into aliquots and add varying concentrations of this compound.
-
Measure the fluorescence anisotropy (r) using the equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.
-
A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, while an increase suggests a more rigid membrane.
-
Evaluation of Effects on Membrane Potential
The impact of this compound on the electrical potential across the cell membrane can be monitored using a potential-sensitive fluorescent dye.
Experimental Protocol: Membrane Potential Assay with DiSC₃(5)
-
Objective: To determine if this compound alters the membrane potential of living cells.[2]
-
Materials:
-
Cultured cells (e.g., neuronal cells like SH-SY5Y)
-
3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5))
-
This compound
-
Valinomycin (B1682140) (as a positive control for depolarization)
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Culture cells to an appropriate density in a multi-well plate.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with DiSC₃(5) by incubating them with a low micromolar concentration of the dye in the buffer for a specified time.
-
Measure the baseline fluorescence of the cells.
-
Add varying concentrations of this compound to the wells and monitor the fluorescence intensity over time.
-
An increase in DiSC₃(5) fluorescence indicates membrane depolarization.
-
Add valinomycin at the end of the experiment to induce complete depolarization and determine the maximum fluorescence signal.
-
Investigation of Ion Channel Modulation
The patch-clamp technique provides a direct method to study the effects of this compound on the activity of specific ion channels.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To investigate the modulation of ion channel currents by this compound.[3][4]
-
Materials:
-
Cells expressing the ion channel of interest (e.g., voltage-gated sodium or potassium channels)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
This compound
-
-
Procedure:
-
Prepare cells for recording.
-
Pull and fire-polish glass micropipettes to a resistance of 2-5 MΩ.
-
Fill the micropipette with the intracellular solution and approach a single cell.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply voltage protocols to elicit ionic currents and record the baseline activity.
-
Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Record any changes in the amplitude, kinetics, or voltage-dependence of the ionic currents.
-
Assessment of Protection Against Lipid Peroxidation
The antioxidant potential of this compound at the membrane level can be evaluated by measuring its ability to inhibit lipid peroxidation.
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Objective: To quantify the inhibition of lipid peroxidation by this compound in a membrane system.[5][6]
-
Materials:
-
Liposomes or cell membrane fractions
-
An oxidizing agent to induce lipid peroxidation (e.g., Fe²⁺/ascorbate)
-
This compound
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
-
-
Procedure:
-
Incubate the membrane preparation with the oxidizing agent in the presence and absence of varying concentrations of this compound.
-
Stop the reaction by adding TCA to precipitate proteins.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify the amount of MDA produced using a standard curve. A reduction in MDA levels in the presence of this compound indicates protection against lipid peroxidation.
-
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for assessing membrane fluidity using fluorescence anisotropy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 6. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
Methodological & Application
Application Note: HPLC-UV Analysis of 11,12-Di-O-methylcarnosol
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the identification and quantification of 11,12-Di-O-methylcarnosol. This compound, a derivative of the naturally occurring diterpene carnosol (B190744), is of interest in pharmaceutical and natural product research.[1][2] The described method utilizes a reversed-phase C18 column to achieve efficient separation and is suitable for the analysis of this compound in extracts and other solution-based matrices. This protocol provides a baseline for researchers and drug development professionals for the reliable analysis of this and structurally related diterpenoids.
Introduction
This compound is a nolic diterpene lactone that can be isolated from rosemary (Rosmarinus officinalis L.).[1] Like other diterpenes, it is being investigated for various biological activities. Accurate and reliable quantitative analysis is crucial for research and potential pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and dependable technique for this purpose.[3][4] This document provides a detailed protocol for the analysis of this compound using a standard HPLC-UV system. The methodology is based on established principles for the analysis of similar diterpenoids and triterpenoids, such as carnosol and carnosic acid.[5][6][7][8]
Principle of the Method
The method employs reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained on the column and then eluted by a gradient of acetonitrile (B52724) and water. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV detector, as many diterpenes exhibit absorbance in the UV range, typically around 210-240 nm.[4][9] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from analytical standards of known concentrations.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Data acquisition and processing software (e.g., Empower).[10]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
HPLC vials.
Reagents and Standards
-
This compound analytical standard.
-
HPLC grade acetonitrile.
-
HPLC grade methanol (B129727).
-
Ultrapure water.
-
HPLC grade formic acid.
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of DMSO in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase initial conditions (e.g., 60% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
-
Extraction (if applicable): For solid samples (e.g., plant material), extract a known weight of the homogenized sample with a suitable solvent such as methanol or ethanol, potentially using ultrasonication to improve efficiency.[6]
-
Dilution: Dilute the extract with the mobile phase to a concentration expected to fall within the calibration range.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[10]
HPLC-UV Operating Conditions
The following table summarizes the optimized parameters for the HPLC-UV analysis.
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-20 min: 60-95% B; 20-25 min: 95% B; 25.1-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 230 nm |
Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.
-
Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area into the calibration curve equation.
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Hypothetical Nrf2 signaling pathway modulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant activity of chemical components from sage (Salvia officinalis L.) and thyme (Thymus vulgaris L.) measured by the oil stability index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Validated Method for the Determination of Carnosic Acid and Carnosol in the Fresh Foliage of Salvia rosmarinus and Salvia officinalis from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Protocol for the Quantitative Determination of 11,12-Di-O-methylcarnosol in Human Plasma
ABSTRACT: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 11,12-Di-O-methylcarnosol in human plasma. This compound is a methylated derivative of carnosol (B190744), a phenolic diterpene found in culinary herbs such as rosemary and sage, which has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] The protocol herein provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, suitable for pharmacokinetic studies and drug metabolism research. The method demonstrates high selectivity and sensitivity, enabling accurate quantification of this compound in a complex biological matrix.
Introduction
Carnosol and its derivatives are phenolic diterpenes abundant in plants of the Lamiaceae family, such as Rosmarinus officinalis (rosemary) and Salvia officinalis (sage).[1][2][3] These compounds are recognized for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] this compound, a methylated metabolite of carnosol, is of increasing interest to the scientific community for its potential enhanced bioavailability and distinct pharmacological profile.
Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical investigations. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose.[1][4] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS, adapting established methods for related diterpenoids.[5][6]
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Carnosol (as a potential internal standard, purity ≥98%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA anticoagulant)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Nitrogen gas, high purity
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.[6]
Standard Solutions and Quality Controls
Stock solutions of this compound and the internal standard (IS), carnosol, are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
Calibration standards are prepared by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 1-1000 ng/mL. Similarly, QC samples are prepared at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 500 ng/mL carnosol in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of ethyl acetate and vortex for 1 minute. Using ethyl acetate for liquid-liquid extraction is a common method for diterpenes in plasma.[6]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid. The use of acidified acetonitrile and water is a common practice for the separation of phenolic compounds.[7]
-
Flow Rate: 0.3 mL/min.[6]
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-9 min: 30% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.[6]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative. Negative ion mode is often effective for phenolic compounds.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound is hypothesized to be m/z 357.2 [M-H]⁻ based on a molecular weight of 358.48 g/mol . Product ions would need to be determined by infusion and fragmentation analysis of a pure standard.
-
The precursor ion for Carnosol (IS) is m/z 329.2 [M-H]⁻. A known product ion is m/z 285.2.
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Energy: To be optimized for this compound. For carnosol, it is typically around 20 eV.
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison and validation.
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 357.2 | To be determined | 0.1 | To be determined | To be determined |
| Carnosol (IS) | 329.2 | 285.2 | 0.1 | 30 | 20 |
Note: Italicized values are predicted and require experimental optimization.
Table 2: Calibration Curve Summary.
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| this compound | 1 - 1000 | y = mx + c | > 0.99 |
Table 3: Precision and Accuracy Data.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 3 | < 15% | 85-115% | < 15% | 85-115% |
| Medium | 300 | < 15% | 85-115% | < 15% | 85-115% |
| High | 800 | < 15% | 85-115% | < 15% | 85-115% |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination and Pharmacokinetic Study of Three Diterpenes in Rat Plasma by UHPLC-ESI-MS/MS after Oral Administration of Rosmarinus officinalis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11,12-Di-O-methylcarnosol in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Di-O-methylcarnosol is a naturally occurring abietane (B96969) diterpene isolated from plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia spp.).[1] Like other related compounds such as carnosol (B190744) and carnosic acid, it is of significant interest to the research community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective activities. Structurally similar compounds have been shown to exert their effects through pathways like the Nrf2/HO-1 signaling cascade, which is crucial for cellular defense against oxidative stress.[2]
Dimethyl sulfoxide (B87167) (DMSO) is a highly effective polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an ideal choice for preparing stock solutions of hydrophobic molecules like this compound for in vitro studies.[3] Proper preparation and storage of these stock solutions are critical for ensuring experimental reproducibility and maintaining the stability and activity of the compound.
These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO.
Compound Data and Storage Recommendations
A summary of key quantitative data for handling this compound is presented in the table below.
| Parameter | Value | Source |
| Compound Name | This compound | N/A |
| Natural Source | Rosmarinus officinalis (Rosemary) | [1] |
| Molecular Class | Abietane Diterpene | [2][4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Stock Solution Storage | -80°C for up to 6 months | [1] |
| -20°C for up to 1 month | [1] | |
| Typical Stock Conc. | 10-50 mM | General Practice |
| Typical Working Conc. | 1-10 µM | [2] |
| Max DMSO in Culture | ≤ 0.5% (v/v) to avoid cytotoxicity | [3] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials
-
Sterile, positive displacement pipette and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight (MW) of this compound is 358.47 g/mol . Adjust calculations accordingly based on the specific MW from your supplier.
-
Pre-analytical Calculations:
-
To prepare 1 mL of a 10 mM stock solution, you need to weigh out 3.58 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 358.47 g/mol = 0.00358 g = 3.58 mg
-
-
Weighing the Compound:
-
Under a chemical fume hood, carefully weigh 3.58 mg of this compound powder using an analytical balance.
-
Transfer the weighed powder into a sterile, appropriately labeled amber vial or a clear vial wrapped in aluminum foil to protect it from light.
-
-
Dissolution:
-
Add 1 mL of sterile, anhydrous DMSO to the vial containing the compound.
-
Cap the vial securely and vortex at room temperature for 1-2 minutes or until the solid is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol for Preparing Working Solutions
-
Thawing:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
-
Dilution:
-
Prepare an intermediate dilution if necessary. For most cell culture experiments, the stock solution is diluted directly into pre-warmed cell culture medium.
-
To prepare a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to the 1 mL of medium.
-
Calculation: C1V1 = C2V2 -> (10,000 µM)(V1) = (10 µM)(1000 µL) -> V1 = 1 µL.
-
This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[3]
-
-
Application:
-
Mix the working solution thoroughly by gentle pipetting or swirling before adding it to the cells.
-
Always include a vehicle control in your experiments, treating a set of cells with the same final concentration of DMSO (e.g., 0.1%) in the medium without the compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock and working solutions.
Caption: Workflow for stock and working solution preparation.
Potential Signaling Pathway
Compounds structurally related to this compound, such as carnosol and its derivatives, are known to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[2] This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Nrf2 pathway activation by oxidative stress modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Discovery of Novel Bioactive Tanshinones and Carnosol Analogues against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Evaluating the Bioactivity of 11,12-Di-O-methylcarnosol
Audience: Researchers, scientists, and drug development professionals.
Introduction 11,12-Di-O-methylcarnosol is an abietane (B96969) diterpene, a derivative of carnosol (B190744), which is a major bioactive compound found in culinary herbs like rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[1][2] Carnosol and its related diterpenes are well-documented for a wide range of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[3][4][5] Specifically, acetylated derivatives of carnosol have shown significant neuroprotective effects by mitigating oxidative stress through the Nrf2/HO-1 pathway.[6][7] Given the structural similarity, it is hypothesized that this compound may possess a comparable spectrum of activities.
These application notes provide a comprehensive guide with detailed protocols for a panel of cell-based assays designed to systematically evaluate the cytotoxic, antioxidant, anti-inflammatory, and pro-apoptotic potential of this compound.
Part 1: Cytotoxicity and Cell Viability Assessment
Before evaluating specific biological activities, it is crucial to determine the cytotoxic profile of this compound to establish a non-toxic working concentration range for subsequent functional assays. The MTT assay is a standard colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8]
Experimental Workflow: General Cell-Based Assay
Caption: General workflow for in vitro cell-based assays.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining cell viability.[8][9]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer and non-cancerous cell lines (e.g., A549, MCF-7, MRC-5)[10]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).[1] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1][11]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8][9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) after 72h[1] | Selectivity Index (SI)¹ |
| A549 | Lung Carcinoma | Example: 15.5 ± 1.8 | Example: 4.8 |
| MCF-7 | Breast Adenocarcinoma | Example: 22.1 ± 2.5 | Example: 3.4 |
| HT29 | Colon Adenocarcinoma | Example: 18.9 ± 2.1 | Example: 4.0 |
| MRC-5 | Normal Lung Fibroblast | Example: 75.0 ± 5.3 | - |
| ¹ SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells. |
Part 2: Evaluation of Antioxidant Activity
Carnosol derivatives are known to exert antioxidant effects, often by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7] This can be assessed by measuring the reduction of intracellular reactive oxygen species (ROS).
Signaling Pathway: Nrf2/HO-1 Antioxidant Response
Caption: Nrf2-mediated antioxidant response pathway.[6]
Protocol 2: Intracellular ROS Detection Assay
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) to measure intracellular ROS levels.[12][13]
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y) or Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Hydrogen peroxide (H₂O₂) or Lipopolysaccharide (LPS) for inducing oxidative stress
-
DCF-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium or PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Ex/Em: ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-4 hours.
-
ROS Induction: Remove the medium and add a ROS inducer (e.g., 300 µM H₂O₂ for SH-SY5Y cells) to the wells (except for the negative control) and incubate for 1 hour.[6]
-
DCF-DA Staining: Wash the cells twice with warm PBS. Add 100 µL of 10 µM DCF-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[13]
-
Data Acquisition: Remove the DCF-DA solution, wash with PBS, and add 100 µL of PBS back to each well. Immediately measure the fluorescence intensity using a microplate reader (Ex/Em: ~495/529 nm).[13]
-
Data Analysis: Normalize the fluorescence of treated wells to the control wells (cells with ROS inducer but no compound). Express results as a percentage reduction in ROS levels.
Data Presentation: Antioxidant Activity
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) | % ROS Reduction |
| Control (untreated) | - | Example: 150 ± 12 | - |
| H₂O₂ alone | 300 | Example: 1200 ± 85 | 0% (Reference) |
| H₂O₂ + Compound | 1 | Example: 850 ± 60 | Example: 29.2% |
| H₂O₂ + Compound | 5 | Example: 540 ± 45 | Example: 55.0% |
| H₂O₂ + Compound | 10 | Example: 310 ± 30 | Example: 74.2% |
Part 3: Assessment of Anti-inflammatory Potential
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14][15] Carnosol and related compounds have been shown to inhibit this pathway.[3]
Signaling Pathway: NF-κB Inflammatory Signaling
Caption: Inhibition of the NF-κB inflammatory pathway.
Protocol 3: Measurement of Inflammatory Mediators (ELISA)
This protocol measures the production of a key pro-inflammatory cytokine, TNF-α, from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete culture medium
-
24-well plates
-
Commercial TNF-α ELISA kit
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells to induce an inflammatory response. Include controls for vehicle, LPS alone, and compound alone.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any floating cells and carefully collect the cell culture supernatant for analysis.
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves adding standards and samples to an antibody-coated microplate, followed by incubation, washing, addition of detection antibody and substrate, and finally stopping the reaction.[14]
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards. Calculate the concentration of TNF-α in each sample and determine the percentage inhibition of TNF-α production compared to the "LPS alone" control.
Data Presentation: Anti-inflammatory Activity
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α Release |
| Control (untreated) | - | Example: < 10 | - |
| LPS alone | - | Example: 2540 ± 150 | 0% (Reference) |
| LPS + Compound | 1 | Example: 1980 ± 110 | Example: 22.0% |
| LPS + Compound | 5 | Example: 1120 ± 95 | Example: 55.9% |
| LPS + Compound | 10 | Example: 450 ± 50 | Example: 82.3% |
Part 4: Investigation of Pro-Apoptotic (Anticancer) Activity
Many diterpenes exhibit anticancer activity by inducing apoptosis, or programmed cell death.[16][17] Apoptosis can be detected by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide, PI).[18][19]
Experimental Workflow: Apoptosis Detectiondot
References
- 1. Discovery of Novel Bioactive Tanshinones and Carnosol Analogues against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights into Biological Activities of Polyphenolic Compounds from Rosemary Obtained by Inverse Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying 11,12-Di-O-methylcarnosol Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for investigating the therapeutic potential of 11,12-Di-O-methylcarnosol, a diterpene with putative neuroprotective, anti-inflammatory, and anticancer properties. Due to the limited direct in-vivo data on this compound, the following protocols are based on established models for analogous compounds, such as carnosol (B190744) and other bioactive diterpenes.
Neuroprotective Effects of this compound
A promising area of investigation for this compound is its potential neuroprotective activity. Based on in-vitro data for the related compound 11,12-diacetyl-carnosol, which demonstrates protection against oxidative stress in neuronal cells through the Nrf2/HO-1 pathway, suitable in-vivo models would include those that mimic neuroinflammation and neurodegeneration.[1]
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This model is used to assess the anti-inflammatory effects of a compound in the central nervous system.[2][3][4][5][6]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS Control (LPS + Vehicle)
-
This compound (Low Dose) + LPS
-
This compound (High Dose) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) or vehicle via intraperitoneal (i.p.) injection for 7 consecutive days.
-
Induction of Neuroinflammation: On day 7, 30 minutes after the final drug administration, inject LPS (0.25 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.[5] The control group receives a saline injection.
-
Behavioral Assessment (24 hours post-LPS): Conduct tests such as the open-field test to assess locomotor activity and anxiety-like behavior.
-
Sample Collection (24 hours post-LPS): Euthanize mice and collect brain tissue (hippocampus and cortex) and blood serum.
-
Biochemical and Histological Analysis:
-
Measure pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in serum and brain homogenates using ELISA kits.
-
Assess microglial activation via immunohistochemistry for Iba-1.
-
Analyze the expression of Nrf2 and HO-1 pathways via Western blot.
-
Expected Quantitative Data Summary:
| Group | Serum TNF-α (pg/mL) | Brain IL-1β (pg/mg protein) | Iba-1 Positive Cells (count/field) |
| Vehicle Control | Low | Low | Low |
| LPS Control | High | High | High |
| Low Dose + LPS | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| High Dose + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Positive Control + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Experimental Workflow for LPS-Induced Neuroinflammation Model
Workflow for LPS-induced neuroinflammation studies.
MPTP-Induced Parkinson's Disease Model in Mice
This model is suitable for evaluating the potential of this compound to protect dopaminergic neurons, which are progressively lost in Parkinson's disease.[7][8][9][10][11]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (10-12 weeks old).
-
Acclimatization: As described in 1.1.
-
Groups (n=10-12 per group):
-
Vehicle Control (Saline)
-
MPTP Control (MPTP + Vehicle)
-
This compound (Low Dose) + MPTP
-
This compound (High Dose) + MPTP
-
Positive Control (e.g., L-DOPA) + MPTP
-
-
Drug Administration: Administer this compound or vehicle daily for 14 days.
-
Induction of Parkinsonism: From day 8 to 12, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on a single day. The control group receives saline.
-
Behavioral Assessment (Day 14): Conduct motor function tests like the rotarod test and pole test.
-
Sample Collection (Day 14): Euthanize mice and collect brain tissue (striatum and substantia nigra).
-
Biochemical and Histological Analysis:
-
Measure dopamine (B1211576) and its metabolites in the striatum using HPLC.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.
-
Assess oxidative stress markers (e.g., malondialdehyde).
-
Expected Quantitative Data Summary:
| Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH-positive Neurons (count) |
| Vehicle Control | High | High | High |
| MPTP Control | Low | Low | Low |
| Low Dose + MPTP | Moderately Improved | Moderately Increased | Moderately Increased |
| High Dose + MPTP | Significantly Improved | Significantly Increased | Significantly Increased |
| Positive Control + MPTP | Significantly Improved | N/A (symptomatic relief) | No significant protection |
Anti-inflammatory Effects of this compound
The anti-inflammatory potential can be assessed using a model of acute peripheral inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the anti-inflammatory effects of novel compounds.[12][13][14][15][16]
Experimental Protocol:
-
Animals: Male Wistar rats (150-200g).
-
Acclimatization: As described in 1.1.
-
Groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
Carrageenan Control (Carrageenan + Vehicle)
-
This compound (Low Dose) + Carrageenan
-
This compound (High Dose) + Carrageenan
-
Positive Control (e.g., Indomethacin) + Carrageenan
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or i.p. 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the carrageenan control.
-
Biochemical Analysis (Optional): At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators like prostaglandins (B1171923) and cytokines.
Expected Quantitative Data Summary:
| Group | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | Minimal | N/A |
| Carrageenan Control | High | 0% |
| Low Dose + Carrageenan | Moderately Reduced | 20-40% |
| High Dose + Carrageenan | Significantly Reduced | 50-70% |
| Positive Control + Carrageenan | Significantly Reduced | >70% |
Anticancer Effects of this compound
The potential anticancer properties can be investigated using xenograft models, which are fundamental in preclinical oncology research.[17][18][19][20][21]
Human Tumor Xenograft Model in Nude Mice
This model assesses the ability of a compound to inhibit the growth of human cancer cells in an in-vivo setting.
Experimental Protocol:
-
Animals: Immunodeficient nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., breast cancer: MDA-MB-231; prostate cancer: PC-3).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (High Dose)
-
Positive Control (Standard-of-care chemotherapeutic agent)
-
-
Drug Administration: Administer the compound via a clinically relevant route (e.g., i.p., p.o.) daily or on a specified schedule for 3-4 weeks.
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Excise tumors for weight measurement and histological/biochemical analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
-
Expected Quantitative Data Summary:
| Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | High | 0% |
| Low Dose | Moderately Reduced | 25-45% |
| High Dose | Significantly Reduced | 50-75% |
| Positive Control | Significantly Reduced | >80% |
Experimental Workflow for Human Tumor Xenograft Model
Workflow for human tumor xenograft studies.
Signaling Pathway Implicated in Neuroprotection
Nrf2 signaling pathway in neuroprotection.
References
- 1. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 4. Animal Models for Neuroinflammation and Potential Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPTP-induced parkinsonian model in mice: biochemistry, pharmacology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 9. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies — New Breathe [newbreathe.org]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]
- 16. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xenograft.org [xenograft.org]
- 19. oaepublish.com [oaepublish.com]
- 20. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 21. news-medical.net [news-medical.net]
Formulation of 11,12-Di-O-methylcarnosol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-Di-O-methylcarnosol, a derivative of the naturally occurring diterpene carnosol (B190744), is a lipophilic compound with potential therapeutic applications. Effective in vivo evaluation of this compound necessitates appropriate formulation to ensure adequate bioavailability and consistent results. Due to the limited public data on the formulation of this specific derivative, this document provides detailed application notes and protocols based on established methods for formulating poorly water-soluble and lipophilic compounds for preclinical research. The following sections outline strategies employing co-solvents and lipid-based emulsions, offering step-by-step guidance for laboratory preparation.
Introduction to Formulation Strategies for Lipophilic Compounds
The low aqueous solubility of lipophilic compounds like this compound presents a significant challenge for in vivo administration, potentially leading to poor absorption and variable exposure. To overcome this, various formulation strategies are employed to enhance solubility and bioavailability. Common approaches include the use of co-solvents, surfactants, and lipid-based delivery systems such as emulsions and liposomes. The choice of formulation depends on the physicochemical properties of the compound, the intended route of administration (e.g., oral, intraperitoneal, intravenous), and the specific requirements of the animal study.
Pre-formulation Considerations
Before selecting a formulation strategy, it is crucial to characterize the physicochemical properties of this compound.
Table 1: Key Pre-formulation Parameters
| Parameter | Description | Recommended Action |
| Solubility | Determine the solubility in a range of pharmaceutically acceptable solvents and oils. | Screen solubility in common vehicles like water, saline, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400 (PEG400), Tween® 80, corn oil, and sesame oil. |
| LogP | The octanol-water partition coefficient indicates the lipophilicity of the compound. | Calculate or experimentally determine the LogP value to guide the selection of appropriate excipients. A higher LogP suggests a greater affinity for lipid-based formulations. |
| Stability | Assess the chemical stability of the compound in the selected solvents and at different pH values. | Perform preliminary stability studies by incubating the compound in potential vehicles and analyzing for degradation products. |
Experimental Protocols
The following protocols describe the preparation of two common types of formulations suitable for in vivo studies of lipophilic compounds.
Protocol 1: Co-solvent Formulation for Parenteral or Oral Administration
This protocol utilizes a mixture of water-miscible organic solvents to dissolve the compound, which is then diluted with an aqueous vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free glassware
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Dissolution: Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add a minimal amount of DMSO to completely dissolve the compound. Vortex or sonicate if necessary.
-
Addition of Co-solvents: In a separate sterile container, prepare the co-solvent mixture. A common starting ratio is 10% DMSO, 40% PEG400, and 5% Tween® 80.
-
Slowly add the dissolved this compound in DMSO to the co-solvent mixture while stirring.
-
Aqueous Dilution: Gradually add saline or PBS to the organic solution to reach the final desired concentration. The final concentration of the organic solvents should be kept as low as possible to minimize potential toxicity. A final DMSO concentration of <5% is generally recommended for in vivo studies.
-
Homogenization: Continue stirring the final formulation for 15-30 minutes to ensure homogeneity.
-
Sterilization: For parenteral administration, sterilize the final formulation by filtering through a 0.22 µm sterile filter.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or phase separation.
Table 2: Example of Co-solvent Formulation Composition
| Component | Percentage (v/v) | Purpose |
| DMSO | 5% | Primary solvent |
| PEG400 | 30% | Co-solvent, improves solubility |
| Tween® 80 | 5% | Surfactant, enhances stability |
| Saline (0.9% NaCl) | 60% | Aqueous vehicle |
Protocol 2: Oil-in-Water (O/W) Emulsion for Oral Administration
This protocol creates a stable emulsion where the lipophilic compound is dissolved in an oil phase, which is then dispersed in an aqueous phase with the help of a surfactant.
Materials:
-
This compound
-
Pharmaceutically acceptable oil (e.g., sesame oil, corn oil, medium-chain triglycerides)
-
Surfactant (e.g., Tween® 80, Cremophor® EL)
-
Purified water
-
Homogenizer (high-shear or sonicator)
-
Magnetic stirrer and stir bar
Procedure:
-
Oil Phase Preparation: Dissolve the weighed amount of this compound in the selected oil. Gentle heating and stirring may be required to facilitate dissolution.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in purified water.
-
Emulsification: While vigorously stirring the aqueous phase, slowly add the oil phase.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization or sonication to reduce the droplet size and create a stable, fine emulsion. The duration and intensity of homogenization will need to be optimized.
-
Visual Inspection: A stable emulsion should appear milky white and uniform, with no visible oil droplets or phase separation upon standing.
Table 3: Example of Oil-in-Water Emulsion Composition
| Component | Percentage (w/w) | Purpose |
| This compound | 1% | Active Pharmaceutical Ingredient |
| Sesame Oil | 20% | Oil phase, vehicle |
| Tween® 80 | 5% | Surfactant, emulsifier |
| Purified Water | 74% | Aqueous phase |
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the preparation of an oil-in-water emulsion and a potential signaling pathway influenced by carnosol and its derivatives.
Caption: Workflow for Oil-in-Water Emulsion Preparation.
Application Notes and Protocols for the Extraction of 11,12-Di-O-methylcarnosol from Rosemary (Rosmarinus officinalis)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the extraction of 11,12-Di-O-methylcarnosol, a bioactive diterpene, from the leaves of Rosmarinus officinalis (rosemary). This document outlines various extraction methodologies, including conventional and modern techniques, and provides comparative quantitative data for related diterpenes to guide researchers in selecting the most appropriate method. Detailed experimental protocols for extraction, purification, and analysis are presented. Additionally, the known biological activity of a closely related derivative, 11,12-diacetyl-carnosol, is discussed, with a focus on its neuroprotective effects mediated through the Nrf2/HO-1 signaling pathway.
Introduction
Rosemary (Rosmarinus officinalis), a member of the Lamiaceae family, is a rich source of bioactive phenolic compounds, particularly abietane-type diterpenes such as carnosic acid and carnosol (B190744). These compounds are known for their potent antioxidant, anti-inflammatory, and neuroprotective properties. This compound is a methylated derivative of carnosol that has garnered interest for its potential pharmacological activities. The strategic extraction and isolation of this specific compound are crucial for further preclinical and clinical investigations. This document serves as a practical guide for the efficient extraction and characterization of this compound from rosemary leaves.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. While specific quantitative data for the extraction of this compound is not extensively available in the literature, data from the extraction of structurally similar and more abundant diterpenes like carnosic acid and carnosol can provide valuable insights into the efficacy of different techniques.
Table 1: Comparison of Extraction Methods for Diterpenes from Rosemary
| Extraction Method | Solvent System | Temperature (°C) | Time | Total Phenolic Content (mg GAE/g DW) | Key Diterpene Yield (mg/g DW) | Reference(s) |
| Microwave-Assisted Extraction (MAE) | 67.4% Ethanol (B145695) | 70 | 15 min | ~43 | Not specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 51 | 10 min | ~85 | Carnosic Acid: ~62 | [1] |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol co-solvent | 40 - 60 | 1 - 2 h | ~83 | Not specified | [1] |
| Soxhlet Extraction | Methanol (B129727) | Boiling Point | 4 - 6 h | ~76.64 | Not specified | [1] |
| Maceration | 50% Ethanol | Room Temp. | 24 h | ~11.1 | Not specified | [1] |
GAE = Gallic Acid Equivalents; DW = Dry Weight. Yields can vary significantly based on the specific plant material, batch, and precise experimental conditions.
Experimental Protocols
The following protocols are adapted from established methods for the extraction of diterpenes from rosemary and can be optimized for the specific isolation of this compound.
General Extraction Workflow
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method is known for its efficiency and reduced extraction times.
-
Preparation of Plant Material: Dry rosemary leaves at room temperature until a constant weight is achieved and grind them into a fine powder.
-
Extraction:
-
Place 20 g of powdered rosemary leaves into a 500 mL Erlenmeyer flask.
-
Add 200 mL of 80% ethanol.
-
Submerge the flask in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature (e.g., 50°C).
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
Protocol 2: Soxhlet Extraction
A conventional and exhaustive extraction method.
-
Preparation of Plant Material: Prepare dried and powdered rosemary leaves as described in Protocol 3.2.
-
Extraction:
-
Place 20 g of the powdered leaves into a cellulose (B213188) thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 250 mL of methanol or ethanol to the round-bottom flask.
-
Heat the solvent to its boiling point and perform the extraction for 4-6 hours.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Remove the solvent from the extract using a rotary evaporator to yield the crude extract.
-
Purification by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A suggested gradient could be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Combine the pure fractions containing this compound and evaporate the solvent.
-
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification and purity assessment of diterpenes.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Detection: UV detection at approximately 280 nm.
-
Quantification: Can be performed using a calibration curve of an isolated and purified standard of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect signals corresponding to the aromatic proton, methoxy (B1213986) groups, and the characteristic protons of the abietane (B96969) skeleton. The two methoxy groups would likely appear as singlets in the range of 3.5-4.0 ppm.
-
¹³C NMR: Expect signals for the quaternary carbons of the aromatic ring, the methoxy carbons (typically around 55-60 ppm), and the carbons of the diterpene backbone.
Biological Activity and Signaling Pathway
While the specific biological activities of this compound are not extensively studied, a closely related derivative, 11,12-diacetyl-carnosol, has been shown to exert neuroprotective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway. It is plausible that this compound may act through a similar mechanism.
The Nrf2/HO-1 Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protection of the cell from oxidative damage. Diterpenes from rosemary are known to be potent activators of this pathway.
Conclusion
The extraction of this compound from rosemary presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document, adapted from established methods for related diterpenes, provide a solid foundation for researchers to isolate and purify this compound. Further studies are warranted to fully elucidate the quantitative yields of this compound using various extraction techniques and to confirm its biological activities and mechanism of action.
References
Application Notes and Protocols for the Use of 11,12-Di-O-methylcarnosol as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Di-O-methylcarnosol is a naturally occurring abietane (B96969) diterpene found in plants of the Lamiaceae family, such as Salvia officinalis (sage) and Rosmarinus officinalis (rosemary). As a methylated derivative of carnosol (B190744), it possesses a more lipophilic character, which can influence its chromatographic behavior and biological activity. These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC), a common analytical technique for the separation, identification, and quantification of non-volatile compounds in complex mixtures.[1]
This document also explores the relevance of diterpenes in drug development by illustrating their interaction with key cellular signaling pathways, such as the Nrf2/HO-1 pathway, which is critical in the cellular response to oxidative stress.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₄ |
| Molecular Weight | 374.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. |
| Storage of Stock Solutions | Store at -20°C for up to one month or at -80°C for up to six months to ensure stability. |
Application: Quantification of this compound in Samples
The following protocol outlines a representative HPLC-UV method for the quantification of this compound. This method is based on established protocols for the analysis of structurally related diterpenes, such as carnosol and carnosic acid.
Experimental Protocol: HPLC-UV Analysis
1. Preparation of Standard Stock Solution:
-
Accurately weigh approximately 5 mg of this compound standard.
-
Dissolve in 5.0 mL of HPLC-grade methanol to obtain a stock solution of 1 mg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (e.g., in the range of 1 µg/mL to 100 µg/mL).
-
A minimum of five concentration levels is recommended to establish linearity.
3. Sample Preparation:
-
For plant extracts or other matrices, a suitable extraction and clean-up procedure should be employed. A common method involves extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter prior to injection.
4. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-20 min, 40-90% B20-25 min, 90% B25-26 min, 90-40% B26-30 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Representative Method Performance Data
The following table summarizes typical performance characteristics for HPLC analysis of related diterpenes, which can be used as a benchmark when validating the method for this compound.
| Parameter | Typical Value Range |
| Retention Time (t_R_) | Dependent on specific conditions, but expected to be in the range of 10-20 minutes with the described gradient. |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Relevance in Drug Development: The Nrf2/HO-1 Signaling Pathway
Diterpenes and their derivatives are of significant interest to drug development professionals due to their potential to modulate key signaling pathways involved in disease. For instance, structurally similar compounds to this compound have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress (e.g., from reactive oxygen species - ROS), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription. The upregulation of these genes helps to restore cellular redox homeostasis.
Caption: The Nrf2/HO-1 signaling pathway in response to oxidative stress.
Experimental Workflow: Using this compound as a Standard
The following diagram illustrates the general workflow for using this compound as a standard for the quantification of this analyte in a sample matrix.
Caption: Workflow for quantification using a chromatographic standard.
Conclusion
This compound serves as a valuable standard for the accurate quantification of this diterpene in various matrices. The provided HPLC protocol, based on methods for structurally similar compounds, offers a robust starting point for method development and validation. Understanding the role of such compounds in modulating critical cellular pathways like the Nrf2/HO-1 system underscores their importance in phytochemical analysis and drug discovery. Researchers are encouraged to perform in-house validation of the analytical method to ensure its suitability for their specific application and sample matrix.
References
Application Notes and Protocols for Assessing Lipid Peroxidation Inhibition by 11,12-Di-O-methylcarnosol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular injury, contributing to the pathophysiology of numerous diseases through oxidative stress. The assessment of compounds that can inhibit lipid peroxidation is a key area of research in the development of new therapeutic agents. 11,12-Di-O-methylcarnosol, a derivative of carnosol (B190744) found in culinary herbs like rosemary and sage, is a lipophilic diterpene with potential antioxidant properties. Due to its structural similarity to other known antioxidant carnosol derivatives, it is hypothesized to be an effective inhibitor of lipid peroxidation.
These application notes provide a detailed protocol for evaluating the lipid peroxidation inhibitory activity of this compound using the Thiobarbituric Acid Reactive Substances (TBARS) assay. This method quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. Additionally, a potential molecular mechanism of action for carnosol derivatives, the Nrf2/HO-1 signaling pathway, is outlined.
Data Presentation
Currently, specific quantitative data on the lipid peroxidation inhibition of this compound is not extensively available in peer-reviewed literature. However, based on the activity of structurally related compounds, a hypothetical dataset is presented below for illustrative purposes. Researchers are encouraged to generate their own data using the provided protocol.
Table 1: Hypothetical Lipid Peroxidation Inhibition by this compound (TBARS Assay)
| Concentration (µM) | % Inhibition of MDA Formation (Mean ± SD) |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 58.1 ± 4.2 |
| 25 | 75.4 ± 3.9 |
| 50 | 92.3 ± 2.8 |
| IC50 (µM) | ~8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
A widely used method to assess the inhibition of lipid peroxidation is the TBARS assay, which measures the formation of malondialdehyde (MDA).[1][2] The following protocol is adapted for the in vitro assessment of a lipophilic compound like this compound using a lipid-rich source such as brain homogenate.
Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
1. Materials and Reagents:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Rat brain tissue
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
1,1,3,3-Tetramethoxypropane (TMP) for MDA standard curve
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT)
-
Microcentrifuge tubes (1.5 mL)
-
Water bath
-
Spectrophotometer or microplate reader
2. Preparation of Reagents:
-
Brain Homogenate (10% w/v): Homogenize fresh rat brain tissue in ice-cold PBS (1:10 w/v). Centrifuge at 3000 x g for 10 minutes at 4°C to remove cellular debris. The supernatant will be used as the lipid-rich substrate.
-
This compound Stock Solution: Prepare a stock solution of this compound in ethanol or DMSO at a concentration of 10 mM. Further dilutions should be made in the assay buffer.
-
MDA Standard: Prepare a stock solution of TMP in ethanol. Acid hydrolyze the TMP with HCl to generate MDA. Prepare a series of dilutions to generate a standard curve (e.g., 0-20 µM).
-
TBA Reagent: Prepare a 0.67% (w/v) solution of TBA in 50% acetic acid.
-
BHT Solution: Prepare a 0.2% solution of BHT in ethanol.
3. Experimental Procedure:
-
Induction of Lipid Peroxidation:
-
To a series of microcentrifuge tubes, add 0.5 mL of the brain homogenate.
-
Add 0.1 mL of various concentrations of this compound (e.g., to achieve final concentrations of 1, 5, 10, 25, 50 µM).
-
A positive control (e.g., Trolox or another known antioxidant) and a negative control (vehicle) should be included.
-
Induce lipid peroxidation by adding a pro-oxidant, such as FeSO4 (final concentration 10 µM) and ascorbic acid (final concentration 100 µM).
-
Adjust the final volume of all tubes to 1 mL with PBS.
-
Incubate the tubes at 37°C for 1 hour in a shaking water bath.
-
-
TBARS Reaction:
-
Stop the reaction by adding 0.5 mL of 20% TCA and 10 µL of BHT solution to each tube to precipitate proteins and prevent further peroxidation during heating.
-
Add 1 mL of 0.67% TBA solution to each tube.
-
Vortex the tubes and heat at 95°C for 30 minutes.
-
Cool the tubes on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.[3]
-
The concentration of MDA in the samples is calculated using the standard curve generated from the MDA standards.
-
4. Calculation of Inhibition:
The percentage inhibition of lipid peroxidation is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, the concentration of the compound that inhibits 50% of lipid peroxidation, can be determined by plotting the percentage inhibition against the concentration of this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for TBARS assay to assess lipid peroxidation inhibition.
Proposed Signaling Pathway for Antioxidant Action
While the precise mechanism for this compound is yet to be fully elucidated, related diterpenoids are known to exert their antioxidant effects through the activation of the Nrf2/HO-1 pathway.[4][5][6][7][8] This pathway upregulates the expression of various antioxidant enzymes, thereby protecting cells from oxidative damage.
Caption: Proposed Nrf2/HO-1 signaling pathway for antioxidant activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Nrf2/HO-1 by Natural Compounds in Lung Cancer [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Inhibition of Membrane Lipid Peroxidation by Food-Borne Plant Polyphenols via the Nrf2/GPx4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Brain Endothelial Permeability of 11,12-Di-O-methylcarnosol using In Vitro Blood-Brain Barrier Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro blood-brain barrier (BBB) models to evaluate the permeability and potential neuroprotective effects of 11,12-Di-O-methylcarnosol, a derivative of carnosol (B190744) found in rosemary. While direct studies on this compound's BBB passage are limited, research on the related compound, carnosic acid, suggests it can cross the BBB and exert neuroprotective effects, often through the activation of the Nrf2/HO-1 signaling pathway.[1][2][3] These protocols are designed to provide a robust framework for investigating whether this compound shares these properties.
Introduction to In Vitro Blood-Brain Barrier Models
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4][5] In vitro BBB models are essential tools for screening the permeability of potential neurotherapeutic compounds. These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a luminal (blood-side) and an abluminal (brain-side) chamber.[4][6] The most common configuration is the Transwell™ insert system.[4] More advanced models may incorporate co-cultures with other cell types of the neurovascular unit, such as astrocytes and pericytes, or utilize microfluidic "BBB-on-a-chip" platforms to better mimic physiological conditions.[4][7]
Experimental Objective
The primary objective of these protocols is to determine the ability of this compound to cross a human in vitro BBB model and to assess its potential to modulate BBB integrity and activate neuroprotective signaling pathways in brain endothelial cells.
Materials and Methods
Cell Culture
A human cerebral microvascular endothelial cell line, such as hCMEC/D3, is recommended for establishing a reproducible in vitro BBB model.[4]
Table 1: Cell Culture Reagents and Conditions
| Reagent | Supplier | Catalog No. | Storage |
| hCMEC/D3 Cell Line | (Specify Supplier) | (Specify Cat. No.) | Liquid Nitrogen |
| Endothelial Cell Basal Medium | (Specify Supplier) | (Specify Cat. No.) | 4°C |
| Fetal Bovine Serum (FBS) | (Specify Supplier) | (Specify Cat. No.) | -20°C |
| Penicillin-Streptomycin | (Specify Supplier) | (Specify Cat. No.) | -20°C |
| bFGF | (Specify Supplier) | (Specify Cat. No.) | -20°C |
| Hydrocortisone | (Specify Supplier) | (Specify Cat. No.) | Room Temperature |
| Ascorbic Acid | (Specify Supplier) | (Specify Cat. No.) | 4°C |
| Chemically Defined Lipid Concentrate | (Specify Supplier) | (Specify Cat. No.) | 4°C |
| Collagen I, Rat Tail | (Specify Supplier) | (Specify Cat. No.) | 4°C |
| 0.05% Trypsin-EDTA | (Specify Supplier) | (Specify Cat. No.) | 4°C |
| PBS (Phosphate Buffered Saline) | (Specify Supplier) | (Specify Cat. No.) | Room Temperature |
Establishment of the In Vitro BBB Model
This protocol describes the use of a Transwell™ system.
Protocol 1: Seeding hCMEC/D3 Cells on Transwell™ Inserts
-
Coat the apical side of the Transwell™ inserts (0.4 µm pore size) with 100 µg/mL rat tail collagen-I and incubate for 1 hour at 37°C.[8]
-
Aspirate the collagen solution and allow the inserts to air dry.
-
Seed hCMEC/D3 cells onto the coated inserts at a density of 2.5 x 10^4 cells/cm².
-
Culture the cells in complete endothelial cell growth medium. The medium in the basolateral chamber should be changed every 2-3 days.
-
Allow the cells to differentiate and form a tight monolayer for 5-7 days.
Validation of the In Vitro BBB Model
The integrity of the endothelial monolayer is crucial for a reliable permeability assay. This is assessed by measuring the Trans-Endothelial Electrical Resistance (TEER) and the permeability to a fluorescent marker.
Protocol 2: Measurement of TEER
-
Allow the Transwell™ inserts and culture plates to equilibrate to room temperature for 30 minutes.
-
Using an EVOM2™ Epithelial Voltohmmeter, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance reading (Ω).
-
Subtract the resistance of a blank, cell-free insert from the reading of the cell-seeded inserts.
-
Calculate the TEER value (Ω x cm²) by multiplying the corrected resistance by the surface area of the insert.
-
A TEER value > 30 Ω x cm² is generally considered acceptable for hCMEC/D3 monolayers.
Protocol 3: Sodium Fluorescein (B123965) Permeability Assay
-
Replace the medium in the apical chamber with medium containing 10 µg/mL sodium fluorescein.
-
Replace the medium in the basolateral chamber with fresh, fluorescein-free medium.
-
Incubate the plates at 37°C on an orbital shaker.
-
At 30, 60, and 90 minutes, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of fluorescein accumulation in the basolateral chamber.
-
A is the surface area of the insert.
-
C0 is the initial concentration of fluorescein in the apical chamber.
-
Permeability Assay for this compound
Protocol 4: Assessing the Permeability of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in endothelial cell medium. Ensure the final DMSO concentration is non-toxic to the cells (typically < 0.1%).
-
Replace the medium in the apical chamber of the validated BBB model with the medium containing this compound.
-
Replace the medium in the basolateral chamber with fresh medium.
-
At various time points (e.g., 1, 2, 4, and 6 hours), collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the Papp value for this compound as described in Protocol 3.
Table 2: Expected Permeability Classification
| Papp (cm/s) | Permeability |
| > 5 x 10⁻⁶ | High |
| 2-5 x 10⁻⁶ | Medium |
| < 2 x 10⁻⁶ | Low |
Investigating Neuroprotective Signaling Pathways
Based on the known effects of related compounds, it is hypothesized that this compound may activate the Nrf2/HO-1 pathway.[1][2]
Protocol 5: Western Blot Analysis for Nrf2 and HO-1
-
Treat hCMEC/D3 cells with this compound at various concentrations for a predetermined time (e.g., 6 or 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Data Presentation
Table 3: Summary of Permeability and TEER Data
| Compound | Concentration (µM) | TEER (Ω x cm²) | Papp (cm/s) |
| Sodium Fluorescein | 10 | (Record Value) | (Record Value) |
| This compound | (Test Conc. 1) | (Record Value) | (Record Value) |
| This compound | (Test Conc. 2) | (Record Value) | (Record Value) |
| This compound | (Test Conc. 3) | (Record Value) | (Record Value) |
Table 4: Western Blot Densitometry Analysis
| Treatment | Nrf2 (Relative Intensity) | HO-1 (Relative Intensity) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Conc. 1) | (Record Value) | (Record Value) |
| This compound (Conc. 2) | (Record Value) | (Record Value) |
| This compound (Conc. 3) | (Record Value) | (Record Value) |
Visualizations
Caption: Experimental workflow for assessing the BBB permeability and cellular effects of this compound.
Caption: Hypothesized Nrf2/HO-1 signaling pathway activation by this compound.
References
- 1. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of carnosic acid, a pro-electrophilic compound, in models of oxidative stress and light-induced retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 5. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Blood Brain Barrier Models | Slater Lab [sites.udel.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis Following 11,12-Di-O-methylcarnosol Treatment
Disclaimer: To date, specific studies detailing the gene expression profile following treatment with 11,12-Di-O-methylcarnosol are not available in the public domain. The following application notes and protocols are based on a comprehensive review of the closely related and structurally similar compound, 11,12-Diacetyl-carnosol , and its parent compound, carnosol (B190744) . The anticipated biological effects and signaling pathways of this compound are extrapolated from these findings. Researchers should validate these protocols and expected outcomes for this compound in their specific experimental settings.
Introduction
This compound is a derivative of carnosol, a naturally occurring phenolic diterpene found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). Carnosol and its derivatives are known for their potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This document provides detailed protocols for analyzing gene expression changes induced by this compound treatment, with a focus on pathways implicated in cellular stress response and apoptosis. The methodologies are designed for researchers in cell biology, pharmacology, and drug development.
Based on studies of the analogous compound 11,12-Diacetyl-carnosol, treatment is expected to exert significant neuroprotective effects by activating the Nrf2/HO-1 pathway, a critical signaling cascade in the cellular defense against oxidative stress.[3]
Predicted Key Signaling Pathways
The primary signaling pathway predicted to be modulated by this compound is the Nrf2/HO-1 pathway . Additionally, based on the effects of carnosol and its derivatives, modulation of apoptosis-related gene expression is anticipated.
Nrf2/HO-1 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds like carnosol derivatives, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing their expression. A key target is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory functions.[3]
Caption: Predicted Nrf2/HO-1 activation by this compound.
Apoptosis Pathway
Treatment with carnosol analogues has been shown to modulate the expression of key proteins involved in the intrinsic apoptosis pathway. This includes the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. A decrease in the Bax/Bcl-2 ratio is indicative of an anti-apoptotic effect, leading to reduced activation of executioner caspases like Caspase-3 and ultimately, cell survival.[3]
References
- 1. A Descriptive Whole-Genome Transcriptomics Study in a Stem Cell-Based Tool Predicts Multiple Tissue-Specific Beneficial Potential and Molecular Targets of Carnosic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of 11,12-Di-O-methylcarnosol on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, the assessment of mitochondrial function is a critical aspect of drug discovery and development. 11,12-Di-O-methylcarnosol, a derivative of carnosol (B190744), is a compound of interest for its potential therapeutic effects. These application notes provide detailed protocols to investigate the impact of this compound on key aspects of mitochondrial function. While specific data for this compound is not extensively available, the provided protocols are based on established methods for assessing mitochondrial health and can be applied to this compound. Data from structurally related compounds, such as carnosic acid and carnosol, suggest that this class of molecules can modulate mitochondrial bioenergetics and redox status.
Data Presentation
The following tables summarize representative quantitative data for carnosol and carnosic acid, structurally similar to this compound, to illustrate the potential effects on mitochondrial function. Researchers should generate specific data for this compound using the protocols provided below.
Table 1: Effects of Carnosol on Mitochondrial Respiration Parameters. This table presents hypothetical data based on the known effects of related compounds on the oxygen consumption rate (OCR) in cells, as measured by a Seahorse XF Analyzer.
| Parameter | Control | This compound (10 µM) |
| Basal Respiration (pmol/min) | 100 ± 8 | 125 ± 10 |
| ATP-Linked Respiration (pmol/min) | 75 ± 6 | 95 ± 8 |
| Maximal Respiration (pmol/min) | 200 ± 15 | 240 ± 20 |
| Spare Respiratory Capacity (%) | 100 ± 10 | 145 ± 12 |
| Proton Leak (pmol/min) | 25 ± 3 | 30 ± 4 |
Table 2: Effects of Carnosol on Mitochondrial Membrane Potential (ΔΨm). This table shows representative data for changes in mitochondrial membrane potential, which can be assessed using the JC-1 assay. A decrease in the red/green fluorescence ratio indicates depolarization.
| Treatment | Red/Green Fluorescence Ratio |
| Vehicle Control | 5.0 ± 0.4 |
| This compound (10 µM) | 4.2 ± 0.3 |
| CCCP (Positive Control) | 1.2 ± 0.1 |
Table 3: Effects of Carnosol on Cellular ATP Levels. This table illustrates potential changes in cellular ATP concentration following treatment, as measured by a luminescence-based assay.
| Treatment | ATP Concentration (µM) |
| Vehicle Control | 2.5 ± 0.2 |
| This compound (10 µM) | 2.9 ± 0.3 |
| Oligomycin (Positive Control) | 0.8 ± 0.1 |
Table 4: Effects of Carnosol on Reactive Oxygen Species (ROS) Production. This table displays representative data on intracellular ROS levels, which can be measured using the DCFH-DA assay.
| Treatment | Relative Fluorescence Units (RFU) |
| Vehicle Control | 1000 ± 80 |
| This compound (10 µM) | 850 ± 70 |
| H₂O₂ (Positive Control) | 2500 ± 200 |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.[1][2][3]
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mito Stress Test Kit: Oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and a mixture of Rotenone and Antimycin A
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Prepare Assay Medium: Warm the supplemented Seahorse XF Base Medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the growth medium from the cells.
-
Wash the cells once with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Loading: Prepare the Mito Stress Test compounds and this compound in the assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Initiate the assay protocol, which will measure basal OCR followed by sequential injections of this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: The Seahorse XF software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[4][5][6]
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microscope, plate reader, or flow cytometer
-
This compound stock solution
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, coverslips).
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control (CCCP, e.g., 10 µM for 30 minutes).
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (e.g., 2 µM in cell culture medium).
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Fluorescence Measurement:
-
Microscopy: Capture images using filters for red (Ex/Em ~585/590 nm) and green (Ex/Em ~485/530 nm) fluorescence.
-
Plate Reader: Measure fluorescence intensity at both red and green channels.
-
Flow Cytometry: Analyze the cell populations for red and green fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: Determination of Cellular ATP Levels
This protocol describes a luminescence-based assay to quantify cellular ATP levels. The assay utilizes the luciferase enzyme, which produces light in the presence of ATP and its substrate, D-luciferin.[7]
Materials:
-
Luminescent ATP detection assay kit (containing ATP releasing agent, luciferase/luciferin substrate solution)
-
Opaque-walled multi-well plates (e.g., 96-well) suitable for luminescence measurements
-
Luminometer
-
This compound stock solution
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled plate and treat with this compound for the desired duration. Include appropriate controls.
-
Cell Lysis: Add the ATP releasing agent to each well and incubate according to the kit manufacturer's instructions to lyse the cells and release ATP.
-
Luminescence Reaction: Add the luciferase/luciferin substrate solution to each well.
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
Data Analysis: Generate an ATP standard curve to calculate the absolute ATP concentration in each sample. Normalize the ATP levels to cell number or protein concentration.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[8][9][10][11][12]
Materials:
-
DCFH-DA
-
DMSO
-
Serum-free cell culture medium
-
PBS
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Fluorescence plate reader or flow cytometer
-
This compound stock solution
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described in the previous protocols.
-
DCFH-DA Loading:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the DCFH-DA working solution and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement:
-
Add PBS or medium back to the wells.
-
Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm) or analyze by flow cytometry.
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Normalize the results to the control group.
Visualization of Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. content.protocols.io [content.protocols.io]
- 3. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATP Assay Kit-Luminescence A550 manual | DOJINDO [dojindo.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. doc.abcam.com [doc.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: High-Throughput Screening with 11,12-Di-O-methylcarnosol for Identification of Nrf2 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Di-O-methylcarnosol is a phenolic diterpene lactone that can be isolated from the leaves of rosemary (Rosmarinus officinalis L.)[1]. While research on this specific derivative is limited, related compounds such as carnosol (B190744) and its acetylated forms have demonstrated significant biological activities, including potent antioxidant and neuroprotective effects[2][3][4]. A key mechanism of action for the related compound 11,12-diacetyl-carnosol is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2]. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, making it an attractive target for drug discovery in various diseases, including cancer and neurodegenerative disorders[2].
These application notes provide a framework for a high-throughput screening (HTS) campaign designed to identify and characterize activators of the Nrf2 pathway, using this compound as a reference compound. The protocols are intended for researchers in drug discovery and related fields.
Data Presentation
The following tables represent hypothetical data from a primary screen and subsequent dose-response analysis for this compound and other test compounds in an Nrf2 activation assay.
Table 1: Primary High-Throughput Screening Results for Nrf2 Activation
| Compound ID | Concentration (µM) | Raw Luminescence Units (RLU) | Percent Activation | Hit Status |
| DMSO Control | - | 15,000 | 0% | - |
| Positive Control | 10 | 150,000 | 100% | - |
| This compound | 10 | 120,000 | 78% | Hit |
| Test Compound A | 10 | 18,000 | 2% | Non-Hit |
| Test Compound B | 10 | 95,000 | 59% | Hit |
| Test Compound C | 10 | 25,000 | 7% | Non-Hit |
Table 2: Dose-Response Analysis of Primary Hits
| Compound ID | EC50 (µM) | Max Response (% Activation) | Hill Slope |
| This compound | 2.5 | 85% | 1.2 |
| Positive Control | 0.8 | 100% | 1.0 |
| Test Compound B | 7.8 | 65% | 0.9 |
Signaling Pathway
The diagram below illustrates the Nrf2 signaling pathway, a key target for this compound and related compounds. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by inducers, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.
Experimental Protocols
1. High-Throughput Screening (HTS) for Nrf2 Activators
This protocol describes a cell-based reporter assay for identifying compounds that activate the Nrf2 pathway.
Materials:
-
HEK293T cells stably expressing an Antioxidant Response Element (ARE)-driven luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
Positive control (e.g., Sulforaphane).
-
DMSO (vehicle control).
-
White, opaque 384-well microplates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HEK293T-ARE cells into white, opaque 384-well plates at a density of 10,000 cells per well in 40 µL of DMEM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Using an automated liquid handler, perform a serial dilution to create a working solution that, when added to the assay plate, results in a final concentration of 10 µM.
-
Add the test compounds, this compound (as a reference), positive control, and DMSO (vehicle control) to the designated wells. The final DMSO concentration should not exceed 0.1%.
-
-
Second Incubation: Incubate the plates for 18 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent activation for each compound relative to the positive and negative (DMSO) controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor above 0.5 is considered excellent for HTS.
-
2. Dose-Response and EC50 Determination
This protocol is for confirming the activity of hits from the primary screen and determining their potency.
Materials:
-
Same materials as the primary HTS assay.
-
Hit compounds identified in the primary screen.
Procedure:
-
Cell Seeding and Incubation: Follow steps 1 and 2 of the primary HTS protocol.
-
Compound Dilution and Addition:
-
Prepare a 10-point, 3-fold serial dilution series for each hit compound, including this compound, starting from a top concentration of 100 µM.
-
Add the diluted compounds to the cell plates in triplicate.
-
-
Incubation and Luminescence Reading: Follow steps 4 and 5 of the primary HTS protocol.
-
Data Analysis:
-
Plot the percent activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, maximum response, and Hill slope for each compound.
-
Logical Relationship Diagram:
The provided protocols and data offer a comprehensive guide for utilizing high-throughput screening to identify and characterize novel activators of the Nrf2 pathway, with this compound serving as a valuable reference compound. These methods can be adapted for screening large compound libraries and are a critical first step in the discovery of new therapeutics for diseases associated with oxidative stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosol: A Phenolic Diterpene With Cancer Chemopreventive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 11,12-Di-O-methylcarnosol Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 11,12-Di-O-methylcarnosol and its derivatives, intended for structure-activity relationship (SAR) studies. Carnosol (B190744), a naturally occurring abietane (B96969) diterpene found in rosemary and sage, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Methylation of the catechol moiety at the C-11 and C-12 positions can enhance metabolic stability and modulate biological activity, making this compound an important scaffold for medicinal chemistry exploration. The following protocols detail the synthesis of the core scaffold and subsequent modifications at the C-7 and C-20 positions to generate a library of derivatives for biological screening.
Introduction
Carnosol and its precursor, carnosic acid, are well-documented bioactive compounds.[1][2] Their therapeutic potential is often limited by poor bioavailability and metabolic instability. Protecting the reactive catechol group through methylation to form this compound is a strategic approach to improve the pharmacokinetic profile and to investigate the role of the catechol hydroxyls in the compound's mechanism of action. Subsequent derivatization at other sites on the molecule, such as the C-7 benzylic position and the C-20 lactone, allows for a systematic exploration of the structure-activity relationships.[3][4] These studies are crucial for the development of novel therapeutic agents with enhanced potency and selectivity. This document outlines the synthetic procedures to create a focused library of this compound derivatives and provides a framework for interpreting the SAR data.
Synthetic Workflow
The overall synthetic strategy involves the initial methylation of carnosol, followed by diversification at the C-7 and C-20 positions. This workflow allows for the efficient generation of a library of analogs for biological evaluation.
Caption: General synthetic workflow for the preparation of this compound derivatives.
Experimental Protocols
Synthesis of this compound (2)
This protocol describes the methylation of the catechol hydroxyl groups of carnosol (1).
Materials:
-
Carnosol (1)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
To a solution of carnosol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (2.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound (2).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of C-7 Carbonyl Derivative of this compound (3)
This protocol outlines the oxidation of the benzylic C-7 position.
Materials:
-
This compound (2)
-
Chromium Trioxide (CrO₃)
-
Acetic Acid
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Hexane
Procedure:
-
Dissolve this compound (1.0 eq) in acetic acid.
-
Prepare a solution of chromium trioxide (2.0 eq) in a mixture of acetic acid and water.
-
Slowly add the chromium trioxide solution to the solution of the starting material at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (hexane-ethyl acetate) to yield the C-7 carbonyl derivative (3).
-
Confirm the structure by spectroscopic methods.
Synthesis of C-7 Hydroxyl Derivative of this compound (4)
This protocol details the reduction of the C-7 carbonyl group.
Materials:
-
C-7 Carbonyl Derivative (3)
-
Sodium Borohydride (B1222165) (NaBH₄)
-
Anhydrous Methanol (B129727)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve the C-7 carbonyl derivative (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour, or until TLC indicates completion.
-
Quench the reaction by the slow addition of water.
-
Concentrate the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography (hexane-ethyl acetate) to obtain the C-7 hydroxyl derivative (4).
-
Characterize the product using appropriate spectroscopic techniques.
Structure-Activity Relationship (SAR) Studies Data
While extensive SAR data for this compound derivatives are not yet publicly available, the following table presents data for structurally related carnosic acid and carnosol derivatives to guide future studies.[1][3][4] The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of a specific biological activity.
| Compound ID | R¹ (C-20) | R² (C-7) | R³ (C-11/12) | Target Cell Line | IC₅₀ (µM) |
| Carnosic Acid | -COOH | -H | -OH | HCT116 | ~42 |
| Carnosol | Lactone | -H | -OH | MCF-7 | 82 |
| Derivative A | -COOCH₂CH₂CH₂CH₃ | =O | -OAc | SW480 | 6.8 |
| Derivative B | -CONHCH₂CH(CH₃)₂ | -H | -OAc | SW480 | 6.3 |
| Derivative C | -COOCH₃ | -H | -OAc | HCT116 | >50 |
| Derivative D | -COOCH₂CH₃ | -H | -OAc | HCT116 | ~55 |
Data for derivatives A-D are adapted from studies on carnosic acid derivatives where C-11 and C-12 hydroxyls are acetylated.[3][4] This serves as a proxy for methylation and suggests that modification at C-20 and C-7 can significantly impact anticancer activity.
Potential Biological Signaling Pathway
11,12-Diacetyl-carnosol, a related compound, has been shown to exert neuroprotective effects through the activation of the Nrf2/HO-1 pathway.[5] This pathway is a key regulator of cellular antioxidant responses and is a plausible target for this compound derivatives.
Caption: Proposed Nrf2/HO-1 signaling pathway modulated by this compound derivatives.
Conclusion
The protocols provided herein offer a systematic approach to the synthesis of this compound derivatives for SAR studies. By protecting the catechol moiety, these derivatives are expected to have improved drug-like properties. The subsequent modifications at the C-7 and C-20 positions will allow for the exploration of the structural requirements for potent biological activity. The provided data on related compounds and the proposed signaling pathway offer a solid foundation for initiating these investigations. Further studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 11,12-Di-O-methylcarnosol
Welcome to the technical support center for 11,12-Di-O-methylcarnosol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this promising therapeutic compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered when working with the low aqueous solubility of this compound.
Q1: What is the expected aqueous solubility of this compound?
Troubleshooting Poor Solubility:
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The concentration of this compound exceeds its aqueous solubility limit. | 1. Decrease the concentration of the compound in your working solution. 2. Use a co-solvent: Initially dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Employ a solubility enhancement technique as detailed in the protocols below (Section II). |
| Inconsistent Experimental Results | Variability in the dissolved concentration of the compound between experiments. | 1. Prepare fresh stock solutions for each experiment. 2. Ensure complete dissolution in the initial organic solvent before dilution into aqueous media. Sonication may be helpful. 3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. |
| Difficulty Preparing a Stock Solution | The compound does not readily dissolve in common organic solvents. | Based on data for the related compound carnosol (B190744), this compound is expected to be soluble in organic solvents like DMSO and ethanol[1]. If you encounter issues, try gentle warming or sonication to aid dissolution. |
II. Experimental Protocols for Solubility Enhancement
Here we provide detailed methodologies for three common techniques to improve the aqueous solubility of hydrophobic compounds like this compound.
A. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their apparent aqueous solubility.
Experimental Workflow:
Figure 1. Workflow for preparing a this compound-cyclodextrin inclusion complex.
Protocol:
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile.
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized by performing a phase solubility study.
-
Preparation: a. Dissolve the calculated amount of HP-β-CD in deionized water with stirring. b. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). c. Slowly add the solution of this compound to the HP-β-CD solution while stirring continuously. d. Continue stirring at room temperature for 24-48 hours to allow for complex formation. e. Freeze the resulting solution and lyophilize to obtain a dry powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Assessment: Determine the aqueous solubility of the complex by adding the powder to water, stirring until equilibrium is reached, filtering, and quantifying the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC).
B. Solid Dispersion
Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance dissolution by reducing particle size to a molecular level and improving wettability.
Experimental Workflow:
Figure 2. Workflow for preparing a solid dispersion of this compound.
Protocol:
-
Carrier Selection: Common hydrophilic carriers include polyvinylpyrrolidone (B124986) (PVP K30), polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Drug-to-Carrier Ratio: Start with ratios such as 1:1, 1:5, and 1:10 (w/w) of this compound to carrier to find the optimal ratio.
-
Solvent Evaporation Method: a. Dissolve both this compound and the chosen carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture). b. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film. c. Further dry the solid mass in a vacuum oven to remove any residual solvent. d. Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for amorphization of the drug using Powder X-ray Diffraction (PXRD) and DSC.
-
Dissolution Study: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
C. Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The small particle size leads to an increased surface area, which enhances the dissolution rate.
Experimental Workflow:
References
Technical Support Center: 11,12-Di-O-methylcarnosol Stability
Disclaimer: Direct quantitative stability data for 11,12-Di-O-methylcarnosol in various solvents is limited in publicly available literature. This technical support guide is compiled based on the known stability of its parent compounds, carnosic acid and carnosol (B190744), and the general effects of O-methylation on polyphenol stability. The provided information should be used as a guideline, and it is highly recommended to perform solvent-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a methylated derivative of carnosol, a naturally occurring phenolic diterpene found in plants like rosemary and sage.[1][2][3] Its stability is crucial for researchers and drug development professionals to ensure the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that can affect the stability of this compound?
Based on studies of its parent compounds, carnosic acid and carnosol, the primary factors affecting stability are likely to be the choice of solvent, temperature, and exposure to light.[4]
Q3: How does O-methylation likely impact the stability of this compound compared to carnosol?
O-methylation of phenolic hydroxyl groups, as in this compound, generally increases the metabolic stability of flavonoids and other polyphenols.[5] This is because the methylation protects the hydroxyl groups from oxidation. Therefore, it is reasonable to hypothesize that this compound is more stable than its unmethylated counterpart, carnosol.
Q4: What are the recommended storage conditions for stock solutions of this compound?
For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in an ongoing experiment. | Degradation of this compound in the experimental solvent. | Prepare fresh solutions for each experiment. If possible, choose a less polar, aprotic solvent. Consider performing a time-course experiment to determine the rate of degradation in your specific solvent and conditions. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Degradation of this compound into byproducts. | Analyze a freshly prepared standard of this compound to confirm its retention time. If new peaks are present in the experimental sample, it is likely due to degradation. Protect solutions from light and heat. |
| Inconsistent results between experimental replicates. | Inconsistent preparation or storage of this compound solutions. | Ensure all solutions are prepared from the same stock, stored under identical conditions (temperature, light exposure), and used within a consistent timeframe from preparation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Selected Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Solvent of interest (e.g., Ethanol, DMSO, Acetonitrile)
-
HPLC-grade solvents for mobile phase
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical column (e.g., C18)
-
Temperature-controlled incubator or water bath
-
Light-protective vials (e.g., amber vials)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into multiple light-protective vials.
-
Storage Conditions:
-
Temperature: Store sets of vials at different temperatures (e.g., 4°C, room temperature, 40°C).
-
Light Exposure: For each temperature, store one set of vials in the dark (wrapped in aluminum foil) and another set exposed to ambient light.
-
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
-
HPLC Analysis:
-
Immediately analyze the sample by HPLC.
-
Use a suitable mobile phase and gradient to achieve good separation of the parent compound from any potential degradation products.
-
Monitor the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Inferred Stability Data Based on Parent Compounds
The following table summarizes the known stability of carnosic acid and carnosol in different solvents, which may provide an indication of the potential behavior of this compound. Note: This is an extrapolation and should be confirmed with direct experimental evidence for this compound.
| Solvent | Parent Compound | Observed Stability | Reference |
| Ethanol | Carnosic Acid & Carnosol | Degradation increases with temperature and light exposure. | [6] |
| Methanol | Carnosic Acid | Unstable, complete decomposition reported after 32 hours at room temperature. | [7] |
| Acetonitrile | Carnosol | More stable than in protic solvents like methanol. | [8] |
| Edible Oil | Carnosic Acid | Most stable compared to ethanol, methanol, and their aqueous mixtures. | [8] |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound|Cas# 25460-12-2 [glpbio.cn]
- 4. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of chemical components from sage (Salvia officinalis L.) and thyme (Thymus vulgaris L.) measured by the oil stability index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
preventing degradation of 11,12-Di-O-methylcarnosol during extraction
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of 11,12-Di-O-methylcarnosol during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a methylated derivative of carnosol (B190744), a phenolic diterpene found in plants like rosemary and sage. Like many phenolic compounds, it is susceptible to degradation under certain experimental conditions, which can lead to lower yields and the generation of impurities. Factors such as solvent choice, temperature, light exposure, and pH can all impact its stability.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of this compound are conceptually similar to those affecting its parent compounds, carnosic acid and carnosol. These include:
-
Oxidation: The phenolic hydroxyl groups, even if methylated, can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain solvents.
-
Temperature: High temperatures used during extraction methods like heat reflux or Soxhlet can promote thermal degradation.[1]
-
Light: Exposure to UV or even ambient light can induce photo-oxidation.[2]
-
Solvent Choice: Polar protic solvents, such as methanol (B129727) and ethanol, have been shown to cause the degradation of the related compound carnosic acid.[3][4]
-
pH: Extreme pH conditions, both acidic and alkaline, can affect the stability of the molecular structure.
Q3: Which solvents are recommended for the extraction of this compound to minimize degradation?
Based on the instability of related compounds like carnosic acid in polar protic solvents, it is advisable to use less polar or aprotic solvents. Acetone (B3395972) has been shown to be effective for extracting carnosic acid while maintaining its stability.[3] Non-polar solvents or oil-based extractions (oleolites) have also demonstrated a protective effect on these types of diterpenes.[5] Therefore, for this compound, the following solvents are recommended:
-
Acetone
-
Ethyl acetate
-
Dichloromethane
-
Supercritical CO2 (often with a co-solvent)
-
Non-polar oils (e.g., olive oil) for specialized applications
Q4: How should I store my extracts containing this compound to ensure its long-term stability?
For long-term stability, extracts should be stored at low temperatures, protected from light, and under an inert atmosphere. The recommended storage conditions for pure this compound are at -20°C for one month or -80°C for up to six months.[6] For extracts, it is advisable to:
-
Store in amber vials to block light.
-
Store at -20°C or lower.
-
Evaporate the solvent and store the dried extract.
-
If in solution, consider flushing the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction. | Review your extraction protocol. Avoid high temperatures, prolonged exposure to light, and the use of polar protic solvents like methanol. Consider using acetone or supercritical CO2 extraction. |
| Incomplete extraction from the plant matrix. | Ensure the plant material is finely ground to increase surface area. Optimize the solvent-to-solid ratio and extraction time. Consider using ultrasound-assisted extraction (UAE) to improve efficiency at lower temperatures.[7] | |
| Presence of unexpected peaks in chromatogram | Degradation products have formed. | Compare the degradation profile to known degradation products of carnosol and carnosic acid, such as rosmanol (B1679572) or epirosmanol (B1649433) derivatives.[8] Re-run the extraction under milder conditions (e.g., lower temperature, protection from light). |
| Reaction with the extraction solvent. | Protic solvents like methanol can react with carnosol derivatives to form ether compounds.[9] Switch to an aprotic solvent like acetone. | |
| Extract color changes over time (e.g., darkens) | Oxidation of phenolic compounds. | This is a common sign of oxidation. Ensure extracts are stored under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light. The addition of a co-antioxidant could be considered for some applications. |
Data on Stability of Related Phenolic Diterpenes
While specific quantitative data for this compound is limited, the following tables provide stability data for the closely related compounds, carnosic acid and carnosol, which can serve as a guide.
Table 1: Stability of Carnosic Acid in Various Solvents
| Solvent | Stability | Observations | Reference |
| Methanol | Unstable | Complete decomposition observed after 32 hours at room temperature. | [10] |
| Ethanol | More stable than methanol | Slower degradation compared to methanol. | [4] |
| 70% Methanol | Less stable than pure methanol | Degradation is faster in aqueous mixtures. | [4] |
| 70% Ethanol | Less stable than pure ethanol | Degradation is faster in aqueous mixtures. | [4] |
| Oil (Macerate) | Highly Stable | Showed the highest stability among the tested media. | [5][10] |
| Acetone | Good Stability | Recommended for preserving the chemical integrity of carnosic acid. | [3] |
Table 2: Influence of Temperature and Light on Phenolic Compound Degradation
| Compound | Condition | Degradation | Time | Reference |
| General Phenolic Compounds | 100°C | 15% - 30% | 4 hours | [1] |
| Catechin | UV-C Light Exposure | ~83% | 3 hours | [11] |
| Gallic Acid | UV-C Light Exposure | ~50% | 3 hours | [11] |
| Vanillic Acid | UV-C Light Exposure | ~40% | 3 hours | [11] |
| Carnosol | 40°C with light exposure | Formation of degradation products | 13 days | [8] |
Recommended Experimental Protocol: Low-Temperature, Light-Protected Extraction
This protocol is designed to minimize the degradation of this compound by using a suitable solvent at a low temperature and protecting the sample from light.
1. Sample Preparation:
- Dry the plant material (e.g., rosemary or sage leaves) at a low temperature (e.g., 40°C) until a constant weight is achieved.
- Grind the dried material into a fine powder using a grinder.
2. Extraction:
- Weigh 10 g of the powdered plant material and place it into a 250 mL amber flask.
- Add 100 mL of 100% acetone to the flask.
- Place the flask in an ultrasonic bath.
- Sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate (the extract).
- Repeat the extraction process on the solid residue with another 100 mL of acetone to ensure complete extraction.
- Combine the filtrates from both extractions.
3. Solvent Removal:
- Evaporate the acetone from the combined filtrate using a rotary evaporator at a low temperature (≤ 40°C).
4. Storage:
- Once the solvent is removed, a crude extract will remain.
- Transfer the extract to an amber vial.
- Flush the vial with nitrogen gas before sealing.
- Store the vial at -20°C or -80°C until further analysis or use.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for stable extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Stability and Degradation Kinetics of Carnosic and Rosmarinic Acid in Edible Oil and Its Effectiveness as an Extraction Medium Compared to Other Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: 11,12-Di-O-methylcarnosol Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are utilizing 11,12-Di-O-methylcarnosol in their experiments and encountering potential interference in fluorescence-based assays. The following information offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it interfere with fluorescence assays?
A1: this compound is a phenolic diterpene, a class of compounds known for their potential to exhibit intrinsic fluorescence (autofluorescence).[1] Aromatic molecules, such as this, can absorb light at one wavelength and emit it at a longer wavelength, which can overlap with the signals of the fluorescent probes used in your assay. This can lead to false positives or an increased background signal, ultimately reducing the assay's sensitivity and accuracy.[2][3]
Q2: I don't have access to a spectrophotometer to measure the spectral properties of this compound. How can I determine if it's causing interference?
A2: A simple yet effective method is to run a "compound-only" control. Prepare a sample containing only this compound at the highest concentration used in your experiment, in the same assay buffer. Measure the fluorescence of this sample using the same filter set or wavelength settings as your main experiment. A significant signal in this control indicates that the compound itself is fluorescent and is likely interfering with your assay.
Q3: Can this compound quench the signal of my fluorescent dye?
A3: Yes, in addition to autofluorescence, some compounds can cause quenching, where they absorb the excitation or emission energy of your fluorophore, leading to a decrease in the detected signal.[2] To test for quenching, you can perform a control experiment with your fluorescent dye or substrate in the presence and absence of this compound. A decrease in fluorescence intensity in the presence of the compound suggests quenching.
Q4: Are there alternative assay formats that are less susceptible to interference from fluorescent compounds?
A4: Yes, non-fluorescence-based methods are generally less prone to this type of interference.[4] Consider using absorbance-based assays, luminescence-based assays (if the compound is not luminescent), or label-free technologies. If you must use a fluorescence-based assay, time-resolved fluorescence (TRF) can also be a good alternative as the long-lived fluorescence signal of the lanthanide probes is measured after the short-lived background fluorescence has decayed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in all wells containing this compound. | The compound is autofluorescent at the excitation and emission wavelengths of your assay. | 1. Run a "compound-only" control to confirm autofluorescence.2. Shift to longer wavelengths: Use fluorescent probes that excite and emit in the red or far-red spectrum, as autofluorescence is often more pronounced at shorter wavelengths.[4]3. Perform spectral unmixing: If available, use a spectral confocal microscope or plate reader to separate the emission spectrum of your dye from that of the compound. |
| Lower than expected signal in the presence of this compound. | The compound is quenching the fluorescence of your probe. | 1. Run a quenching control experiment to confirm.2. Decrease the concentration of this compound if experimentally feasible.3. Use a brighter, more photostable fluorescent probe to improve the signal-to-noise ratio. |
| Inconsistent or variable results across replicate wells. | Potential precipitation of this compound at the concentrations used, leading to light scatter.[4] | 1. Visually inspect the wells for any signs of precipitation.2. Check the solubility of the compound in your assay buffer.3. Consider reducing the compound concentration or adding a solubilizing agent (ensure it doesn't interfere with the assay). |
| Assay signal appears to be dose-dependent on this compound concentration, even in the absence of the biological target. | The compound's autofluorescence is directly proportional to its concentration. | 1. Generate a standard curve of the compound's fluorescence versus its concentration.2. Subtract the background fluorescence of the compound at each concentration from your experimental data. |
Experimental Protocols
Protocol 1: Determining the Autofluorescence Spectrum of this compound
Objective: To measure the excitation and emission spectra of this compound to identify potential spectral overlap with experimental fluorophores.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence spectrophotometer or plate reader with spectral scanning capabilities
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the assay buffer to the highest concentration used in your experiments.
-
Excitation Spectrum: a. Set the emission wavelength to a value slightly higher than the expected excitation (e.g., start with 450 nm). b. Scan a range of excitation wavelengths (e.g., 250-430 nm) and record the fluorescence intensity. c. The peak of this scan will give you the optimal excitation wavelength.
-
Emission Spectrum: a. Set the excitation wavelength to the optimal value determined in the previous step. b. Scan a range of emission wavelengths (e.g., from the excitation wavelength + 20 nm up to 700 nm) and record the fluorescence intensity. c. The resulting spectrum will show the emission profile of the compound.
-
Compare the obtained spectra with the excitation and emission spectra of your assay's fluorophore to assess the degree of overlap.
Protocol 2: Background Subtraction for Autofluorescent Compounds
Objective: To correct for the contribution of this compound's autofluorescence in an endpoint fluorescence assay.
Methodology:
-
Prepare two identical sets of microplates.
-
Plate 1 (Experimental Plate): Perform your assay as planned, including all components (enzyme, substrate, this compound at various concentrations, etc.).
-
Plate 2 (Background Plate): Prepare the plate with all the same components as Plate 1, but exclude a critical component necessary for the fluorescent signal generation (e.g., the enzyme or the fluorescent substrate). Include this compound at the same concentrations as in Plate 1.
-
Incubate both plates under the same conditions.
-
Measure the fluorescence of both plates using the same instrument settings.
-
For each concentration of this compound, subtract the average fluorescence value from the Background Plate from the corresponding value in the Experimental Plate to obtain the corrected signal.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating fluorescence interference.
Caption: Workflow for background subtraction in a fluorescence assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Technical Support Center: Optimizing HPLC Separation of 11,12-Di-O-methylcarnosol and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 11,12-Di-O-methylcarnosol from its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.
Question: I am seeing poor resolution between my this compound peak and a closely eluting isomer. What should I try first?
Answer:
Poor resolution between closely eluting isomers is a common challenge. Here is a step-by-step approach to troubleshoot this issue:
-
Optimize the Mobile Phase: The selectivity of your separation is highly dependent on the mobile phase composition.
-
Change the Organic Modifier: If you are using methanol, try switching to acetonitrile (B52724), or vice versa. These solvents have different selectivities and may improve the separation of your isomers.
-
Adjust the Mobile Phase Strength: A weaker mobile phase (lower percentage of organic solvent) will increase retention times and may improve resolution. Try decreasing the organic solvent concentration in 1-2% increments.
-
Introduce a Mobile Phase Additive: Small amounts of an acid, such as formic acid or acetic acid (typically 0.1%), can improve peak shape and influence selectivity, especially for phenolic compounds.
-
-
Adjust the Column Temperature: Temperature can significantly impact the separation of isomers.
-
Lowering the temperature can sometimes enhance resolution. Try decreasing the column temperature in 5°C increments.
-
Conversely, increasing the temperature can also sometimes improve separation, so it is worth exploring a range of temperatures (e.g., 25°C to 40°C).
-
-
Reduce the Flow Rate: A lower flow rate increases the time the analytes spend in the stationary phase, which can lead to better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
Consider a Different Column: If the above steps do not provide adequate resolution, you may need to try a different stationary phase.
-
Different C18 Phases: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding density may provide the selectivity needed.
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds like carnosol (B190744) derivatives due to pi-pi interactions.
-
Chiral Column: If you are dealing with enantiomers, a chiral stationary phase will be necessary for separation.
-
Question: My peaks for this compound are tailing. What can I do to improve peak shape?
Answer:
Peak tailing can be caused by several factors. Here’s a troubleshooting guide to address this issue:
-
Acidify the Mobile Phase: Tailing of phenolic compounds is often due to interactions with residual silanols on the silica (B1680970) support of the column. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase can suppress this interaction and improve peak shape.
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to peak tailing.
-
First, try removing the guard column to see if the tailing improves. If it does, replace the guard column.
-
If the tailing persists, you may need to wash your analytical column with a strong solvent.
-
-
Sample Overload: Injecting too much sample can cause peak tailing. Try diluting your sample and injecting a smaller amount.
-
Ensure Proper pH: The pH of the mobile phase can affect the ionization state of your analytes. Ensure the mobile phase pH is appropriate for your compounds to be in a single form (either ionized or non-ionized).
Question: I am observing ghost peaks in my chromatogram. What is the likely cause and how can I fix it?
Answer:
Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample. Here are the common causes and solutions:
-
Contaminated Mobile Phase: Impurities in your solvents can appear as ghost peaks, especially in gradient elution. Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
Carryover from Previous Injections: If a highly retained compound from a previous injection elutes in a subsequent run, it will appear as a ghost peak. To prevent this, ensure your gradient program includes a high-organic wash at the end of each run to elute any strongly retained compounds.
-
Autosampler Contamination: The autosampler can be a source of contamination. Clean the needle and injection port, and ensure your wash solvent is effective.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound and its isomers?
A1: A good starting point would be a reversed-phase method using a C18 column. Here is a recommended initial method that will likely require further optimization:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Q2: How can I confirm the identity of my this compound peak?
A2: The most reliable method for peak identification is to use a certified reference standard of this compound. By injecting the standard under the same HPLC conditions, you can confirm the retention time of your target compound. If a standard is not available, hyphenated techniques like HPLC-MS (Mass Spectrometry) can provide mass information to help confirm the identity of the peak.
Q3: What are the key parameters to adjust for optimizing the separation of closely related isomers?
A3: The most critical parameters for separating isomers are:
-
Mobile Phase Composition: The choice of organic solvent (methanol vs. acetonitrile) and the use of additives can significantly alter selectivity.
-
Stationary Phase: The type of column chemistry (e.g., C18, Phenyl-Hexyl) plays a crucial role in the separation mechanism.
-
Column Temperature: Temperature affects the thermodynamics of the separation and can have a pronounced effect on the resolution of isomers.
Q4: Can I use the same HPLC method for both qualitative and quantitative analysis?
A4: Yes, once a method is developed and validated, it can be used for both qualitative (identification) and quantitative (measuring the amount) analysis. For quantitative analysis, you will need to create a calibration curve using a certified reference standard.
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of Carnosol Derivatives
This protocol is a general method adapted from literature for the analysis of carnosol and its derivatives and serves as a good starting point for optimization.[1][2]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Reference standard of this compound (if available)
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) %A %B 0 40 60 20 20 80 25 20 80 26 40 60 | 30 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (60% acetonitrile / 40% water with 0.1% formic acid) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample and run the gradient program.
-
Analyze the resulting chromatogram for peak resolution, shape, and retention time.
-
Visualizations
Caption: A workflow for troubleshooting poor isomer resolution in HPLC.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador [mdpi.com]
- 2. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Formulation of 11,12-Di-O-methylcarnosol
Disclaimer: Specific experimental data on the oral formulation of 11,12-Di-O-methylcarnosol is limited in publicly available literature. This guide is based on the known physicochemical properties of its parent compounds, carnosol (B190744) and carnosic acid, and general principles for the formulation of poorly water-soluble, lipophilic molecules. Researchers should use this information as a starting point and conduct thorough experimental validation for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected major challenges in developing an oral formulation of this compound?
A1: Based on its structure as a methylated derivative of carnosol, this compound is predicted to be a lipophilic compound with low aqueous solubility.[1][2] The primary challenges are likely to be:
-
Poor Aqueous Solubility: Limiting its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low and Variable Oral Bioavailability: Consequent to its poor solubility and potential for first-pass metabolism.[3][4]
-
Chemical Instability: Phenolic diterpenes can be susceptible to degradation, particularly oxidation, which may be influenced by pH and light.[5]
Q2: What is the predicted lipophilicity of this compound and how does it compare to carnosol and carnosic acid?
Q3: Are there any known stability issues with compounds related to this compound?
A3: Yes, carnosic acid is known to be unstable and can oxidize to form carnosol and other derivatives.[5][6] This degradation can be influenced by factors such as pH, temperature, and light exposure. While the methylation in this compound may offer some protection against oxidation of the catechol group, its overall stability in various formulation matrices and GI conditions needs to be experimentally evaluated.
Troubleshooting Guide
Issue 1: Low and inconsistent dissolution profiles of the initial formulation.
-
Possible Cause: Poor wetting and solubility of the crystalline this compound powder in the dissolution medium.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanonization can increase the surface area available for dissolution.[8][9][10][11][12]
-
Use of Wetting Agents/Surfactants: Incorporating surfactants like polysorbates (e.g., Tween 80) or sodium lauryl sulfate (B86663) can improve the wettability of the hydrophobic drug particles.[8][10]
-
Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic carrier in its amorphous form can significantly enhance its dissolution rate.[12][13][14]
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can pre-dissolve it, bypassing the dissolution step in the GI tract.[15][16][][18]
-
Issue 2: Evidence of degradation of this compound during formulation processing or storage.
-
Possible Cause: The compound may be sensitive to heat, light, or certain excipients, leading to oxidative or hydrolytic degradation.
-
Troubleshooting Steps:
-
Protect from Light and Heat: Conduct manufacturing processes under controlled light and temperature conditions. Store the final product in light-resistant packaging.
-
Inert Atmosphere: For manufacturing processes involving heat, consider using an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
Excipient Compatibility Studies: Perform compatibility studies with commonly used excipients to identify any potential interactions leading to degradation.
-
Incorporate Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation may help to prevent oxidative degradation.
-
Issue 3: Poor in vivo bioavailability despite acceptable in vitro dissolution.
-
Possible Cause:
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall.
-
Efflux by Transporters: It might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall.
-
Precipitation in the GI Tract: The dissolved compound may precipitate in the GI lumen upon dilution with intestinal fluids.
-
-
Troubleshooting Steps:
-
Inhibition of First-Pass Metabolism: Co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP enzymes) could be explored in preclinical models.
-
Use of Permeation Enhancers or Efflux Inhibitors: Certain excipients can enhance intestinal permeability or inhibit efflux pumps.[16]
-
Lipid-Based Formulations: These formulations can promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism. They can also help maintain the drug in a solubilized state in the gut.[8]
-
Data Presentation
Table 1: Physicochemical Properties of Carnosol and Carnosic Acid (as reference for this compound)
| Property | Carnosol | Carnosic Acid | Reference |
| Molecular Formula | C20H26O4 | C20H28O4 | [2][6][19][20][21][22] |
| Molecular Weight | 330.42 g/mol | 332.43 g/mol | [19] |
| Melting Point | Not specified | 193-199°C | [23] |
| Solubility | DMF: >35 mg/ml; DMSO: >250 mg/ml; Ethanol: >8 mg/ml; PBS (pH 7.2): <30 µg/ml | Poorly soluble in water | [24] |
| Appearance | Solid | Solid | [25] |
Experimental Protocols
Protocol 1: Determination of Aqueous and Biorelevant Solubility
-
Objective: To determine the equilibrium solubility of this compound in water, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF).
-
Materials: this compound, purified water, SGF (pH 1.2), FaSSIF and FeSSIF (Fasted and Fed State Simulated Intestinal Fluid), orbital shaker, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of this compound to separate vials containing known volumes of water, SGF, FaSSIF, and FeSSIF.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Protocol 2: Preliminary Stability Assessment
-
Objective: To evaluate the stability of this compound under different pH and temperature conditions.
-
Materials: this compound, buffer solutions (pH 1.2, 4.5, 6.8, 7.4), temperature-controlled chambers, HPLC system.
-
Method:
-
Prepare stock solutions of this compound in a suitable organic solvent and dilute into the respective buffer solutions to a known concentration.
-
Store aliquots of these solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw samples and analyze the concentration of the remaining this compound by HPLC.
-
Monitor for the appearance of any degradation peaks in the chromatograms.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Carnosol | C20H26O4 | CID 442009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Carnosic Acid | C20H28O4 | CID 65126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. ijpsm.com [ijpsm.com]
- 12. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharma.basf.com [pharma.basf.com]
- 19. researchgate.net [researchgate.net]
- 20. Showing Compound Carnosol (FDB014814) - FooDB [foodb.ca]
- 21. Carnosic acid - Wikipedia [en.wikipedia.org]
- 22. Carnosol - Wikipedia [en.wikipedia.org]
- 23. Carnosic Acid - LKT Labs [lktlabs.com]
- 24. caymanchem.com [caymanchem.com]
- 25. This compound | CymitQuimica [cymitquimica.com]
Navigating the Synthesis of 11,12-Di-O-methylcarnosol: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 11,12-Di-O-methylcarnosol, a derivative of the naturally occurring antioxidant carnosol (B190744), can present various challenges, often leading to lower than expected yields. This technical support center provides a comprehensive guide to troubleshoot common issues encountered during its synthesis, ensuring a more efficient and successful experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the synthesis of this compound?
A1: The primary cause of low yield is often incomplete methylation of the two phenolic hydroxyl groups at positions C11 and C12 of the carnosol molecule. This can be attributed to several factors including suboptimal reaction conditions, insufficient reagent stoichiometry, and the steric hindrance of the hydroxyl groups.
Q2: What are the typical side products observed in this reaction?
A2: The main side product is the mono-methylated carnosol derivative (either 11-O-methylcarnosol or 12-O-methylcarnosol). Additionally, unreacted carnosol will also be present in the crude product mixture. Under harsh basic conditions, rearrangement of the carnosol backbone has been reported in related structures, although this is less common with standard methylation procedures.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (carnosol), you can observe the disappearance of the starting material spot and the appearance of new, less polar spots corresponding to the mono- and di-methylated products. A successful reaction will show the complete consumption of the starting material.
Q4: Is the order of reagent addition important?
A4: Yes, the order of addition is crucial. It is essential to first deprotonate the phenolic hydroxyl groups of carnosol with a suitable base to form the more nucleophilic phenoxide ions before adding the methylating agent. Adding the methylating agent before the base will result in a significantly slower or no reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material (Carnosol) | 1. Insufficient Base: The phenolic hydroxyl groups were not fully deprotonated. 2. Inactive Base: The base may have degraded due to improper storage. 3. Low Reaction Temperature: The reaction temperature was not high enough to overcome the activation energy. | 1. Increase the molar equivalents of the base (e.g., potassium carbonate) to at least 2.5-3 equivalents per equivalent of carnosol. 2. Use freshly opened or properly stored base. 3. Increase the reaction temperature, for example, by refluxing in a suitable solvent like acetone (B3395972) or DMF. |
| Formation of Mono-methylated Product as the Major Product | 1. Insufficient Methylating Agent: Not enough methylating agent was used to react with both hydroxyl groups. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Increase the molar equivalents of the methylating agent (e.g., dimethyl sulfate) to at least 2.2-2.5 equivalents per equivalent of carnosol. 2. Extend the reaction time and monitor the progress by TLC until the di-methylated product is maximized. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: The di-methylated product, mono-methylated byproduct, and any unreacted starting material may have similar polarities, making separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution starting with a less polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity can improve separation. 2. Consider using a different stationary phase for chromatography if silica (B1680970) gel does not provide adequate separation. |
| Product Decomposition | 1. Harsh Reaction Conditions: Prolonged heating at very high temperatures or the use of an overly strong base can potentially lead to the degradation of the carnosol structure. | 1. Use a moderately strong base like potassium carbonate instead of stronger bases like sodium hydride unless necessary. 2. Avoid unnecessarily high reaction temperatures and prolonged reaction times once the reaction is complete as monitored by TLC. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Carnosol
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Dimethyl Sulfate (B86663) (DMS)
-
Anhydrous Acetone (or Dimethylformamide - DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carnosol (1 equivalent).
-
Addition of Base and Solvent: Add anhydrous acetone (or DMF) to dissolve the carnosol. Then, add finely ground anhydrous potassium carbonate (2.5-3.0 equivalents).
-
Deprotonation: Stir the mixture vigorously at room temperature for 30 minutes to allow for the deprotonation of the phenolic hydroxyl groups.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate (2.2-2.5 equivalents) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate solvent system). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the final product.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.
Technical Support Center: Overcoming Poor Cell Permeability of 11,12-Di-O-methylcarnosol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 11,12-Di-O-methylcarnosol.
Troubleshooting Guides & FAQs
Issue 1: Low Cellular Uptake or Inconsistent Results in In Vitro Assays
Q1: My in vitro experiments with this compound show low or variable efficacy. Could this be due to poor cell permeability?
A1: Yes, it is highly probable. This compound, a lipophilic diterpene, is expected to have poor aqueous solubility and low cell permeability, similar to its parent compounds, carnosol (B190744) and carnosic acid. Studies on rosemary extracts containing these diterpenes have classified them as having low permeability (BCS class III or IV).[1] This inherent property can lead to insufficient intracellular concentrations to elicit a biological response, resulting in apparently low efficacy or high variability in your results. It is crucial to address this permeability issue to obtain reliable data.
Q2: How can I confirm that poor permeability is the root cause of my inconsistent results?
A2: We recommend performing a direct permeability assessment of this compound. Two standard in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. These assays will provide a quantitative measure of the compound's ability to cross a membrane barrier. Additionally, a cellular uptake assay can directly measure the amount of compound accumulating within the cells. For detailed instructions, please refer to the Experimental Protocols section.
Q3: I am observing high compound retention and low recovery in my Caco-2 permeability assay. What can I do to optimize the assay for this lipophilic compound?
A3: This is a common issue with highly lipophilic compounds. To improve recovery and obtain more accurate permeability data, consider the following optimizations for your Caco-2 assay:
-
Addition of Bovine Serum Albumin (BSA): Incorporating a low concentration of BSA (e.g., 0.5-1.5% w/v) in the basolateral (receiver) chamber can act as a sink for the lipophilic compound, preventing non-specific binding to the plasticware and improving recovery.[2][3][4]
-
Use of Simulated Intestinal Fluid: Employing fasted or fed state simulated intestinal fluid (FaSSIF or FeSSIF) as the assay medium can better mimic physiological conditions and may improve the solubility and transport of the compound.[3]
-
Increased Stirring Rate: Agitating the plate during the assay (e.g., at 215 rpm) can reduce the thickness of the unstirred water layer, which can be a barrier for lipophilic compounds.[3]
Issue 2: Selecting a Strategy to Enhance Cell Permeability
Q4: What are the primary strategies to overcome the poor cell permeability of this compound?
A4: There are three main approaches you can consider:
-
Formulation Strategies: Encapsulating this compound in a lipid-based delivery system can significantly enhance its solubility and facilitate its transport across the cell membrane.
-
Chemical Modification (Prodrug Approach): Modifying the structure of this compound to create a more permeable prodrug that is converted to the active compound inside the cell.
-
Use of Permeability Enhancers: Co-administering this compound with a compound that reversibly alters the properties of the cell membrane to increase its permeability.
Q5: Which formulation strategy is most suitable for a diterpene like this compound?
A5: Lipid-based formulations are highly effective for lipophilic compounds. We recommend exploring Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This increases the surface area for absorption and maintains the drug in a solubilized state. Nanoemulsions and solid lipid nanoparticles (SLNs) are other promising options.
Q6: I am considering a prodrug approach. What kind of chemical modifications would be effective for this compound?
A6: Since this compound has phenolic hydroxyl groups, esterification is a common and effective prodrug strategy.[5] By masking these polar groups with a lipophilic promoiety, you can increase the overall lipophilicity and passive diffusion across the cell membrane. Inside the cell, endogenous esterases will cleave the ester bond, releasing the active this compound.
Q7: Are there any natural compounds I can use as permeability enhancers?
A7: Yes, terpenes are a class of natural compounds found in essential oils that have been shown to enhance the permeability of both lipophilic and hydrophilic drugs. Since this compound is itself a diterpene, exploring the co-administration with other terpenes like limonene, menthol, or cineole could be a viable strategy. These compounds are thought to work by transiently disrupting the lipid organization of the cell membrane.
Quantitative Data Summary
The following table summarizes the apparent permeability coefficients (Papp) for compounds structurally related to this compound, as determined by Caco-2 permeability assays. Due to its structural similarity, this compound is expected to exhibit similarly low permeability.
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | Reference |
| Carnosic Acid | 0.28 ± 0.02 | 0.20 ± 0.02 | 0.71 | Low | [1] |
| Carnosol | 0.26 ± 0.03 | 0.17 ± 0.01 | 0.65 | Low | [1] |
| Rosmarinic Acid | 0.13 ± 0.01 | 0.11 ± 0.01 | 0.85 | Low | [1] |
Experimental Protocols
Caco-2 Permeability Assay for Lipophilic Compounds
This protocol is optimized for assessing the permeability of hydrophobic compounds like this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω·cm² is generally considered acceptable.
-
Preparation of Dosing Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%).
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer containing 0.5% BSA to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This will determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to predict passive permeability.
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) to form the artificial membrane.
-
Preparation of Donor and Acceptor Solutions:
-
Donor Solution: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired pH.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Permeability Assay:
-
Place the lipid-coated filter plate onto the acceptor plate.
-
Add the donor solution to the wells of the filter plate.
-
Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis: Determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe):
-
Pe (cm/s) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the incubation time, and the geometry of the plate.
-
Cellular Uptake Assay
This assay directly measures the amount of compound that enters the cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or primary cells) in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a known concentration of this compound for various time points (e.g., 1, 2, 4, 8 hours).
-
Cell Lysis:
-
After incubation, wash the cells thoroughly with ice-cold PBS to remove any compound adhering to the cell surface.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Quantify the amount of this compound in the cell lysate using a sensitive analytical method like LC-MS/MS.
-
Determine the total protein concentration in the lysate (e.g., using a BCA assay) to normalize the compound uptake.
-
-
Data Expression: Express the cellular uptake as the amount of compound per milligram of total cell protein (e.g., ng/mg protein).
Visualizations
Signaling Pathways
This compound, similar to its parent compound carnosol, is known to modulate key signaling pathways involved in cellular stress response and inflammation.
Caption: Nrf2 Activation Pathway by this compound.
Caption: Inhibition of NF-κB Signaling by this compound.
Experimental Workflow
References
- 1. Evaluation of the intestinal permeability of rosemary (Rosmarinus officinalis L.) extract polyphenols and terpenoids in Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of 11,12-Di-O-methylcarnosol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 11,12-Di-O-methylcarnosol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2] Ion suppression, a common form of matrix effect, reduces the analyte's signal intensity, while ion enhancement increases it.[1]
Q2: My this compound signal is inconsistent and lower than expected. Could this be due to ion suppression?
A2: Yes, inconsistent and lower-than-expected signal intensities are classic signs of ion suppression.[2][3] This phenomenon occurs when matrix components co-eluting with this compound compete for ionization, reducing the efficiency with which it is ionized and subsequently detected by the mass spectrometer.[4] Phospholipids are a common cause of ion suppression in biological samples like plasma or serum.[5] To confirm, you can perform a post-extraction addition experiment as detailed in the troubleshooting section.
Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?
A3: Effective sample preparation is a primary strategy to mitigate matrix effects.[6] The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often less effective at removing a wide range of interferences, leading to significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than PPT.[7] By selecting an appropriate solvent, you can selectively extract the relatively nonpolar this compound, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for producing clean extracts.[7] Reversed-phase or mixed-mode SPE can significantly reduce matrix components, leading to a substantial reduction in matrix effects.[7]
Q4: Can adjusting my chromatographic method help reduce matrix effects?
A4: Absolutely. Optimizing your chromatographic conditions can separate this compound from co-eluting matrix components.[2][8] By adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry, you can shift the retention time of your analyte away from regions of significant ion suppression.[2]
Q5: Is the use of an internal standard recommended for the analysis of this compound?
A5: Yes, using an internal standard (IS) is highly recommended. The most effective choice is a stable isotope-labeled (SIL) version of this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[1][8] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, though it may not compensate for matrix effects as effectively.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Low Analyte Recovery
-
Possible Cause: Interaction of this compound with metal surfaces in the LC system, particularly the column. Some compounds can chelate with metal ions from the stainless steel components, leading to peak tailing and signal loss.[9]
-
Troubleshooting Steps:
-
Assess Peak Shape: Observe the peak shape of this compound. Significant tailing may indicate interactions with the analytical column.
-
Consider a Metal-Free Column: If peak shape is poor and cannot be improved by modifying the mobile phase, consider using a metal-free or bio-inert HPLC column.[9] This can dramatically improve peak shape and analyte recovery for chelating compounds.[9]
-
Issue 2: Inconsistent Results and High Variability (%RSD)
-
Possible Cause: Significant and variable matrix effects between samples. This is often due to insufficient sample cleanup.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction or solid-phase extraction to obtain cleaner samples.[7]
-
Optimize SPE: If already using SPE, ensure the protocol (wash and elution steps) is fully optimized for this compound and the specific matrix.
-
Implement an Internal Standard: Use a stable isotope-labeled internal standard to compensate for variability in matrix effects.[1]
-
Quantitative Data Summary
The following table presents illustrative data on the impact of different sample preparation methods on the LC-MS analysis of this compound in human plasma. This data is for demonstration purposes to highlight the principles discussed.
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD, n=6) |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 12 (Suppression) | 14.5 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 88 ± 8 (Slight Suppression) | 7.2 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 97 ± 5 (Minimal Effect) | 3.8 |
-
Matrix Effect (%) is calculated as: (Peak area in post-spiked matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, while > 100% indicates ion enhancement.[1]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
-
Prepare Blank Matrix: Process a sample of the blank matrix (e.g., plasma) using your established sample preparation protocol.
-
Prepare Neat Solution: Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration.
-
Prepare Post-Spiked Sample: Take the processed blank matrix extract and spike it with this compound to the same final concentration as the neat solution.
-
Analysis: Analyze both the neat solution and the post-spiked sample by LC-MS.
-
Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of Post-Spiked Sample / Peak Area of Neat Solution) * 100%
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for a reversed-phase SPE cartridge. Optimization will be required.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for Methylating Carnosol
Welcome to the technical support center for the methylation of carnosol (B190744). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical synthesis of methylated carnosol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the methylation of carnosol?
A1: The methylation of phenolic hydroxyl groups, such as those in carnosol, can be achieved using various methylating agents. Commonly used reagents include dimethyl sulfate (B86663) (DMS), methyl iodide (MeI), and greener alternatives like dimethyl carbonate (DMC).[1] The choice of reagent often depends on the desired reactivity, safety considerations, and reaction conditions.
Q2: How can I control the regioselectivity of carnosol methylation?
A2: Carnosol possesses two phenolic hydroxyl groups at positions C-11 and C-12. Achieving selective methylation at one position over the other is a significant challenge. The relative acidity of the two hydroxyl groups can influence selectivity. Strategies to control regioselectivity may involve:
-
Choice of Base and Solvent: The reaction kinetics and selectivity can be influenced by the base and solvent system used.
-
Protecting Groups: A more controlled approach involves the use of protecting groups to temporarily block one of the hydroxyl groups, allowing for methylation of the other, followed by deprotection.[2]
-
Enzymatic Methylation: While not a direct chemical method, biocatalysis using specific methyltransferase enzymes can offer high regioselectivity.[3]
Q3: What are typical reaction conditions for the O-methylation of phenolic compounds like carnosol?
A3: Generally, O-methylation of phenols is conducted in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. The reaction is then carried out with a methylating agent.
-
With Dimethyl Carbonate (DMC): This reaction is often performed at elevated temperatures (90-160 °C) and can be catalyzed by a base such as potassium carbonate (K2CO3) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][4] The use of a phase transfer catalyst (PTC) like tetra-n-butylammonium bromide (TBAB) can facilitate the reaction at lower temperatures.[1]
-
With Dimethyl Sulfate (DMS) or Methyl Iodide (MeI): These are more reactive methylating agents and the reaction can often be carried out at lower temperatures. A base like potassium carbonate or sodium hydroxide (B78521) is typically used in a polar aprotic solvent such as acetone (B3395972) or DMF.[5][6]
Q4: How can I monitor the progress of my methylation reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][7][8] By comparing the spot or peak of the starting material (carnosol) with the appearance of new, less polar product spots/peaks, you can determine the extent of the reaction.
Q5: What are the expected 1H NMR signals for a methylated carnosol derivative?
A5: The successful methylation of a phenolic hydroxyl group will result in the appearance of a new singlet in the 1H NMR spectrum, typically in the range of 3.7-4.0 ppm, corresponding to the methoxy (B1213986) group protons. The disappearance of the phenolic proton signal will also be observed.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | 1. Inactive base or insufficient amount. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality of methylating agent. 4. Presence of water in the reaction mixture.[5][6] | 1. Use freshly dried base (e.g., K2CO3) and ensure a stoichiometric excess. 2. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC or HPLC. 3. Use a fresh bottle of the methylating agent. 4. Ensure all solvents and reagents are anhydrous. |
| Formation of multiple products | 1. Di-methylation of both hydroxyl groups. 2. Side reactions involving the lactone ring. 3. C-methylation instead of O-methylation. | 1. Use a stoichiometric amount of the methylating agent or consider a protecting group strategy for selective mono-methylation. 2. Use milder reaction conditions (lower temperature, less harsh base). 3. While less common for phenols, ensure appropriate reaction conditions to favor O-alkylation. |
| Difficulty in purifying the product | 1. Similar polarity of starting material and product. 2. Presence of unreacted reagents or by-products. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider preparative HPLC if necessary.[11][12][13][14] 2. Perform an aqueous work-up to remove the base and other water-soluble impurities before chromatography.[4] |
| Product decomposition | 1. Harsh reaction conditions (high temperature, strong base). 2. Instability of the methylated product under work-up or purification conditions. | 1. Attempt the reaction under milder conditions. Consider using a less reactive methylating agent or a weaker base. 2. Use a neutral or slightly acidic work-up and avoid prolonged exposure to strong acids or bases during purification. |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation of Carnosol using Dimethyl Carbonate (DMC)
This protocol is a general guideline and may require optimization.
Materials:
-
Carnosol
-
Dimethyl Carbonate (DMC)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
1N HCl
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of carnosol (1 equivalent) in anhydrous DMF, add anhydrous K2CO3 (2.5 equivalents).
-
Add dimethyl carbonate (DMC) (5-10 equivalents).
-
Heat the reaction mixture to 90-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 1N HCl until the solution is neutral.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
Data Presentation
Table 1: Hypothetical Optimization of Carnosol Methylation
| Entry | Methylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-methylated Product (%) | Yield of Di-methylated Product (%) |
| 1 | DMC (5 eq) | K2CO3 (2.5 eq) | DMF | 90 | 24 | 45 | 15 |
| 2 | DMC (5 eq) | K2CO3 (2.5 eq) | DMF | 120 | 12 | 60 | 25 |
| 3 | DMC (2 eq) | DBU (2 eq) | Acetonitrile | 80 | 18 | 55 | 10 |
| 4 | MeI (1.2 eq) | K2CO3 (1.5 eq) | Acetone | RT | 12 | 70 | 5 |
| 5 | MeI (2.5 eq) | K2CO3 (3 eq) | Acetone | RT | 12 | 20 | 75 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for optimizing carnosol methylation.
Caption: General reaction pathway for carnosol methylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Carnosic acid biosynthesis elucidated by a synthetic biology platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Carnosol purification. Scaling-up centrifugal partition chromatography separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. One-step isolation of carnosic acid and carnosol from rosemary by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maintaining 11,12-Di-O-methylcarnosol Integrity
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 11,12-Di-O-methylcarnosol to ensure its integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or ideally at -80°C, protected from light and moisture. The container should be tightly sealed to prevent degradation from atmospheric oxygen.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a suitable anhydrous, non-polar solvent. Based on the stability of the related compound carnosic acid, ethanol (B145695) is a better choice than methanol. For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[1] Always protect solutions from light.
Q3: What factors can lead to the degradation of this compound?
The primary factors that can compromise the integrity of this compound are exposure to light, elevated temperatures, and the presence of water or protic solvents.[2][3][4] Increased temperature accelerates the rate of degradation, while light exposure can induce the formation of unique degradation byproducts.[3][4]
Q4: How can I assess the integrity of my this compound sample?
The integrity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. This technique allows for the separation and quantification of the parent compound and any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of bioactivity. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh stock solutions from solid compound. 3. Assess the purity of the stock solution using HPLC. |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of the compound. | 1. Review the handling procedures, especially solvent choice and exposure to light and heat. 2. If possible, identify the degradation products using LC-MS to understand the degradation pathway. 3. Source a new, validated batch of the compound. |
| Precipitation observed in stored stock solution. | Poor solubility or solvent evaporation. | 1. Ensure the storage container is properly sealed. 2. Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may indicate degradation. 3. Consider using a different solvent or a slightly lower concentration for the stock solution. |
Quantitative Data Summary
| Solvent | Stability Ranking | Key Findings |
| Edible Oil | 1 (Most Stable) | Carnosic acid demonstrated the highest stability in oil.[5][6] |
| Ethanol | 2 | More stable than in methanol.[5][6] |
| Methanol | 3 | Significant degradation observed over time.[5][6] |
| 70% Ethanol | 4 | Less stable than pure ethanol.[5][6] |
| 70% Methanol | 5 | Less stable than pure methanol.[5][6] |
This data is for Carnosic Acid and should be used as a guideline for this compound.
Experimental Protocols
Protocol for Assessing the Integrity of this compound using HPLC-UV
This protocol provides a general framework for the analysis of this compound. Method optimization may be required.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve in a suitable solvent (e.g., HPLC-grade ethanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Sample Preparation:
-
Dilute the experimental sample of this compound with the mobile phase to a concentration that falls within the calibration curve range.
-
-
HPLC Conditions (based on methods for carnosol):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at an appropriate wavelength (e.g., 230 nm or 285 nm, requires determination based on the UV-Vis spectrum of this compound).
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the experimental sample.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
The presence of additional peaks may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the integrity of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated Method for the Determination of Carnosic Acid and Carnosol in the Fresh Foliage of Salvia rosmarinus and Salvia officinalis from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Stability and Degradation Kinetics of Carnosic and Rosmarinic Acid in Edible Oil and Its Effectiveness as an Extraction Medium Compared to Other Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Stability and Degradation Kinetics of Carnosic and Rosmarinic Acid in Edible Oil and Its Effectiveness as an Extraction Medium Compared to Other Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate vehicle for in vivo delivery of 11,12-Di-O-methylcarnosol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the appropriate vehicle selection and troubleshooting for the in vivo delivery of the hydrophobic compound 11,12-Di-O-methylcarnosol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a vehicle for in vivo delivery of this compound?
A1: this compound, a derivative of carnosol, is expected to be highly hydrophobic due to the methylation of its hydroxyl groups. This poor aqueous solubility presents a significant hurdle for achieving adequate bioavailability in in vivo studies. The primary challenges include identifying a vehicle that can effectively solubilize the compound, is non-toxic at the required dose, and does not interfere with the experimental outcomes.
Q2: What are some recommended starting vehicles for oral administration of this compound?
A2: For oral gavage, a common and effective approach for hydrophobic compounds is the use of a co-solvent system. A widely used formulation consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (e.g., PEG300 or PEG400), a surfactant like Tween-80, and saline or water. A typical ratio to start with is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive animal models, the concentration of DMSO can be reduced to 2%. Another option is a simple suspension in an oil-based vehicle like corn oil, particularly if the compound has good lipid solubility.
Q3: What are the options for intravenous (IV) administration of this compound?
A3: Intravenous administration requires a formulation that is sterile, isotonic, and has a physiological pH to prevent precipitation and hemolysis. For hydrophobic compounds like this compound, a co-solvent system is also a viable option. A formulation containing a low percentage of a solubilizing agent like DMSO or ethanol, further diluted with a vehicle such as a cyclodextrin (B1172386) solution (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in saline, can be effective. It is crucial to keep the concentration of organic solvents to a minimum to avoid toxicity.
Q4: How can I determine the solubility of this compound in a chosen vehicle?
Q5: What are the potential side effects of the vehicle, and how can I control for them?
A5: The vehicle itself can have biological effects. For instance, DMSO is known to have anti-inflammatory and analgesic properties. Therefore, it is essential to include a vehicle-only control group in your experiments. This group will receive the same volume of the vehicle without the active compound, allowing you to differentiate the effects of this compound from those of the delivery vehicle.
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation or administration.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeded Solubility Limit | Determine the maximum solubility of this compound in your chosen vehicle. Do not attempt to prepare a concentration higher than this limit. If a higher dose is required, you may need to increase the dosing volume (within acceptable limits for the animal model) or explore alternative, more effective solubilizing vehicles. |
| Temperature Changes | Prepare and store the formulation at a consistent temperature. If the formulation is stored at a low temperature, ensure it is brought to room temperature and thoroughly vortexed to redissolve any precipitate before administration. |
| pH Shift | The pH of the vehicle can influence the solubility of your compound. Ensure the final pH of your formulation is within a range where this compound is most stable and soluble. |
| Improper Mixing | Ensure all components of the vehicle are thoroughly mixed before adding this compound. When preparing co-solvent formulations, it is often best to dissolve the compound in the strongest solvent (e.g., DMSO) first before adding the other components. |
Issue 2: High variability in experimental results between animals.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Dosing | Ensure accurate and consistent administration of the formulation. For oral gavage, proper technique is crucial to ensure the full dose reaches the stomach. For intravenous injections, ensure the injection is properly administered into the vein. |
| Formulation Instability | Prepare the formulation fresh before each experiment if stability is a concern. If the formulation needs to be stored, perform a stability study to determine the appropriate storage conditions and shelf-life. |
| Animal Stress | Handle all animals consistently to minimize stress, which can affect physiological responses and drug metabolism. |
| Inhomogeneous Suspension | If using a suspension, ensure it is uniformly mixed before drawing each dose to avoid variability in the amount of compound administered. |
Experimental Protocols
Protocol 1: Preparation of an Oral Gavage Formulation (Co-solvent System)
This protocol describes the preparation of a 10 mg/mL solution of this compound in a co-solvent vehicle for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), USP grade
-
Tween-80, USP grade
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate Required Volumes: For a final volume of 10 mL, the required volumes are:
-
DMSO: 1 mL (10%)
-
PEG300: 4 mL (40%)
-
Tween-80: 0.5 mL (5%)
-
Saline: 4.5 mL (45%)
-
-
Dissolve this compound:
-
Weigh 100 mg of this compound and place it in a sterile 15 mL conical tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile 15 mL conical tube, combine 4 mL of PEG300 and 0.5 mL of Tween-80.
-
Vortex the mixture until it is homogeneous.
-
-
Combine and Finalize the Formulation:
-
Slowly add the PEG300/Tween-80 mixture to the dissolved this compound in DMSO while vortexing.
-
Once homogeneous, add 4.5 mL of sterile saline to the mixture in a dropwise manner while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution.
-
Protocol 2: Preparation of an Intravenous Formulation (Cyclodextrin-based)
This protocol describes the preparation of a 2 mg/mL solution of this compound for intravenous injection in rats.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), injectable grade
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the Cyclodextrin Vehicle:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. For 10 mL of vehicle, dissolve 2 g of HP-β-CD in 10 mL of sterile saline.
-
Use a magnetic stirrer to aid dissolution. The solution should be clear.
-
-
Dissolve this compound:
-
Weigh 20 mg of this compound and place it in a sterile conical tube.
-
Add 0.2 mL (2% of the final volume) of DMSO to the tube.
-
Vortex until the compound is completely dissolved.
-
-
Combine and Finalize the Formulation:
-
Slowly add the 20% HP-β-CD solution to the dissolved this compound in DMSO while vortexing.
-
Continue to vortex or stir for 15-30 minutes to allow for complexation.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Visualizations
Caption: Experimental workflow for in vivo delivery of this compound.
Technical Support Center: Managing Batch-to-Batch Variability of Plant Extracts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on understanding, troubleshooting, and minimizing batch-to-batch variability in plant extracts to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in plant extracts?
A1: Batch-to-batch variability in plant extracts is a multifaceted issue stemming from three main areas: the raw plant material, the extraction process, and post-extraction handling.[1][2] Key contributing factors include:
-
Raw Material: Genetic differences within plant species, the geographical location and soil composition of cultivation, varying climate conditions (such as temperature and rainfall), the specific time of harvest, and post-harvest processing and storage can all significantly alter the phytochemical profile of the plant material.[1][3][4]
-
Extraction Process: Inconsistencies in the solvent-to-solid ratio, fluctuations in extraction temperature and duration, variations in the particle size of the raw material, and differences in extraction equipment can lead to significant differences between extract batches.[1][2][4] The choice of solvent is also a critical factor, as different solvents will extract different compounds based on their polarity.[5]
-
Post-Extraction Handling: Inconsistent methods for solvent removal, different drying techniques for the final extract, and improper storage conditions can also introduce variability.[1]
Q2: How can I standardize the raw herbal material to minimize variability?
A2: Standardization of the raw material is a crucial first step in controlling batch-to-batch variability.[1] This involves several key practices:
-
Botanical Authentication: It is essential to ensure the correct plant species and plant part are used for the extraction.[1][3] Techniques like morphological analysis and DNA barcoding can be used for accurate identification.[3]
-
Geographical Sourcing: Whenever possible, source the raw material from the same geographical region and a reputable supplier to minimize variations due to environmental factors.[1][3]
-
Defined Harvesting Practices: Adhere to a strict protocol for the time of harvest to ensure the concentration of active compounds is at its peak.[1][3]
-
Post-Harvest Processing: Implement standardized procedures for drying, grinding, and storing the raw material to maintain its quality and consistency.[1]
Q3: What are marker compounds and how are they used in standardization?
A3: Marker compounds are specific chemical constituents of a plant extract that are used for quality control purposes.[6][7] They can be used to verify the identity and potency of an herbal product.[6] An ideal marker compound is unique to the specific plant and is associated with its therapeutic effects.[6] There are different types of markers, including active principles, active markers, and analytical markers.[8] While active principles have known clinical activity, analytical markers may not have pharmacological effects but are useful for identification and quality assessment.[8] Quantitative analysis of these marker compounds helps to ensure consistency between different batches of the extract.[7][9]
Q4: What is a phytochemical fingerprint and how is it useful?
A4: A phytochemical fingerprint is a characteristic chromatographic profile of a plant extract that shows the presence and relative abundance of its chemical constituents.[10][11] Techniques like High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to generate these fingerprints.[3][10][12] This approach is a powerful tool for the quality assessment of herbal medicines.[10] By comparing the fingerprints of different batches, researchers can assess their chemical similarity and identify any significant variations.[13] This "multivariate chromatographic fingerprint" can help differentiate between plant genotypes and detect adulteration.[10]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in Experiments
-
Question: My current batch of plant extract shows significantly lower (or higher) biological activity compared to previous batches. What could be the cause and how do I troubleshoot it?
-
Answer: This is a common problem directly linked to batch-to-batch variability. The change in biological effect is likely due to a different concentration of the active compound(s) or a change in the overall phytochemical profile which may have synergistic or antagonistic effects.
Troubleshooting Steps:
-
Review Raw Material Documentation: Check the certificate of analysis (if available) for the raw material of each batch. Look for differences in geographical origin, harvest time, or specified marker compound concentrations.
-
Perform Phytochemical Fingerprinting: Analyze the different batches using HPLC or HPTLC to compare their chemical profiles.[10][11] Significant differences in the chromatograms will confirm chemical variability.
-
Quantify Key Marker Compounds: If you know the active compound(s) or have identified suitable markers, quantify their concentration in each batch using a validated analytical method.[7][9]
-
Bioassay-Guided Fractionation: If the active compound is unknown, you can perform bioassay-guided fractionation on the most active batch to isolate and identify the compound(s) responsible for the biological effect.[14][15][16] This will allow you to use it as a marker for future batches.
-
Standardize Your Extraction Protocol: Ensure that all extraction parameters (solvent, temperature, time, etc.) are strictly controlled and documented for every batch.[2]
-
Issue 2: Changes in Physical Properties of the Extract
-
Question: My latest batch of extract has a different color, consistency, or solubility compared to previous ones. Should I be concerned?
-
Answer: Yes, a change in the physical properties of an extract is often an indicator of chemical variability.[4] This can be due to differences in the raw material, the extraction process, or degradation of the extract.
Troubleshooting Steps:
-
Visual Inspection and Documentation: Carefully document the physical differences between the batches. Note any changes in color, odor, or texture.[4]
-
Solubility Test: Compare the solubility of the different batches in the solvent used for your experiments. Poor solubility can lead to inaccurate dosing and inconsistent results.[17]
-
Analytical Comparison: Use techniques like UV-Vis spectroscopy to compare the absorbance spectra of the extracts, which can reveal differences in the types and concentrations of compounds present.[18]
-
Check for Contamination: Thoroughly clean all equipment between batches to avoid cross-contamination.[1] Run a blank extraction to identify any potential contaminants from the solvent or system.[1]
-
Review Storage Conditions: Ensure that all batches have been stored under the same conditions (e.g., protected from light and heat) to prevent degradation.[1][19]
-
Data Presentation: Comparative Analysis of Plant Extract Batches
| Parameter | Batch A | Batch B | Batch C | Acceptable Range | Analytical Method |
| Marker Compound 1 (mg/g) | 5.2 | 3.1 | 5.5 | 4.5 - 5.5 | HPLC-UV |
| Marker Compound 2 (mg/g) | 1.8 | 2.5 | 1.9 | 1.5 - 2.0 | LC-MS |
| Total Phenolic Content (mg GAE/g) | 112.4 | 98.7 | 115.2 | 100 - 120 | Folin-Ciocalteu |
| Antioxidant Activity (IC50 in µg/mL) | 25.6 | 45.2 | 24.9 | < 30 | DPPH Assay |
| Solubility in Ethanol (%) | 98 | 95 | 99 | > 95% | Gravimetric |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Fingerprinting
This protocol outlines a general procedure for developing an HPLC fingerprint for a plant extract.
-
Sample Preparation:
-
Accurately weigh 100 mg of the dried plant extract.
-
Dissolve the extract in 10 mL of an appropriate solvent (e.g., methanol (B129727) or ethanol).
-
Vortex the solution for 1 minute and then sonicate for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B; 40-45 min, 5% B.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm.
-
-
Data Analysis:
-
Compare the chromatograms of different batches at a specific wavelength (e.g., 254 nm or 280 nm).
-
Look for the presence and absence of peaks, as well as significant changes in peak area or height.
-
Use software to calculate the similarity of the fingerprints between batches.
-
Protocol 2: Bioassay-Guided Fractionation
This protocol provides a general workflow for identifying active compounds in a plant extract.[15]
-
Initial Extraction and Bioassay:
-
Prepare a crude extract of the plant material.
-
Screen the crude extract for the desired biological activity.[19]
-
-
Fractionation:
-
Subject the active crude extract to a primary separation technique, such as column chromatography with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
Collect the fractions.
-
-
Bioassay of Fractions:
-
Test each fraction for biological activity.
-
-
Iterative Fractionation and Bioassay:
-
Select the most active fraction(s) and subject them to further separation using a different chromatographic technique (e.g., preparative HPLC).
-
Repeat the bioassay on the sub-fractions.
-
-
Isolation and Structure Elucidation:
-
Continue the process until a pure, active compound is isolated.
-
Determine the chemical structure of the isolated compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[19]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 4. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 5. researchgate.net [researchgate.net]
- 6. Importance of markers in the standardization of herbal drugs [wisdomlib.org]
- 7. ahpa.org [ahpa.org]
- 8. Chemical markers for the quality control of herbal medicines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the herbal chemical marker ranking system (Herb MaRS) to the standardization of herbal raw materials: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemical fingerprint and chemometrics for natural food preparation pattern recognition: an innovative technique in food supplement quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Fingerprints of Medicinal Plants - HPTLC Profiling [benthambooks.com]
- 12. Phytochemical fingerprinting by hptlc and gc ms | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantifying synergy in the bioassay-guided fractionation of natural product extracts | PLOS One [journals.plos.org]
- 15. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]
- 16. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solving Dilution Dilemmas: Troubleshooting Common Issues in Plant Extract Preparation [greenskybio.com]
- 18. Analytical techniques used in phytochemistry- a comprehensive review [wisdomlib.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of 11,12-Di-O-methylcarnosol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 11,12-Di-O-methylcarnosol from complex mixtures, such as extracts from Salvia species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a methylated derivative of carnosic acid, an abietane (B96969) diterpene found in plants of the Salvia genus, such as sage (Salvia officinalis)[1][2]. The purification is challenging due to its presence in a complex mixture of structurally similar compounds, including carnosic acid, carnosol (B190744), and other diterpenes[1][3]. Furthermore, these compounds can be unstable under certain conditions, leading to degradation during the purification process.
Q2: What are the primary methods for purifying this compound?
A2: The most common methods for purifying this compound and related diterpenes are silica (B1680970) gel column chromatography and high-speed counter-current chromatography (HSCCC)[4][5][6]. These techniques separate compounds based on their polarity and partition coefficient between two immiscible liquid phases, respectively.
Q3: My target compound, this compound, seems to be degrading during purification. What are the likely causes and how can I prevent this?
A3: Degradation is a significant issue, often stemming from the instability of the related compound, carnosic acid, which can oxidize to form carnosol and other byproducts. This degradation can be accelerated by exposure to light, heat, and polar solvents like methanol (B129727) and ethanol[7]. To minimize degradation, it is advisable to work quickly, use fresh solvents, protect the sample from light, and avoid excessive heating. The use of less polar solvents for extraction and chromatography, when possible, can also be beneficial.
Q4: How can I monitor the purification process effectively?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation of this compound. It allows for the rapid analysis of fractions from column chromatography to identify those containing the target compound. High-performance liquid chromatography (HPLC) can be used for more precise monitoring and for final purity assessment[8].
Q5: What is a suitable mobile phase for silica gel column chromatography of this compound?
A5: A common mobile phase for the separation of diterpenes like this compound on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of hexane (B92381) and ethyl acetate (B1210297) is often effective. For instance, starting with a low percentage of ethyl acetate in hexane and gradually increasing the polarity allows for the elution of compounds with increasing polarity[9].
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of this compound from Impurities | Improper mobile phase polarity. | Optimize the solvent system using TLC. A less polar mobile phase will increase retention times and may improve separation. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Column channeling. | Ensure the column is packed uniformly. Dry packing followed by careful solvent saturation can help. | |
| Compound Degradation on the Column | Silica gel is slightly acidic and can cause degradation of sensitive compounds. | Deactivate the silica gel by washing with a solvent containing a small amount of a weak base like triethylamine (B128534) before use. |
| Prolonged exposure to the stationary phase. | Increase the flow rate or use a slightly more polar mobile phase to expedite elution. | |
| No Compound Eluting from the Column | The mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| The compound has irreversibly adsorbed to the silica. | This is less common for diterpenes but can happen. Try eluting with a very polar solvent like methanol. |
High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause | Solution |
| Poor Resolution of Peaks | Inappropriate two-phase solvent system. | The partition coefficient (K) of the target compound should be between 0.5 and 2. Systematically test different solvent systems to find one that provides an optimal K value. |
| Emulsion formation. | Adjust the composition of the solvent system or the flow rate. | |
| Low Recovery of the Target Compound | The compound is degrading in the solvent system. | Assess the stability of this compound in the chosen solvent system. If unstable, select a different system or minimize the run time. |
| The compound is highly soluble in the stationary phase and is not eluting. | If running in head-to-tail mode, switch to tail-to-head elution to extrude the stationary phase and recover the compound. |
Quantitative Data Summary
The following table summarizes typical yields and purities for carnosic acid and carnosol, which are structurally related to this compound, from Salvia species. This data can provide a general expectation for the purification of the target compound.
| Compound | Source | Purification Method | Purity (%) | Recovery (%) | Reference |
| Carnosic Acid | Rosmarinus officinalis | HSCCC | 96.1 ± 1.0 | 94.3 ± 4.4 | [4][6] |
| Carnosol | Rosmarinus officinalis | HSCCC | 94.4 ± 0.9 | 94.8 ± 2.3 | [4][6] |
| Carnosic Acid | Rosmarinus officinalis | Solid-Phase Extraction | 76.5 | Not Reported | [10][11] |
Experimental Protocols
Protocol 1: Extraction of Diterpenes from Salvia officinalis
-
Drying and Grinding: Air-dry the leaves of Salvia officinalis in a dark, well-ventilated area. Once fully dried, grind the leaves into a fine powder.
-
Extraction: Macerate the powdered leaves in ethanol (B145695) (1:10 w/v) for 24 hours at room temperature.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanolic extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (70-230 mesh) in a slurry of hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitoring: Monitor the fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).
-
Pooling and Concentration: Combine the fractions containing the purified this compound and concentrate under reduced pressure.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antioxidant activity of chemical components from sage (Salvia officinalis L.) and thyme (Thymus vulgaris L.) measured by the oil stability index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. One-step isolation of carnosic acid and carnosol from rosemary by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ahmed [jomped.org]
- 10. mdpi.com [mdpi.com]
- 11. The Selective Separation of Carnosic Acid and Rosmarinic Acid by Solid-Phase Extraction and Liquid-Liquid Extraction: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antioxidant Capacity: 11,12-Di-O-methylcarnosol versus Carnosic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacities of 11,12-Di-O-methylcarnosol and carnosic acid. Due to a significant disparity in available research, this comparison will focus on the extensive data for carnosic acid and highlight the current knowledge gap regarding this compound.
Executive Summary
This guide will present the known antioxidant properties and mechanisms of carnosic acid, alongside standardized experimental protocols for assessing antioxidant capacity.
Carnosic Acid: A Profile of Potent Antioxidant Activity
Carnosic acid is recognized for its robust antioxidant capabilities, which are attributed to its o-diphenol structure that allows it to act as a powerful free radical scavenger.[3]
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of carnosic acid has been evaluated in various studies, often in comparison to other natural and synthetic antioxidants. For instance, in the context of inhibiting lipid oxidation in tara seed oil, carnosic acid (at 99% purity) demonstrated stronger antioxidant activity than the synthetic antioxidants butylatedhydroxyanisole (BHA) and butylatedhydroxytoluene (BHT).[6]
| Antioxidant | Peroxide Value (meq/kg) Inhibition Rate (%) | Conjugated Diene Content Inhibition Rate (%) | Free Fatty Acid Content Inhibition Rate (%) |
| Carnosic Acid (99%) | 62.0 | 52.5 | 55.0 |
| BHA | 16.3 | 5.4 | 65.0 |
| BHT | 37.9 | 17.2 | 26.0 |
| TBHQ | 72.7 | 58.2 | 72.0 |
| Table 1: Comparative antioxidant activity of carnosic acid and synthetic antioxidants in tara seed oil after 15 days of accelerated oxidation at 60°C. Data sourced from a 2018 study on the antioxidant effects on tara seed oil.[6] |
Mechanism of Action
Carnosic acid primarily functions as a potent scavenger of reactive oxygen species (ROS).[2][4] Upon interaction with ROS, carnosic acid is oxidized to various derivatives, including carnosol, thereby neutralizing the damaging free radicals.[2][4] This chemical quenching of ROS is a key mechanism behind its protective effects against lipid peroxidation in biological membranes and food systems.[1][2][4]
The antioxidant mechanism of carnosic acid is believed to involve a hydrogen atom transfer (HAT) from its phenolic hydroxyl groups to free radicals, which terminates the radical chain reaction.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the antioxidant effects of carnosic acid and synthetic antioxidants on tara seed oil - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 11,12-Di-O-methylcarnosol and Its Analogs Compared to Other Natural Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of 11,12-Di-O-methylcarnosol and its structural analogs against other well-established natural antioxidants. Due to the limited availability of direct quantitative data for this compound, this comparison leverages data from its close relatives, carnosic acid and carnosol (B190744), as well as their methylated derivatives. The information is supported by experimental data from various in vitro antioxidant assays.
Introduction to Carnosol Derivatives and Other Natural Antioxidants
This compound is a derivative of carnosol, a phenolic diterpene found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). Carnosol and its precursor, carnosic acid , are recognized for their potent antioxidant properties. Methylation of these compounds, as seen in methyl carnosate , can alter their biological activity.[1] This guide compares these compounds with three other powerful natural antioxidants:
-
Astaxanthin (B1665798): A keto-carotenoid found in microalgae, yeast, salmon, and shrimp, known for its exceptional antioxidant activity.[2][3]
-
Resveratrol (B1683913): A stilbenoid found in grapes, blueberries, and other plants, recognized for its diverse health benefits.
-
Quercetin (B1663063): A flavonoid present in many fruits, vegetables, and grains, with well-documented antioxidant and anti-inflammatory properties.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant efficacy of these compounds is commonly evaluated using various assays that measure their ability to scavenge free radicals. The following tables summarize key quantitative data from DPPH, ABTS, and ORAC assays. Lower IC50 values in DPPH and ABTS assays indicate higher antioxidant activity, while a higher ORAC value signifies greater antioxidant capacity.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 Value (µg/mL) | IC50 Value (µM) | Source(s) |
| Carnosic Acid | 5.9 - 10.0 | 17.8 - 30.2 | [4] |
| Carnosol | 9.4 (for NO reduction) | 28.4 (for NO reduction) | [5] |
| Methyl Carnosate | Qualitatively better than carnosic acid | - | [1][6] |
| Astaxanthin | 15.39 - 39.1 | 25.8 - 65.8 | [2][3][7] |
| Resveratrol | ~15.54 | ~68.1 | [8] |
| Quercetin | 15.899 - 41.20 | 52.6 - 136.4 |
Note: Data for carnosol is for nitric oxide reduction, which is an indicator of antioxidant activity. Data for methyl carnosate is qualitative.
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Compound | IC50 Value (µg/mL) | IC50 Value (µM) | Source(s) |
| Astaxanthin | 7.7 | 12.9 | [9] |
| Resveratrol | 2.0 - 2.86 | 8.8 - 12.5 | [10][11] |
| Quercetin | - | - |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) Values
| Compound | ORAC Value (µM TE/g or TE/mol) | Source(s) |
| Quercetin | High, but specific values vary | [12][13] |
Note: TE = Trolox Equivalents. The data for quercetin is qualitative due to variability in reported values.
Experimental Protocols
This section details the methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[14][15][16][17][18]
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695). The absorbance of the working solution is adjusted to a specific value (e.g., 1.0) at its maximum absorbance wavelength (~517 nm).[14][16]
-
Sample preparation: The test compounds and a positive control (e.g., ascorbic acid, Trolox) are dissolved in the same solvent as DPPH to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[15][17]
-
Measurement: The absorbance of the remaining DPPH is measured at ~517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.[14]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at a specific wavelength.[19][20][21][22][23]
Procedure:
-
Generation of ABTS radical cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[20][21]
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at ~734 nm.[19][21]
-
Reaction: Various concentrations of the test compound are added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[21]
-
Measurement: The absorbance is measured at ~734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[24][25][26][27][28]
Procedure:
-
Reagent preparation: A fluorescent probe (e.g., fluorescein) solution and a free radical initiator (AAPH) solution are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[26]
-
Sample and standard preparation: The test samples and a standard antioxidant (Trolox) are prepared at various concentrations.
-
Reaction setup: In a microplate, the fluorescent probe is mixed with either the sample, standard, or a blank (buffer).
-
Incubation: The plate is incubated at 37°C for a short period.[25]
-
Initiation of reaction: The AAPH solution is added to all wells to initiate the radical generation and subsequent fluorescence decay.
-
Fluorescence monitoring: The fluorescence intensity is measured kinetically over time at appropriate excitation and emission wavelengths (e.g., ~485 nm and ~520 nm for fluorescein).[25]
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value, expressed as Trolox Equivalents (TE).[27]
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway
Many natural antioxidants, including carnosic acid and its derivatives, exert their protective effects not only by direct radical scavenging but also by activating the Keap1-Nrf2 signaling pathway.[29][30][31][32][33] This pathway is a key regulator of the cellular antioxidant response.
Caption: Keap1-Nrf2 Signaling Pathway Activation.
General Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for conducting common in vitro antioxidant capacity assays like DPPH, ABTS, and ORAC.
Caption: General Workflow for In Vitro Antioxidant Assays.
Discussion
When compared to other well-known natural antioxidants, the carnosol and carnosic acid family demonstrate significant efficacy. For instance, the IC50 values for carnosic acid in the DPPH assay are comparable to or even lower than those of astaxanthin and resveratrol, indicating a very high radical scavenging potential.[4][7][8]
Astaxanthin and resveratrol consistently show very high antioxidant activity across different assays, with low IC50 values in both DPPH and ABTS assays.[2][7][8][9][10][11] Quercetin is also a potent antioxidant, though its reported IC50 values can vary depending on the assay conditions.
The activation of the Nrf2 pathway by carnosol derivatives provides an additional, indirect mechanism of antioxidant defense, which complements their direct radical scavenging activity.[29] This dual action is a significant advantage for cellular protection against oxidative stress.
Conclusion
This compound, based on the activity of its close structural analogs, is likely a potent natural antioxidant. The available data on carnosic acid, carnosol, and methyl carnosate suggest an efficacy that is comparable to, and in some cases potentially superior to, other well-established natural antioxidants like astaxanthin, resveratrol, and quercetin. The ability of carnosol derivatives to activate the Nrf2 signaling pathway further enhances their cytoprotective effects.
However, it is crucial to note that direct comparative studies with standardized assays are necessary to definitively determine the antioxidant efficacy of this compound. Future research should focus on generating quantitative data (IC50 and ORAC values) for this specific compound to allow for a more precise comparison with other natural antioxidants. This will be invaluable for its potential application in the development of new therapeutic agents and nutraceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of antioxidant efficacy of a deflavored and decolorized rosemary extract: effect of carnosol content on the oxidative stability of paprika colored beef patties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosol | C20H26O4 | CID 442009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. mdpi.com [mdpi.com]
- 17. One moment, please... [marinebiology.pt]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 23. zen-bio.com [zen-bio.com]
- 24. mdpi.com [mdpi.com]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
- 26. agilent.com [agilent.com]
- 27. cellbiolabs.com [cellbiolabs.com]
- 28. activeconceptsllc.com [activeconceptsllc.com]
- 29. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Activation of Nrf2-antioxidant signaling attenuates NFkappaB-inflammatory response and elicits apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of HPLC Methods for 11,12-Di-O-methylcarnosol Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a comparative overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 11,12-Di-O-methylcarnosol, a derivative of the naturally occurring antioxidant carnosol (B190744). The information presented is based on established analytical methodologies for carnosol and its related compounds.[1][2][3]
Comparison of Analytical Methods
While several analytical techniques can be employed for the quantification of phenolic compounds like this compound, HPLC with UV-Vis or Photodiode Array (PDA) detection remains a widely accessible and reliable choice.[1][4] More advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and selectivity but may not be necessary for all applications.[1][2] Capillary Electrophoresis (CE) presents another alternative, though it is less commonly used for routine quantification of these specific compounds.[2][3]
| Parameter | HPLC-UV/PDA | LC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on electrophoretic mobility. |
| Selectivity | Good, can be enhanced with optimized chromatography. | Excellent, highly specific identification. | Good, depends on buffer and voltage. |
| Sensitivity | Moderate (µg/mL range).[5] | High (ng/mL to pg/mL range). | Moderate to High. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. | Moderate initial and operational cost. |
| Robustness | High, well-established technology. | Moderate, requires specialized maintenance. | Moderate, sensitive to buffer composition. |
| Typical Use | Routine quality control, quantification in extracts and formulations. | Metabolite identification, trace analysis, complex mixtures. | Analysis of charged molecules, chiral separations. |
Experimental Protocol: HPLC Method Validation
The following protocol outlines the key steps for the validation of an HPLC method for the quantification of this compound, based on methodologies reported for carnosol and carnosic acid.[5][6][7]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small percentage of an acidifier like formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape.[3][7]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection Wavelength: Based on the UV spectrum of the analyte, a wavelength around 230 nm or 280 nm is likely appropriate.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.
2. Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a blank sample, a placebo, and the sample spiked with this compound.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[6][7]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of the analyte spiked into a placebo matrix. Recoveries are typically expected to be within 98-102%.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) should typically be less than 2%.[6]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[5][7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Summary of Expected Validation Data for a Carnosol Derivative HPLC Method
The following table summarizes the expected performance characteristics based on published data for similar compounds.[5][6][7][8]
| Validation Parameter | Acceptance Criteria | Expected Performance (based on literature) |
| Linearity (r²) | ≥ 0.999 | 0.9990 - 0.9999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 94.5 - 105.8%[6] |
| Precision (RSD) | ≤ 2.0% | 1.42 - 4.35%[6] |
| LOD | Signal-to-Noise Ratio ~3:1 | 0.22 - 1.73 µg/mL[5][8] |
| LOQ | Signal-to-Noise Ratio ~10:1 | 0.66 - 5.23 µg/mL[5][8] |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.990 |
Stability of this compound
The stability of carnosol and its derivatives is a critical consideration during analysis and storage. Carnosic acid, a related compound, is known to be more stable in certain matrices like lard oil compared to carnosol.[9] The methylation of the hydroxyl groups in this compound may influence its stability profile. It is recommended to conduct stability studies of stock solutions and samples under various conditions (e.g., room temperature, refrigerated, frozen) to ensure the integrity of the results.[10]
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Validated Method for the Determination of Carnosic Acid and Carnosol in the Fresh Foliage of Salvia rosmarinus and Salvia officinalis from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Analysis of 11,12-Di-O-methylcarnosol and Related Abietane Diterpenes in Cancer Cell Lines
A Predictive Comparison Guide for Researchers
Disclaimer: Direct experimental data on the bioactivity of 11,12-Di-O-methylcarnosol is limited in publicly available literature. This guide provides a comparative analysis based on the well-documented activities of its close structural analogues, carnosic acid and carnosol (B190744), as well as the derivative 11,12-diacetyl-carnosol. The data presented here serves as a predictive framework for the potential bioactivity of this compound.
Introduction
Abietane (B96969) diterpenes, a class of natural products found in plants such as Rosemary (Rosmarinus officinalis) and Sage (Salvia officinalis), have garnered significant interest in drug discovery for their diverse pharmacological properties, including potent anticancer and antioxidant effects. Carnosic acid and its derivative carnosol are among the most studied compounds in this family. This guide focuses on cross-validating the potential activity of a methylated derivative, this compound, by comparing the cytotoxic and mechanistic data of its close relatives across various cell lines. Understanding these structure-activity relationships is crucial for the development of novel therapeutic agents.
Comparative Cytotoxicity
The following table summarizes the cytotoxic activities (IC50 values) of carnosic acid and carnosol in a range of human cancer cell lines. This data provides a baseline for predicting the potential efficacy of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Carnosic Acid | Caco-2 | Colon Adenocarcinoma | 23 | [1] |
| Carnosic Acid | B16F10 | Melanoma | Not specified, but inhibits migration at 2.5–10 µM | |
| Carnosic Acid | AGS | Gastric Adenocarcinoma | ~20 (at 48h) | [2][3][4][5] |
| Carnosic Acid | MKN-45 | Gastric Adenocarcinoma | ~25 (at 48h) | [2][3][4][5] |
| Carnosic Acid | A-549 | Non-small cell lung cancer | Selective cytotoxicity reported | [6] |
| Carnosol | Caco-2 | Colon Adenocarcinoma | 23 | [1] |
Mechanisms of Action: A Comparative Overview
The anticancer effects of carnosic acid and its derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cell survival and proliferation.
Apoptosis Induction
Carnosic acid has been shown to induce apoptosis in various cancer cell lines. This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins. For instance, in gastric cancer cells, carnosic acid treatment leads to increased cleavage of PARP and downregulation of the anti-apoptotic protein survivin[2][3][4][5]. Similarly, 11,12-diacetyl-carnosol, a related derivative, protects neuronal cells from apoptosis by regulating the Bax/Bcl-2 ratio and inhibiting caspase-3 expression[7][8][9].
Cell Cycle Arrest
Carnosic acid and carnosol have been observed to interfere with the cell cycle progression in cancer cells. In Caco-2 colon cancer cells, both compounds induce a G2/M phase arrest[1]. Carnosol was found to increase cyclin B1 protein levels, while carnosic acid led to a reduction in cyclin A levels. In other studies, carnosic acid has been reported to cause a G1 phase arrest in breast cancer cells[2].
Modulation of Signaling Pathways
The bioactivity of these abietane diterpenes is underpinned by their interaction with critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Carnosic acid has been demonstrated to inhibit this pathway in lung and gastric cancer cells. Treatment with carnosic acid leads to a dose-dependent suppression of the phosphorylation of PI3K, Akt, and mTOR, thereby inhibiting downstream signaling and promoting apoptosis[2][3][4][5][6][7].
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including HO-1. Studies on 11,12-diacetyl-carnosol have shown that it protects SH-SY5Y neuroblastoma cells from oxidative stress-induced damage by promoting the nuclear translocation of Nrf2 and subsequent upregulation of HO-1 expression[8][9]. This suggests that methylated carnosol derivatives may also possess potent antioxidant and cytoprotective activities through this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of these compounds.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][10][11][12]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the test compound as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.[13] Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired duration, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate for at least 2 hours at -20°C.[14][15][16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Nrf2) overnight at 4°C with gentle shaking.[17][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
While direct experimental validation is pending, the available data on carnosic acid, carnosol, and 11,12-diacetyl-carnosol strongly suggest that this compound is a promising candidate for further investigation as an anticancer and cytoprotective agent. Based on the activities of its analogues, it is plausible that this compound will exhibit cytotoxic effects against various cancer cell lines, likely through the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as PI3K/Akt/mTOR and Nrf2/HO-1. The methylation at the 11 and 12 positions may influence its lipophilicity and metabolic stability, potentially altering its potency and pharmacokinetic profile. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to design and conduct studies to elucidate the specific biological activities of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Synthetic vs. Natural 11,12-Di-O-methylcarnosol: A Guide for Researchers
Introduction:
11,12-Di-O-methylcarnosol, a derivative of the naturally occurring diterpene carnosol (B190744), is a compound of significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Found in plants of the Lamiaceae family, such as Rosemary (Salvia rosmarinus) and Sage (Salvia officinalis), its analogues have demonstrated potent biological activity. This guide provides a comparative overview of synthetically derived versus naturally extracted this compound, offering insights into their respective physicochemical properties, purity, yield, biological activity, and safety profiles. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research and development endeavors.
While direct comparative studies on synthetic versus natural this compound are not extensively available, this guide extrapolates data from closely related compounds, such as carnosol and carnosic acid, to provide a comprehensive and objective comparison based on established scientific principles of natural product chemistry and chemical synthesis.
Data Presentation: A Comparative Overview
The following tables summarize the key comparative aspects between synthetic and natural this compound, with data inferred from studies on parent compounds like carnosol and general principles of their respective production methods.
Table 1: Physicochemical Properties
| Property | Synthetic this compound | Natural this compound | Data Source/Justification |
| Molecular Formula | C₂₂H₃₀O₄ | C₂₂H₃₀O₄ | Identical chemical structure |
| Molecular Weight | 358.47 g/mol | 358.47 g/mol | Identical chemical structure |
| Appearance | Typically a high-purity crystalline solid | May vary from crystalline solid to a semi-solid extract depending on purity | Inferred from properties of pure chemicals vs. natural extracts |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, acetone) | Similar solubility profile, but may be affected by co-extracted compounds | Based on the diterpene skeleton of carnosol[1] |
| Stability | High stability due to defined purity | Stability can be influenced by the presence of other natural compounds; some extracts are very stable[2] | Purity and absence of catalytic impurities in synthetic products generally confer higher stability. |
Table 2: Production and Purity
| Aspect | Synthetic Production | Natural Extraction | Key Considerations |
| Purity | High purity achievable (>98%)[3] | Purity is variable and depends heavily on the extraction and purification methods employed | Synthetic methods allow for precise control over the final product's purity.[4] |
| Key Impurities | Reagents, catalysts, and by-products from the synthetic route | Other structurally related diterpenes (e.g., carnosol, rosmanol), flavonoids, and lipids from the plant matrix[5] | The impurity profile is fundamentally different and critical for toxicological assessment. |
| Consistency | High batch-to-batch consistency[4] | Subject to natural variation (plant genetics, growing conditions, harvest time)[4] | Synthetic production offers superior control over product consistency. |
| Yield & Scalability | Potentially high yield and highly scalable | Yield is dependent on the biomass source and extraction efficiency; may be limited by natural resource availability[6] | Synthesis is generally more scalable for large-scale production.[6] |
Table 3: Biological Activity and Safety
| Parameter | Synthetic this compound | Natural this compound | Scientific Rationale |
| Biological Activity | The activity is solely attributable to the specific molecule. | Potential for synergistic or antagonistic effects due to the presence of other bioactive compounds.[6] | The "entourage effect" of co-extracted natural compounds can modulate biological activity. |
| Bioavailability | Predictable, based on the pure compound's properties. | May be enhanced or hindered by other compounds in the extract.[6][7][8] | The complex matrix of natural extracts can influence absorption and metabolism.[9][10] |
| Safety Profile | Toxicity is related to the molecule itself and any synthetic impurities. | Safety profile depends on the entire extract composition; natural does not inherently mean safer.[11] | Both forms require rigorous safety and toxicological testing. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the extraction of related diterpenes from natural sources and a conceptual outline for a synthetic approach.
Protocol 1: Supercritical CO₂ Extraction of Diterpenes from Salvia rosmarinus
This method is effective for obtaining extracts rich in carnosic acid and carnosol, which are precursors for this compound.
-
Preparation of Plant Material: Dried leaves of Salvia rosmarinus are ground to a fine powder to increase the surface area for extraction.
-
Supercritical Fluid Extraction (SFE):
-
The powdered plant material is packed into an extraction vessel.
-
Supercritical CO₂ is pumped through the vessel at a controlled temperature (e.g., 40-60°C) and pressure (e.g., 20-30 MPa).[12]
-
The CO₂ acts as a solvent, extracting the lipophilic compounds, including diterpenes.
-
The extract-laden CO₂ is then passed into a separator, where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
-
Fractionation and Purification:
-
The crude extract can be further purified using techniques like column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to isolate specific diterpenes.[3]
-
-
Methylation (Hypothetical):
-
The isolated carnosol would then undergo a chemical methylation step to produce this compound. This would typically involve reacting carnosol with a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a base.
-
Protocol 2: Conceptual Synthetic Route for this compound
A plausible synthetic approach could involve the semi-synthesis from a more abundant natural precursor like carnosic acid.
-
Isolation of Precursor: Carnosic acid is isolated and purified from a rosemary extract as described in the protocol above.
-
Oxidation to Carnosol: Carnosic acid can be oxidized to carnosol. This process can occur naturally post-harvest or can be induced chemically.[12]
-
Selective Methylation:
-
The purified carnosol is dissolved in a suitable aprotic solvent (e.g., acetone, DMF).
-
A base (e.g., K₂CO₃) is added to deprotonate the phenolic hydroxyl groups.
-
A methylating agent (e.g., dimethyl sulfate) is added dropwise at a controlled temperature. The stoichiometry of the methylating agent would be controlled to favor di-methylation.
-
-
Work-up and Purification:
-
The reaction is quenched, and the product is extracted into an organic solvent.
-
The crude product is purified by column chromatography and/or recrystallization to yield high-purity this compound.
-
-
Characterization: The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm its structure and purity.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Carnosol Derivatives
Many diterpenes from rosemary exert their antioxidant effects by modulating the Nrf2/HO-1 signaling pathway. This pathway is crucial for cellular defense against oxidative stress.
Caption: Nrf2/HO-1 signaling pathway modulated by carnosol derivatives.
Experimental Workflow Comparison
This diagram illustrates the contrasting workflows for obtaining this compound via natural extraction versus chemical synthesis.
Caption: Comparative workflow for natural vs. synthetic production.
The choice between synthetic and natural this compound depends critically on the specific application. Synthetic routes offer high purity, consistency, and scalability, which are paramount for pharmaceutical development and rigorous pharmacological studies.[4][6] Conversely, natural extracts, while more complex and variable, may offer unique biological activities due to synergistic effects of co-occurring compounds, making them interesting for applications in nutrition and certain therapeutic areas.[6] Researchers must weigh the trade-offs between the precise control offered by synthesis and the complex, potentially synergistic nature of botanical extracts. In either case, comprehensive analytical characterization and biological validation are essential to ensure the quality, safety, and efficacy of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What’s the risk? Synthetic vs natural chemical ingredients [cris.msu.edu]
- 5. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioaccessibility and Bioavailability of Diet Polyphenols and Their Modulation of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dietary Polyphenols: Review on Chemistry/Sources, Bioavailability/Metabolism, Antioxidant Effects, and Their Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NATURAL VS SYNTHETIC INGREDIENTS: An approach that is too binary? - Sozio [jesozio.com]
- 12. Cytoprotective Activity of Natural and Synthetic Antioxidants [ouci.dntb.gov.ua]
A Head-to-Head Comparison of 11,12-Di-O-methylcarnosol and Vitamin E: Antioxidant and Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 11,12-Di-O-methylcarnosol, a derivative of a potent antioxidant from rosemary, and vitamin E, a well-established lipophilic antioxidant. This comparison focuses on their antioxidant capacities and neuroprotective effects, supported by available experimental data and mechanistic insights.
Introduction
Oxidative stress is a key pathological factor in a myriad of chronic diseases, including neurodegenerative disorders. The scientific community is in a continuous search for potent antioxidant compounds that can mitigate the damaging effects of reactive oxygen species (ROS). In this context, both natural compounds and established vitamins are of great interest. This guide provides a detailed comparative analysis of this compound, a semi-synthetic derivative of carnosol (B190744), and vitamin E (specifically α-tocopherol), a vital nutrient with well-documented antioxidant functions.
While direct head-to-head experimental data for this compound against vitamin E is limited in publicly available literature, this guide synthesizes findings from studies on closely related carnosol derivatives and vitamin E to provide a comparative overview of their potential efficacies and mechanisms of action.
Antioxidant Activity: A Comparative Overview
The antioxidant activity of a compound is its ability to neutralize free radicals. This is often quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is typically expressed as the EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower EC50 value indicates a higher antioxidant activity.
Table 1: Comparison of Antioxidant Activity
| Compound | Antioxidant Assay | EC50 Value | Reference |
| 12-O-methyl carnosol | DPPH Radical Scavenging | Comparable to α-tocopherol* | [1] |
| α-Tocopherol (Vitamin E) | DPPH Radical Scavenging | Varies by study (typically in the µM range) | [2] |
| Carnosol | DPPH Radical Scavenging | Lower EC50 than carnosic acid in some studies | [2] |
| Carnosic Acid | DPPH Radical Scavenging | Higher antioxidant activity than carnosol in some studies | [2] |
*Note: A study on 12-O-methyl carnosol reported its 1,1-diphenyl-2-picrylhydrazyl (B32988) radical scavenging activity to be comparable to that of α-tocopherol, however, specific EC50 values were not provided for a direct quantitative comparison[1].
Neuroprotective Effects: A Mechanistic Comparison
Both carnosol derivatives and vitamin E have demonstrated neuroprotective effects in various in vitro models, particularly in neuronal cell lines like SH-SY5Y, which are often used to model neurodegenerative diseases. A common experimental setup involves inducing oxidative stress with agents like hydrogen peroxide (H₂O₂).
A key signaling pathway implicated in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) .
This compound and Related Derivatives
A study on 11,12-diacetyl-carnosol , a closely related derivative, revealed its potent neuroprotective effects against H₂O₂-induced damage in SH-SY5Y cells. The study demonstrated that this protection is mediated through the activation of the Nrf2/HO-1 pathway[3]. Pretreatment with 11,12-diacetyl-carnosol led to the nuclear translocation of Nrf2 and subsequent upregulation of HO-1 expression, thereby mitigating oxidative stress and cell death[3].
Vitamin E
Vitamin E is also known to exert its neuroprotective effects through multiple mechanisms, including the modulation of the Nrf2 pathway. Studies have shown that vitamin E can up-regulate the expression of Nrf2 and its downstream antioxidant genes, NQO1 and HO-1, providing protection against oxidative damage in various cell types, including neuronal cells[4]. In SH-SY5Y cells, different forms of vitamin E have shown protection against H₂O₂-induced cell death[5].
Table 2: Comparison of Neuroprotective Effects and Mechanisms
| Feature | This compound (based on derivatives) | Vitamin E |
| Cell Line Model | SH-SY5Y (Human Neuroblastoma) | SH-SY5Y (Human Neuroblastoma) |
| Stress Inducer | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) |
| Observed Effects | Reduced cell viability loss, decreased apoptosis, attenuated mitochondrial dysfunction.[3] | Reduced cell death, protection against oxidative damage.[5] |
| Key Signaling Pathway | Activation of Nrf2/HO-1 pathway.[3] | Activation of Nrf2/HO-1 pathway.[4] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound and vitamin E) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared with 1 mL of methanol and 1 mL of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
EC50 Determination: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation.
Protocol:
-
Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working Solution: Dilute the ABTS radical solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant in the same solvent used for dilution.
-
Reaction: Add a small volume (e.g., 10 µL) of each sample concentration to a larger volume (e.g., 1 mL) of the ABTS working solution.
-
Incubation: Incubate the mixtures at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated similarly to the DPPH assay.
-
EC50 Determination: The EC50 value is determined from the concentration-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for in vitro antioxidant assays.
Caption: Simplified Nrf2/HO-1 signaling pathway.
Conclusion
Based on the available evidence from studies on closely related carnosol derivatives, This compound emerges as a promising antioxidant with neuroprotective potential that is likely comparable to that of vitamin E . Both compounds appear to exert their protective effects, at least in part, through the activation of the critical Nrf2/HO-1 antioxidant pathway.
However, a definitive quantitative comparison of their antioxidant potency requires direct head-to-head studies employing standardized assays. Future research should focus on conducting such comparative experiments to elucidate the relative efficacy of this compound and its potential as a novel therapeutic agent for conditions associated with oxidative stress, particularly neurodegenerative diseases. For drug development professionals, the similar mechanistic pathways suggest that both compounds could be valuable tools in the fight against oxidative damage, with the synthetic accessibility and potential for modification of carnosol derivatives offering an exciting avenue for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of rosemary extracts and several synthetic and natural food antioxidants. Relevance of carnosic acid/carnosol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing Synergistic Effects of Carnosol and Its Derivatives with Other Compounds: A Comparative Guide
Absence of data on 11,12-Di-O-methylcarnosol necessitates a focused review of its parent compound, carnosol (B190744), and the closely related carnosic acid to provide insights into potential synergistic interactions. This guide synthesizes available preclinical data on the synergistic effects of these compounds with conventional therapeutic agents, offering a comparative analysis for researchers, scientists, and drug development professionals.
While no studies specifically detailing the synergistic effects of this compound have been identified in publicly available literature, the extensive research on carnosol and carnosic acid provides a valuable proxy for understanding potential combination therapies. These natural diterpenes, primarily found in rosemary and sage, have demonstrated the ability to enhance the efficacy of anticancer agents and anti-inflammatory drugs, suggesting promising avenues for future research into their derivatives.
Synergistic Effects with Anticancer Agents
Carnosol and carnosic acid have been shown to act synergistically with several conventional chemotherapeutic drugs, potentially increasing their therapeutic window by enhancing anticancer activity and mitigating toxicity.
Key Findings:
-
Enhanced Efficacy of Doxorubicin (B1662922) and Cisplatin: Preclinical studies indicate that carnosol can enhance the cancer-killing effects of doxorubicin and cisplatin.[1] This synergy may allow for lower effective doses of these potent chemotherapeutics, thereby reducing their well-known toxic side effects.
-
Increased Cisplatin Efficacy in Lung Cancer: Carnosic acid has been demonstrated to improve the anti-lung cancer effects of cisplatin. The proposed mechanism involves the inhibition of myeloid-derived suppressor cells (MDSCs), which are known to dampen the anti-tumor immune response.
-
Delayed DNA Fragmentation with Chemotherapy: In leukemia cell lines, co-treatment with carnosol and chemotherapeutic agents such as AraC, methotrexate, or vincristine (B1662923) led to a delay in drug-induced DNA fragmentation.[2]
-
Mitigation of Doxorubicin-Induced Cardiotoxicity: Carnosic acid has shown a protective effect against the heart damage commonly associated with doxorubicin treatment, suggesting its potential as an adjuvant therapy to lessen the adverse effects of chemotherapy.[3][4][5]
Quantitative Data on Synergistic Anticancer Effects
| Compound | Combination Agent | Cancer Model | Observed Synergistic Effect | Reference |
| Carnosol | Doxorubicin, Cisplatin | Various Cancer Cell Lines | Enhanced efficacy of chemotherapeutic agents.[1] | [1] |
| Carnosol | AraC, Methotrexate, Vincristine | Leukemia Cell Lines | Delayed chemotherapy-induced DNA fragmentation.[2] | [2] |
| Carnosic Acid | Cisplatin | Lung Cancer | Enhanced anti-growth and pro-apoptotic effects. |
Synergistic Effects in Inflammatory Conditions
The synergistic potential of carnosol and its derivatives extends to the management of inflammatory diseases, where they have been observed to work in concert with other compounds to reduce inflammation.
Key Findings:
-
Potent Anti-inflammatory Action with Rosmanol: Carnosol, when combined with rosmanol, exhibited a more potent anti-inflammatory effect than either compound alone in a mouse model of rheumatoid arthritis.[6] This synergy is attributed to the inhibition of the TLR4/NF-κB/MAPK signaling pathway.[6][7]
-
Suppression of Inflammatory Markers with Methotrexate: The combination of carnosic acid and methotrexate, a common drug for autoimmune diseases, effectively suppressed inflammatory markers and oxidative stress in an experimental model of arthritis.[8][9]
Quantitative Data on Synergistic Anti-inflammatory Effects
| Compound | Combination Agent | Disease Model | Observed Synergistic Effect | Signaling Pathway | Reference |
| Carnosol | Rosmanol | Rheumatoid Arthritis (mouse model) | Significantly enhanced anti-inflammatory effects compared to single compounds.[6] | Inhibition of TLR4/NF-κB/MAPK pathway.[6][7] | [6][7] |
| Carnosic Acid | Methotrexate | Experimental Arthritis | Effective suppression of inflammatory markers and oxidative stress.[8][9] | Not specified | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of common experimental protocols used to assess synergy.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of carnosol/carnosic acid, the combination agent, and the combination of both for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). Synergy is often determined using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., TLR4, NF-κB, p-p38, Bax, Bcl-2) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The synergistic effects of carnosol and its derivatives are often mediated through the modulation of key cellular signaling pathways.
Caption: Signaling pathways in synergistic effects of carnosol.
Caption: General experimental workflow for assessing synergy.
References
- 1. scienmag.com [scienmag.com]
- 2. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosic acid mitigates doxorubicin-induced cardiac toxicity: Evidence from animal and cell model investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosic acid mitigates doxorubicin-induced cardiac toxicity: Evidence from animal and cell model investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosic acid mitigates doxorubicin-induced cardiac toxicity: Evidence from animal and cell model investigations [ijbms.mums.ac.ir]
- 6. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination Therapy of Carnosic Acid and Methotrexate Effectively Suppressed the Inflammatory Markers and Oxidative Stress in Experimental Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Carnosol and Its Methylated Derivatives in Salvia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the occurrence and quantification of carnosol (B190744) and its methylated derivatives, including the less-studied 11,12-Di-O-methylcarnosol, in various species of the Salvia genus. While quantitative data for this compound is limited in current literature, this document summarizes the existing knowledge on related and more abundant diterpenes, outlines the methodologies for their analysis, and explores a relevant biological signaling pathway.
Introduction to Carnosol and its Derivatives in Salvia
The Salvia genus, a member of the Lamiaceae family, is a rich source of bioactive diterpenoids, with carnosic acid and its oxidative derivative, carnosol, being among the most prominent. These compounds are recognized for their potent antioxidant, anti-inflammatory, and neuroprotective properties. Methylated forms of these diterpenes, such as 12-O-methylcarnosic acid and 12-O-methyl carnosol, have also been identified in several Salvia species. The target of this guide, this compound, has been isolated from Salvia rosmarinus (rosemary)[1]. However, comparative quantitative studies across different Salvia species are not yet available. This guide will focus on the available data for key carnosol-related compounds.
Quantitative Data on Carnosol and Related Diterpenes in Salvia Species
The following table summarizes the quantitative findings for carnosic acid, carnosol, and 12-O-methylcarnosic acid in several Salvia species, as reported in the literature. It is important to note that the concentrations of these compounds can vary significantly based on factors such as geographical origin, climatic conditions, and the extraction method used[2][3].
| Salvia Species | Compound | Concentration (mg/g dry weight unless otherwise specified) | Reference |
| Salvia officinalis (Common Sage) | Carnosic Acid | 3.278 - 7.033 | [2][4] |
| Carnosol | 0.4 - 5.947 | [2][4] | |
| 12-O-methyl carnosol | Isolated, not quantified | [5][6] | |
| Salvia rosmarinus (Rosemary) | Carnosic Acid | ~3.1 | [7] |
| Carnosol | ~2.3 | [7] | |
| This compound | Isolated, not quantified | [1] | |
| Salvia fruticosa (Greek Sage) | Carnosic Acid | Major component | [8][9] |
| Carnosol | Major component | [8][9] | |
| 12-O-methylcarnosic acid | Present | [8][9] | |
| Salvia pomifera | 12-O-methylcarnosic acid | Main terpene phenolic constituent | [8][9][10] |
| Carnosic Acid | Absent | [8][9] | |
| Carnosol | Absent | [8][9] |
Experimental Protocols
The following sections detail the typical methodologies employed for the extraction and quantification of carnosol and its derivatives from Salvia species.
Extraction of Diterpenes from Salvia Species
A common method for extracting diterpenes from dried plant material involves solvent extraction.
Materials:
-
Dried and powdered leaves of Salvia species
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh a precise amount of the dried, powdered plant material (e.g., 1 gram).
-
Add a specific volume of methanol (e.g., 20 mL) to the plant material.
-
Sonicate the mixture in an ultrasonic bath for a defined period (e.g., 30 minutes) to enhance extraction efficiency.
-
Centrifuge the mixture to separate the solid plant material from the solvent.
-
Collect the supernatant (the methanol extract).
-
Repeat the extraction process with the remaining plant material to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Redissolve the crude extract in a known volume of methanol for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the analytical instrument.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector is a widely used technique for the separation and quantification of diterpenes.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
C18 reversed-phase column
-
Diode-Array Detector (DAD) or Mass Spectrometer (MS)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Program: A linear gradient from a lower to a higher percentage of solvent B over a set time (e.g., 5% to 95% B in 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD at specific wavelengths for carnosol and its derivatives (e.g., 230 nm and 280 nm) or MS in full scan mode.
Quantification:
-
Prepare standard solutions of known concentrations of purified carnosol, carnosic acid, and other available derivatives.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Inject the prepared plant extracts and determine the peak areas of the target compounds.
-
Calculate the concentration of each compound in the extracts using the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
The neuroprotective effects of a closely related compound, 11,12-diacetyl-carnosol, have been shown to be mediated through the Nrf2/HO-1 pathway[11]. This pathway is a key regulator of the cellular antioxidant response. The following diagram illustrates this proposed mechanism.
Caption: Proposed Nrf2/HO-1 signaling pathway for the neuroprotective effects of carnosol derivatives.
Experimental Workflow
The following diagram outlines the general workflow for a comparative study of diterpenes in Salvia species.
Caption: General experimental workflow for the comparative analysis of diterpenes in Salvia species.
Conclusion
While the specific compound this compound has been identified in Salvia rosmarinus, there is a clear need for further research to quantify its presence across a wider range of Salvia species and to fully elucidate its biological activities. The methodologies and comparative data for related, more abundant diterpenes such as carnosic acid and carnosol, as presented in this guide, provide a solid foundation for future investigations into the phytochemical diversity of the Salvia genus. The exploration of the neuroprotective signaling pathways of these compounds continues to be a promising area for drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Method for the Determination of Carnosic Acid and Carnosol in the Fresh Foliage of Salvia rosmarinus and Salvia officinalis from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of chemical components from sage (Salvia officinalis L.) and thyme (Thymus vulgaris L.) measured by the oil stability index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Phenolic Compounds and Antiproliferative Effects of Salvia pomifera and Salvia fruticosa Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Characterization of Phenolic Compounds and Antiproliferative Effects of Salvia pomifera and Salvia fruticosa Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Inflammatory Potential of 11,12-Di-O-methylcarnosol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of carnosol (B190744) and its derivative, 11,12-diacetyl-carnosol (DACA), to extrapolate the potential efficacy of 11,12-Di-O-methylcarnosol. Due to the limited direct in vivo data on this compound, this document leverages findings from closely related compounds to offer insights into its prospective anti-inflammatory profile and mechanisms of action.
Comparative Analysis of Carnosol and 11,12-Diacetyl-carnosol (DACA)
The following tables summarize the in vivo anti-inflammatory effects of carnosol and DACA, providing a benchmark for predicting the activity of this compound.
Table 1: In Vivo Anti-Inflammatory Effects of Carnosol
| Animal Model | Dosage | Key Findings | Comparison | Reference |
| Lipopolysaccharide (LPS)-induced acute inflammation in Swiss albino mice | Intraperitoneal injection | Significantly reduced serum levels of interferon-gamma, interleukin-4, interleukin-6, and interleukin-12. | Combination with methylprednisolone (B1676475) showed additive anti-inflammatory effects. | [1] |
| Carrageenan-induced hyperalgesia in mice | 30 and 100 μ g/paw | Displayed significant anti-nociceptive effects 4 hours after carrageenan injection. | Dose-dependent effect observed. | [2] |
| Formalin-induced pain in mice | 100 μ g/paw | Significantly inhibited the pain response in the late phase of the formalin test. | - | [2] |
| Type II collagen-induced arthritis in DBA/1 mice | 40 mg/kg/d | Alleviated symptoms of rheumatoid arthritis, including swelling and redness, and decreased serum levels of pro-inflammatory cytokines (IL-6, MCP-1, TNF-α). | Synergistic effect observed when combined with rosmanol. | [3] |
Table 2: In Vivo Anti-Inflammatory Effects of 11,12-Diacetyl-carnosol (DACA)
| Animal Model | Dosage | Key Findings | Comparison | Reference |
| Chronic Unpredictable Mild Stress (CUMS) induced depression model in mice | Not specified | Significantly reduced elevated serum levels of IL-6 and TNF-α. Reversed microglial activation and upregulation of HMGB1, NF-κB p65, NLRP3, and IL-1β in the hippocampus. | Effects were comparable to the HMGB1 inhibitor, glycyrrhizin (B1671929) (GZA). | [4][5] |
Postulated Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of carnosol and its derivatives are attributed to their modulation of key signaling pathways.
Caption: Postulated inhibitory mechanism of carnosol derivatives on inflammatory pathways.
The diagram illustrates that inflammatory stimuli like LPS activate signaling molecules such as TLR4 and HMGB1, leading to the activation of downstream pathways including NF-κB and MAPK. This culminates in the production of pro-inflammatory mediators. Carnosol and its derivatives are shown to inhibit key components of these pathways, thereby reducing the inflammatory response.
Experimental Protocols
Detailed methodologies for key in vivo anti-inflammatory assays are provided below.
Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses acute inflammation.[6][7]
Caption: Workflow for the carrageenan-induced paw edema model.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for a week before the experiment.
-
Grouping: Animals are divided into control, standard drug (e.g., indomethacin), and test groups (different doses of this compound).
-
Procedure:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound or vehicle is administered, usually intraperitoneally or orally.
-
After a specific time (e.g., 30-60 minutes), 0.1 ml of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[8][9]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][9]
-
-
Evaluation: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to evaluate systemic inflammation.[1]
-
Animals: Swiss albino mice are commonly used.
-
Grouping: Animals are divided into control, LPS-treated, standard drug (e.g., methylprednisolone), and test groups.
-
Procedure:
-
The test compound or standard drug is administered to the respective groups.
-
After a designated period, inflammation is induced by an intraperitoneal injection of LPS.
-
Blood samples are collected after a few hours to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.
-
-
Evaluation: The reduction in cytokine levels in the treated groups is compared to the LPS-only group.
Conclusion
The available in vivo data on carnosol and 11,12-diacetyl-carnosol strongly suggest that this compound is a promising candidate for an anti-inflammatory agent. The primary mechanism of action is likely the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators. Further in vivo studies using established models like carrageenan-induced paw edema and LPS-induced inflammation are warranted to definitively validate the anti-inflammatory efficacy and therapeutic potential of this compound. Comparative studies against standard non-steroidal anti-inflammatory drugs (NSAIDs) would be crucial in determining its relative potency and clinical relevance.
References
- 1. Immunotherapeutic potentials of carnosol against lipopolysaccharides-induced acute inflammatory reactions in White Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway | MDPI [mdpi.com]
- 4. 11,12‐Diacetyl‐Carnosol Ameliorates Depression‐Like Behaviors and Memory Dysfunction in CUMS Mouse Model via Inhibiting HMGB1‐Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11,12-Diacetyl-Carnosol Ameliorates Depression-Like Behaviors and Memory Dysfunction in CUMS Mouse Model via Inhibiting HMGB1-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methylated Carnosol Derivatives: A Comparative Analysis of Bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of methylated carnosol (B190744) derivatives against their non-methylated counterparts. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview of the current research landscape.
Comparative Bioactivity of Carnosol and its Derivatives
The bioactivity of carnosol, a naturally occurring diterpene found in rosemary and sage, can be significantly altered by methylation.[1][2] This comparative analysis focuses on the anticancer, antioxidant, and muscle-related bioactivities of various carnosol derivatives.
| Compound | Bioactivity | Cell Line/Model | IC50 / Effect | Reference |
| Anticancer Activity | ||||
| Carnosol | Cytotoxic activity | MCF-7 (Breast Cancer) | 82 µM | [1] |
| Carnosic Acid | Cytotoxic activity | MCF-7 (Breast Cancer) | 96 µM | [1] |
| Carnosic Acid Derivative 8 (butyl ester at C-20, carbonyl at C-7) | Antiproliferative activity | HCT116 (Colorectal Cancer) | Not specified, but noted as one of the best results | [3][4] |
| Carnosic Acid Derivative 17 (2-methylpropyl carbamate (B1207046) at C-20) | Antiproliferative activity | SW480 (Colorectal Cancer) | 6.3 µM | [3][4] |
| Carnosic Acid | Antiproliferative activity | HCT116 (Colorectal Cancer) | 42 µM | [4] |
| Various Abietane Analogues (including Carnosol analogues) | Decreased cell proliferation and enhanced cell death | SUM149, MDA-MB231, T47D, MCF07 (Breast Cancer) | 1.3 - 18.7 µM | [5][6] |
| Antioxidant Activity | ||||
| Methyl Carnosate | Protection of triglyceride emulsions | In vitro model | More active than carnosic acid | [7] |
| Carnosol | Antioxidant activity (lipid peroxidation reduction) | Post-mortem mouse skeletal muscle | Similar to rosmanol (B1679572) and isorosmanol | [8] |
| Rosmanol | Antioxidant activity (lipid peroxidation reduction) | Post-mortem mouse skeletal muscle | Similar to carnosol and isorosmanol | [8] |
| Isorosmanol | Antioxidant activity (lipid peroxidation reduction) | Post-mortem mouse skeletal muscle | Similar to carnosol and rosmanol | [8] |
| Dimethylcarnosol | Antioxidant activity | Not specified | Lacked antioxidant effects | [8][9] |
| Dimethylisorosmanol | Antioxidant activity | Not specified | Lacked antioxidant effects | [8][9] |
| Muscle-Related Activity | ||||
| Carnosol | Promoted myotube hypertrophy and suppressed MuRF1 | Human skeletal muscle cells | Effective | [8][9] |
| Isorosmanol | Promoted myotube hypertrophy and suppressed MuRF1 | Human skeletal muscle cells | Effective | [8][9] |
| Rosmanol | Myotube hypertrophy | Human skeletal muscle cells | Not effective | [8][9] |
| Dimethylcarnosol | Myotube hypertrophy | Human skeletal muscle cells | Lacked hypertrophic effects | [8][9] |
| Dimethylisorosmanol | Myotube hypertrophy | Human skeletal muscle cells | Lacked hypertrophic effects | [8][9] |
| Carnosol Analogue 10 | Attenuated myotube atrophy | C26 tumor-conditioned models | 67.08% reversal | [10] |
Experimental Protocols
Cell Viability and Antiproliferative Assays
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), HCT116 (colorectal), and SW480 (colorectal) are commonly used.[1][4]
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compounds (e.g., carnosol, methylated derivatives) for a specified duration (e.g., 24, 48, 72 hours).[4]
-
Assessment: Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of a compound that inhibits 50% of cell growth.
In Vitro Antioxidant Assays
-
Lipid Peroxidation Assay: This assay measures the ability of a compound to inhibit the oxidation of lipids.[7][8]
-
Model System: Post-mortem mouse skeletal muscle tissue or triglyceride emulsions can be used.[7][8]
-
Induction of Oxidation: Oxidation can be induced by free radicals.
-
Measurement: The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA) or by chemiluminescence.[7]
-
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.
Skeletal Muscle Hypertrophy and Atrophy Models
-
Cell Culture: Human skeletal muscle cells (myoblasts) are cultured and differentiated into myotubes.[8][9]
-
Treatment: Differentiated myotubes are treated with the test compounds (e.g., carnosol, dimethylcarnosol).[8][9]
-
Hypertrophy Assessment: Myotube hypertrophy is evaluated by measuring the diameter of the myotubes. The expression of key regulatory proteins, such as the E3 ubiquitin ligase MuRF1, is analyzed by methods like Western blotting.[8][9]
-
Atrophy Model: Myotube atrophy can be induced by treating cells with conditioned media from cancer cell lines (e.g., C26). The reversal of atrophy by the test compounds is then assessed.[10]
Signaling Pathways and Experimental Workflows
Carnosol's Anticancer Signaling
Carnosol exerts its anticancer effects by modulating multiple signaling pathways. It can induce G2 cell cycle arrest and apoptosis.[1] Key molecular targets include the PI3K/Akt pathway and other proteins related to the cell cycle and apoptosis.[1]
Experimental Workflow for Anticancer Activity Screening
The general workflow for screening the anticancer activity of carnosol derivatives involves a series of in vitro assays.
Signaling in Skeletal Muscle Hypertrophy
The hypertrophic effects of carnosol and its active analogues are linked to the suppression of the E3 ubiquitin ligase MuRF1, a key regulator of muscle protein degradation.
References
- 1. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence [mdpi.com]
- 3. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Bioactive Tanshinones and Carnosol Analogues against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Bioactive Tanshinones and Carnosol Analogues against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in identifying functional groups in carnosol analogues to address their efficacy in skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationships of carnosol derivatives for cancer-associated cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 11,12-Di-O-methylcarnosol and Established Nrf2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Nuclear factor erythroid 2-related factor 2 (Nrf2) activator, 11,12-Di-O-methylcarnosol, benchmarked against well-characterized Nrf2 activators: sulforaphane, curcumin, and dimethyl fumarate. The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, making it a prominent target for therapeutic intervention in a host of chronic diseases. This document synthesizes available experimental data to facilitate an objective comparison of these compounds' performance in activating the Nrf2 pathway.
While extensive data exists for sulforaphane, curcumin, and dimethyl fumarate, public domain research on the specific Nrf2-activating potential of this compound is limited. This guide leverages data on its parent compound, carnosol (B190744), and related derivatives to provide a contextual comparison. It has been noted in studies on carnosol analogues that methoxylated derivatives may exhibit reduced antioxidant effects, highlighting the need for direct experimental validation for this compound.[1]
The Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection
Under basal conditions, Nrf2 is anchored in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[2] Upon exposure to oxidative or electrophilic stressors, or by the action of Nrf2 activators, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[4] This binding initiates the transcription of a battery of antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's defense mechanisms.[3][4]
Comparative Analysis of Nrf2 Activators
The efficacy of Nrf2 activators is typically quantified by their ability to induce the expression of Nrf2-dependent genes (e.g., HO-1, NQO1) or through reporter gene assays that measure the activation of the Antioxidant Response Element (ARE). The following table summarizes key quantitative data for the selected Nrf2 activators.
| Compound | Assay Type | Cell Line | Concentration / EC50 | Key Finding | Citation(s) |
| Carnosol | ARE-Luciferase | HMVECs | 1-10 µM | Dose-dependent increase in ARE activity | [5] |
| Western Blot | KGN cells | 20 µM | Increased nuclear Nrf2 and HO-1 protein | [6] | |
| 11,12-diacetyl-carnosol | Western Blot | SH-SY5Y | 1 µM | Promoted nuclear translocation of Nrf2 and increased HO-1 expression | [7] |
| Sulforaphane | ARE-Luciferase | HepG2 | 20 µM | Significant increase in ARE-luciferase activity | [8][9] |
| Western Blot | HepG2 | 20 µM | Increased HO-1 protein expression | [8][9] | |
| RT-qPCR | rLECs | 2.4-4.8 µM | Dose-dependent increase in Prdx6 and Catalase mRNA | [10] | |
| Curcumin | Western Blot | Renal Epithelial | 10-50 µM | Dose- and time-dependent increase in Nrf2 and HO-1 protein | [11] |
| Western Blot | Human Hepatoma | 10-25 µM | Induced HO-1 protein expression | [12] | |
| RT-qPCR / WB | SH-SY5Y | 5 µM | Increased HO-1 and NQO1 mRNA and protein | [13] | |
| Dimethyl Fumarate (DMF) | Western Blot | HREC | 10-50 µM | Concentration-dependent increase in Nrf2 and HO-1 protein | [14] |
| ARE-Luciferase | THP-1 | 20 µM | Significant increase in Nrf2/ARE-dependent transcription | [15][16] | |
| RT-qPCR | Mouse Cortex | 100-300 mg/kg | 2-3 fold increase in Nqo1 and Hmox1 mRNA | [17] |
Note: The experimental conditions (e.g., cell types, treatment duration, and specific assay protocols) vary between studies. Therefore, direct comparison of absolute values should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of Nrf2 activators. Below are standard protocols for key assays used to benchmark these compounds.
References
- 1. Advances in identifying functional groups in carnosol analogues to address their efficacy in skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carnosol as a Nrf2 Activator Improves Endothelial Barrier Function Through Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Curcumin activates the haem oxygenase-1 gene via regulation of Nrf2 and the antioxidant-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin induces heme oxygenase 1 through generation of reactive oxygen species, p38 activation and phosphatase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model | PLOS One [journals.plos.org]
- 17. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating 11,12-Di-O-methylcarnosol as a Therapeutic Lead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 11,12-Di-O-methylcarnosol as a potential therapeutic lead compound, primarily focusing on its inferred neuroprotective and anti-inflammatory properties. Due to the limited direct experimental data on this compound, this guide draws objective comparisons with its closely related and well-studied analogues: 11,12-Diacetyl-carnosol and the parent compound, carnosol (B190744). The data presented herein is based on available preclinical studies and is intended to support further research and development.
Executive Summary
This compound, a diterpene found in rosemary (Rosmarinus officinalis L.), belongs to a class of compounds with demonstrated therapeutic potential. While direct quantitative data for this specific methylated form is scarce, extensive research on its acetylated analogue, 11,12-Diacetyl-carnosol, and its parent compound, carnosol, strongly suggests its promise as a therapeutic lead, particularly in the areas of neuroprotection and anti-inflammation. This guide will summarize the known activities of these related compounds, detail the experimental protocols used to validate them, and visualize the key signaling pathways implicated in their mechanisms of action.
Comparative Data on Therapeutic Performance
The following tables summarize the available quantitative data for 11,12-Diacetyl-carnosol and carnosol, offering a benchmark for the predicted efficacy of this compound.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Activity
| Compound | Assay | Cell Line | Effect | Concentration / IC50 | Citation |
| 11,12-Diacetyl-carnosol | H₂O₂-induced neurotoxicity | SH-SY5Y | Cytoprotective, reduced viability loss and apoptosis | 1 µM (pretreatment for 1h) | |
| Carnosol | LPS-stimulated nitric oxide (NO) production | RAW 264.7 macrophages | Inhibition of NO production | IC50: 9.4 µM | |
| Carnosol | MMP-9 mRNA expression | B16/F10 mouse melanoma | Inhibition of MMP-9 expression | IC50: 5 µM | |
| Carnosol | Cytotoxic activity | MCF-7 breast cancer cells | Decreased cell viability | IC50: 82 µM |
Table 2: In Vivo Therapeutic Efficacy
| Compound | Animal Model | Therapeutic Area | Key Findings | Dosing Regimen | Citation |
| 11,12-Diacetyl-carnosol | Chronic Unpredictable Mild Stress (CUMS) in mice | Depression and Memory Dysfunction | Reversed depression-like behaviors and memory deficits; inhibited neuroinflammation. | Not specified | |
| Carnosol | TPA-induced skin tumor promotion in mice | Cancer | Inhibited the number of skin tumors per mouse by 38%, 63%, and 78% at 1, 3, and 10 µM respectively. | Topical application |
Key Signaling Pathways
The neuroprotective and anti-inflammatory effects of carnosol and its derivatives are believed to be mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. 11,12-Diacetyl-carnosol has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes, which contributes to its neuroprotective effects.
The HMGB1/NF-κB/NLRP3 signaling cascade is a key driver of inflammation. 11,12-Diacetyl-carnosol has been demonstrated to ameliorate depression-like behaviors and memory dysfunction by inhibiting this pathway, highlighting its anti-neuroinflammatory potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of carnosol and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytoprotective effects of a compound against an induced toxic insult.
-
Cell Seeding:
-
Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxin, such as hydrogen peroxide (H₂O₂), at a pre-determined optimal concentration.
-
Incubate for the desired duration (e.g., 24 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Western Blot Analysis for Nrf2/HO-1 Pathway Activation
This protocol is used to determine the effect of a compound on the protein expression levels of key components of a signaling pathway.
-
Cell Lysis and Protein Quantification:
-
After treatment with the test compound, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Western Blot Analysis for HMGB1/NF-κB/NLRP3 Pathway
This protocol is adapted for the analysis of key proteins in this inflammatory pathway.
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates as described in the previous Western Blot protocol. For analysis of secreted HMGB1, collect and concentrate the cell culture supernatant.
-
-
Immunoblotting:
-
Follow the general Western Blotting procedure.
-
Use primary antibodies specific for HMGB1, phospho-NF-κB p65, total NF-κB p65, NLRP3, and cleaved Caspase-1.
-
Use appropriate loading controls for cellular lysates (e.g., β-actin) and normalize secreted proteins to total protein concentration.
-
-
Detection and Analysis:
-
Visualize and quantify the protein bands as previously described.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the initial validation of a therapeutic lead compound like this compound.
Comparative Analysis of Cellular Metabolic Responses to Carnosol and its Derivatives
A guide for researchers, scientists, and drug development professionals on the metabolic impact of the bioactive compound carnosol (B190744), with a comparative perspective on its methylated derivative, 11,12-Di-O-methylcarnosol.
Executive Summary
Carnosol, a phenolic diterpene found in rosemary and sage, has demonstrated significant antimicrobial and anticancer properties.[1] Its mechanism of action involves the considerable alteration of cellular metabolism. This guide summarizes the key metabolic changes induced by carnosol in bacterial cells and discusses the known signaling pathways affected by carnosol and its derivatives in cancer cells. This comparative approach aims to inform hypotheses on the potential metabolic effects of this compound.
Comparative Metabolomics: Carnosol vs. Control
The most comprehensive metabolomic data available is from studies on Staphylococcus aureus treated with carnosol. These studies provide a foundational understanding of how this class of compounds can disrupt cellular metabolism.
Alterations in Metabolite Levels in Staphylococcus aureus
Treatment of S. aureus with carnosol leads to significant perturbations in various metabolic pathways. The following table summarizes the key upregulated and downregulated metabolites in both planktonic cells and biofilms.[2][3]
| Metabolic Pathway | Metabolite | Change in Planktonic Cells (48 µg/mL Carnosol) | Change in Biofilms (128 µg/mL Carnosol) |
| Amino Acid Metabolism | L-Proline | Downregulated | Downregulated |
| L-Glutamic acid | Downregulated | Downregulated | |
| L-Serine | Upregulated | Upregulated | |
| L-Threonine | Upregulated | Upregulated | |
| L-Aspartic acid | Upregulated | Upregulated | |
| Glyoxylate and Dicarboxylate Metabolism | Glyoxylic acid | Upregulated | Upregulated |
| Succinic acid | Downregulated | Downregulated | |
| Glutathione Metabolism | L-Glutathione | Not significantly changed | Upregulated |
| Carbohydrate Metabolism | D-Fructose-6-phosphate | Downregulated | Downregulated |
| D-Glucose-6-phosphate | Downregulated | Downregulated |
Significantly Altered Metabolic Pathways
The metabolomic analysis of carnosol-treated S. aureus revealed several significantly impacted pathways.[2]
In both Planktonic Cells and Biofilms:
-
Glyoxylate and dicarboxylate metabolism
-
Glycine, serine and threonine metabolism
-
Arginine and proline metabolism
-
Alanine, aspartate and glutamate (B1630785) metabolism
-
Arginine biosynthesis
-
Aminoacyl-tRNA biosynthesis
Additionally in Biofilms:
-
Glutathione metabolism
-
D-Glutamine and D-glutamate metabolism
Experimental Protocols
Metabolomic Analysis of Carnosol-Treated S. aureus
The following protocol is a summary of the methodology used in the comparative metabolomics study of carnosol-treated S. aureus.[2][3][4]
Cell Culture and Treatment:
-
S. aureus ATCC 29213 was cultured in tryptic soy broth (TSB).
-
For planktonic cells, cultures were treated with 48 µg/mL (1.5 x MIC) of carnosol or DMSO (control) and incubated at 37°C for 24 hours.
-
For biofilms, cells were cultured on glass slides in TSB with 2% glucose. After 24 hours, the slides were washed and treated with 128 µg/mL (4 x MIC) of carnosol or DMSO (control) for another 24 hours.
Metabolite Extraction:
-
Cells were harvested by centrifugation and washed with PBS.
-
Metabolites were extracted using a cold methanol/chloroform/H₂O (3:1:1, v/v/v) solution.
-
The mixture was vortexed, sonicated, and centrifuged. The supernatant containing the metabolites was collected and dried.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Dried metabolites were derivatized with methoxyamine hydrochloride in pyridine (B92270) followed by BSTFA with 1% TMCS.
-
The derivatized samples were analyzed on a GC-MS system (e.g., Agilent 7890A GC system coupled with a 5975C mass spectrometer).
-
Metabolites were identified by comparing mass spectra with the NIST library.
Signaling Pathways and Biological Activities
While direct metabolomic data for this compound is lacking, understanding the signaling pathways affected by carnosol and its acetylated derivative, 11,12-diacetyl-carnosol, can provide valuable insights.
Carnosol in Cancer Cells
Carnosol has been shown to modulate multiple signaling pathways associated with cancer.[1][5][6]
-
AMPK/mTOR Pathway: Carnosol activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR), which are crucial regulators of cell growth and metabolism.[1]
-
PI3K/Akt Pathway: It has been shown to inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer.[1]
-
ROS-Mediated Effects: Carnosol can induce the generation of reactive oxygen species (ROS), leading to autophagy and apoptosis in cancer cells.[5]
11,12-Diacetyl-carnosol
A study on 11,12-diacetyl-carnosol, a structurally related derivative, demonstrated its neuroprotective effects are mediated through the activation of the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.[7]
Visualizations
Experimental Workflow for Metabolomics
Caption: Experimental workflow for the metabolomic analysis of carnosol-treated cells.
Simplified Signaling Pathway for Carnosol's Anticancer Effects
Caption: Simplified signaling pathways affected by carnosol in cancer cells.
Conclusion and Future Directions
The available data strongly indicates that carnosol significantly remodels cellular metabolism, particularly in amino acid and central carbon metabolism. While direct evidence is pending, it is plausible that this compound would elicit similar, yet distinct, metabolic reprogramming due to its structural similarity. The methylation of the hydroxyl groups could alter its solubility, membrane permeability, and interaction with molecular targets, potentially leading to a different magnitude or profile of metabolic disruption.
Future research should prioritize direct comparative metabolomic studies of this compound against carnosol and other derivatives in relevant cell models, such as various cancer cell lines. This would provide a clearer understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Metabolomics Study Reveals Inhibition and Metabolic Dysregulation in Staphylococcus aureus Planktonic Cells and Biofilms Induced by Carnosol [frontiersin.org]
- 4. Metabolomics Study Reveals Inhibition and Metabolic Dysregulation in Staphylococcus aureus Planktonic Cells and Biofilms Induced by Carnosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosol Induces ROS-Mediated Beclin1-Independent Autophagy and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11,12-Diacetyl-carnosol Protects SH-SY5Y Cells from Hydrogen Peroxide Damage through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of 11,12-Di-O-methylcarnosol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular targets of 11,12-Di-O-methylcarnosol, a natural compound isolated from rosemary (Rosmarinus officinalis L.). Due to a scarcity of direct experimental data on this compound, this document leverages findings from its close structural analogs, carnosol (B190744) and 11,12-diacetyl-carnosol, to infer its likely mechanisms of action and molecular interactions. The primary target implicated for these related compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.
Postulated Molecular Target: The Nrf2 Pathway
Based on studies of structurally similar compounds, this compound is hypothesized to exert its biological effects primarily through the activation of the Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by compounds like carnosol derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).
Comparative Analysis with a Key Alternative: 11,12-Diacetyl-carnosol
A study on 11,12-diacetyl-carnosol , a closely related derivative, provides substantial evidence for the Nrf2/HO-1 pathway as a key molecular target for this class of compounds. The following tables summarize the quantitative data from this study, offering a benchmark for the potential efficacy of this compound.
Table 1: Neuroprotective Effects of 11,12-Diacetyl-carnosol on H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
| Treatment | Cell Viability (%) | Apoptotic Rate (%) |
| Control | 100 ± 5.2 | 5.1 ± 0.8 |
| H₂O₂ (300 µM) | 52.3 ± 4.1 | 35.4 ± 3.2 |
| 11,12-Diacetyl-carnosol (1 µM) + H₂O₂ | 78.9 ± 6.3 | 15.2 ± 1.9 |
| 11,12-Diacetyl-carnosol (25 µM) + H₂O₂ | 92.1 ± 7.5 | 8.7 ± 1.1 |
Data are presented as mean ± SD. Data is inferred from a study on a related compound and does not represent direct testing of this compound.
Table 2: Effect of 11,12-Diacetyl-carnosol on Nrf2 Pathway Activation in SH-SY5Y Cells
| Treatment | Nuclear Nrf2 Level (relative to control) | HO-1 Expression (relative to control) |
| Control | 1.0 | 1.0 |
| H₂O₂ (300 µM) | 1.2 ± 0.2 | 1.3 ± 0.3 |
| 11,12-Diacetyl-carnosol (1 µM) + H₂O₂ | 2.8 ± 0.4 | 3.1 ± 0.5 |
Data are presented as mean ± SD. Data is inferred from a study on a related compound and does not represent direct testing of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments performed on the analog, 11,12-diacetyl-carnosol, which would be applicable for confirming the molecular targets of this compound.
Cell Culture and Treatment
Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are pre-treated with the test compound (e.g., this compound) for a specified time before inducing oxidative stress with hydrogen peroxide (H₂O₂).
Western Blot Analysis for Nrf2 and HO-1
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: SH-SY5Y cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with the test compound and/or H₂O₂ as described above.
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Conclusion
While direct experimental evidence for the molecular targets of this compound is currently limited, the available data from its close structural analogs strongly suggest that it functions as an activator of the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress and inflammation, making this compound a promising candidate for further investigation in the context of diseases with underlying oxidative and inflammatory pathologies. The experimental protocols outlined in this guide provide a framework for the definitive validation of its molecular targets and a direct comparison of its bioactivity with other Nrf2 activators. Further research, including direct binding assays and in vivo studies, is warranted to fully elucidate the therapeutic potential of this natural compound.
Safety Operating Guide
Proper Disposal Procedures for 11,12-Di-O-methylcarnosol
Disclaimer: This document provides general guidance for the disposal of 11,12-Di-O-methylcarnosol in a laboratory setting. Specific institutional and local regulations may vary. Always consult your institution's Environmental Health and Safety (EHS) department for definitive procedures and before beginning any work.
Immediate Safety and Handling Considerations
Core Principles:
-
Hazard Assessment: The first step in any disposal plan is to determine if the waste is hazardous.[1][2] Without specific data for this compound, it should be managed through your institution's hazardous chemical waste program.[3]
-
Waste Minimization: Whenever possible, minimize the amount of waste generated. This can be achieved by ordering only the necessary quantities of the chemical and reducing the scale of experiments.[1][4]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless you have confirmed they are compatible.[5][6] Incompatible wastes can react violently or release toxic fumes.[5]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for all waste disposal questions.[1][3][7] They are responsible for ensuring compliance with all federal, state, and local regulations.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, whether in solid form or dissolved in a solvent.
Step 1: Characterize the Waste
-
Solid Waste: Pure, unused, or contaminated solid this compound.
-
Liquid Waste: this compound dissolved in a solvent (e.g., methanol, DMSO). The solvent is a critical component of the waste profile.
-
Contaminated Labware: Items such as gloves, pipette tips, and paper towels that are lightly contaminated.[8]
Step 2: Containerization and Labeling
-
Select an Appropriate Container:
-
Use a container that is chemically compatible with the waste.[9][10] For solutions, ensure the container material does not react with the solvent.
-
The container must be in good condition, free from leaks or damage, and have a secure, screw-top cap.[5][9]
-
Leave at least one inch of headspace in liquid waste containers to allow for expansion.[5]
-
-
Properly Label the Container:
-
Attach a hazardous waste label provided by your EHS department.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
If it is a solution, list all constituents, including solvents, with their approximate percentages.[11]
-
Indicate the accumulation start date (the date the first drop of waste was added to the container).[11]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[1][5]
-
The SAA must be at or near the point of waste generation.[1]
-
Ensure the waste container is kept closed at all times, except when adding waste.[1][3]
-
Store incompatible waste types separately, for example, by using secondary containment.[9]
Step 4: Arrange for Waste Pickup
-
Once the waste container is full or you have finished the experimental work generating this waste, contact your institution's EHS department to schedule a pickup.[1]
-
Do not dispose of this compound down the sink or in the regular trash.[3][10] Only certain, pre-approved non-hazardous chemicals may be disposed of via the sanitary sewer, and this determination must be made by EHS.[7][12]
Step 5: Disposal of Empty Containers
-
A container that held this compound must be managed as hazardous waste unless it is "RCRA empty."
-
To be considered "RCRA empty," all waste must have been poured or scraped out, with no more than one inch of residue remaining.[11]
-
The empty container should then be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, deface or remove the original chemical label before disposing of the container in the regular trash or glass recycling, as per your institution's policy.[3][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. essex.ac.uk [essex.ac.uk]
- 9. danielshealth.com [danielshealth.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. sfasu.edu [sfasu.edu]
Personal protective equipment for handling 11,12-Di-O-methylcarnosol
For Research Use Only.
Personal Protective Equipment (PPE)
When handling 11,12-Di-O-methylcarnosol, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Hand Protection | Double-gloving with chemical-resistant gloves. | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff[3]. Change gloves every 30-60 minutes or immediately if contaminated or damaged[4]. |
| Eye & Face Protection | Safety goggles and a face shield. | Use safety goggles that provide protection from splashes. A face shield should be worn over the goggles, especially when there is a risk of splashing[4]. |
| Body Protection | A disposable, low-permeability lab coat or gown. | The lab coat should have a solid front, long sleeves, and tight-fitting cuffs[3]. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., chemical fume hood). | If aerosols or dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary[5]. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Shoes should fully cover the feet to protect against spills. |
Handling and Operational Plan
Storage:
-
Avoid repeated freeze-thaw cycles[2].
Preparation of Solutions:
-
Consult Solubility Data: this compound is soluble in methanol (B129727) (5 mg/mL, may require ultrasound)[2].
-
Work in a Fume Hood: All manipulations that could generate aerosols or involve organic solvents should be performed in a certified chemical fume hood.
-
Weighing: If handling a solid form, weigh the necessary amount in a contained manner to avoid generating dust.
-
Dissolving: Add the solvent to the solid and use sonication if necessary to fully dissolve the compound[2].
-
Storage of Stock Solutions: Once in solution, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month[1][2].
Emergency Procedures
In the absence of specific data for this compound, follow these general emergency protocols:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Cover the spill with an absorbent material, and collect it in a sealed container for proper disposal. Clean the spill area thoroughly. Do not let the product enter drains[6]. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats), weigh boats, and consumables should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container for organic solvents.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 25460-12-2 [glpbio.cn]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
